5-Chloropyridine-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPASNYGUMVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397198 | |
| Record name | 5-chloropyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40771-41-3 | |
| Record name | 5-chloropyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLOROPYRIDINE-2-THIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloropyridine-2-thiol: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Chloropyridine-2-thiol (CAS No: 40771-41-3), a versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. This document delves into the compound's fundamental chemical and physical properties, its structural characteristics with a focus on the influential thione-thiol tautomerism, and its reactivity. Furthermore, this guide outlines detailed synthetic protocols and explores its applications as a key intermediate in the development of pharmaceutical agents. This resource is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
This compound, also known by its tautomeric name 5-chloro-1H-pyridine-2-thione, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique structural features, including a reactive thiol group, a pyridine ring, and a chloro substituent, make it a valuable precursor for the synthesis of a wide array of more complex molecules. Particularly in the pharmaceutical industry, it serves as a crucial building block for the development of various therapeutic agents.[1][2] This guide aims to provide a detailed exploration of its chemical properties, structural nuances, synthesis, and reactivity, thereby serving as a valuable resource for scientists leveraging this compound in their research and development endeavors.
Physicochemical Properties
This compound is typically a solid at room temperature, with some sources describing it as a colorless to pale yellow substance with a pungent odor.[1][3] It exhibits solubility in a range of organic solvents but is insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40771-41-3 | [2][4] |
| Molecular Formula | C₅H₄ClNS | [2][4] |
| Molecular Weight | 145.61 g/mol | [2][4] |
| Appearance | Solid | |
| Melting Point | 187-192 °C | |
| Boiling Point | 215 °C (Predicted) | [3] |
| pKa | 8.09 ± 0.40 (Predicted) | [2] |
| Solubility | Soluble in organic solvents; Insoluble in water | [1] |
| InChIKey | FNXPASNYGUMVGZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=S)NC=C1Cl | [4] |
Molecular Structure and Tautomerism
A critical aspect of the chemistry of this compound is its existence as a pair of tautomers: the thiol form (this compound) and the thione form (5-chloro-1H-pyridine-2-thione). This equilibrium is a common feature of 2- and 4-mercaptopyridines.[5]
Caption: Thiol-thione tautomerism of this compound.
The position of this equilibrium is significantly influenced by the surrounding environment. In the gas phase and in nonpolar solvents, the thiol form tends to be more stable. Conversely, in polar solvents and in the solid state, the thione form is generally the predominant tautomer.[1][5] This solvent-dependent equilibrium is crucial for understanding the reactivity of the molecule, as the nucleophilic character of the sulfur and nitrogen atoms differs between the two forms.
Spectroscopic Characterization
4.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atom and the tautomeric equilibrium. In the thione form, a broad signal for the N-H proton would also be expected. For the parent compound, 2-pyridinethione, proton signals are observed in the aromatic region, with a significantly downfield-shifted and broad N-H proton signal around 13.5 ppm in DMSO-d₆.[6]
4.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five signals for the carbon atoms of the pyridine ring. The carbon atom attached to the sulfur (C2) is expected to have a chemical shift significantly influenced by the tautomeric equilibrium, appearing as a C=S in the thione form at a downfield position (typically >175 ppm). The chemical shifts for the other ring carbons will be consistent with a substituted pyridine system. For pyridine itself, the carbon chemical shifts are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm.[7] The presence of the chloro and thiol/thione groups will cause further shifts.
4.3. FTIR Spectroscopy
The infrared spectrum provides key information about the functional groups present. A crucial feature would be the C=S stretching vibration, which indicates the presence of the thione tautomer, typically appearing in the region of 1100-1250 cm⁻¹. The N-H stretching of the thione form would be observed as a broad band in the 3100-3400 cm⁻¹ region. The S-H stretch of the thiol form, if present, is a weak band typically found around 2550-2600 cm⁻¹.[8] Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. For the related compound 5-nitropyridine-2-thiol, characteristic peaks for the aromatic amine stretching are observed at 1589, 1495, 1443, and 1267 cm⁻¹.[9]
4.4. Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (145.61 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom (a small M+2 peak) would be expected.[10] Fragmentation would likely involve the loss of the chlorine atom, the thiol/thione group, and potentially cleavage of the pyridine ring.
Synthesis and Reactivity
5.1. Synthesis
A common synthetic route to 2-mercaptopyridines involves the reaction of the corresponding chloropyridine with a source of sulfur. For example, 2-mercaptopyridine can be synthesized from 2-chloropyridine and thiourea.[11] A plausible synthesis for this compound could start from 2-amino-5-chloropyridine.[12] A general protocol is outlined below.
Protocol 1: Synthesis of this compound from 2-Amino-5-chloropyridine (Conceptual)
-
Step 1: Diazotization. 2-Amino-5-chloropyridine is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) at low temperature to form the corresponding diazonium salt.
-
Step 2: Sandmeyer-type reaction. The diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired thiol.
Caption: Conceptual synthetic pathway to this compound.
5.2. Reactivity
The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom, particularly in its thiolate form.
5.2.1. S-Alkylation
The thiol group can be readily alkylated by reaction with alkyl halides in the presence of a base. This is a common strategy to introduce various side chains and build more complex molecular scaffolds.
Protocol 2: General Procedure for S-Alkylation
-
Dissolve this compound in a suitable solvent (e.g., DMF, acetonitrile, or ethanol).
-
Add a base (e.g., potassium carbonate, sodium hydride, or triethylamine) to deprotonate the thiol and form the more nucleophilic thiolate.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Caption: General workflow for the S-alkylation of this compound.
5.2.2. Oxidation to Disulfide
Thiols are susceptible to oxidation, and this compound can be oxidized to form the corresponding disulfide, 2,2'-dithiobis(5-chloropyridine). This reaction can be achieved using a variety of oxidizing agents, including air in the presence of a catalyst, or reagents like hydrogen peroxide or iodine.[13] This disulfide itself can be a useful reagent in biochemistry, for example, in the study of protein thiols.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of several active pharmaceutical ingredients (APIs).
6.1. Proton Pump Inhibitors (PPIs)
One notable application is in the synthesis of proton pump inhibitors, such as Tenatoprazole.[14] These drugs are used to treat acid-related disorders of the stomach. The imidazopyridine core of Tenatoprazole is often constructed using intermediates derived from substituted pyridines, and the thioether linkage is a key structural feature.
6.2. Angiotensin II Receptor Blockers (ARBs)
While not definitively established in the provided search results for this compound specifically, related pyridine thiol derivatives are utilized in the synthesis of antihypertensive drugs like Telmisartan.[1][5] These complex heterocyclic molecules often require versatile building blocks for their multi-step synthesis.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable and versatile heterocyclic compound with a rich chemistry stemming from its thione-thiol tautomerism and the reactivity of its functional groups. Its importance as a building block in the synthesis of pharmaceuticals, particularly proton pump inhibitors, underscores its significance in medicinal chemistry. This guide has provided a detailed overview of its properties, structure, synthesis, and reactivity, offering a solid foundation for researchers and scientists working with this compound. Further investigations into its coordination chemistry and the development of new synthetic methodologies will undoubtedly continue to expand its utility in various scientific disciplines.
References
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- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
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- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Chloropyridine-2-thiol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloropyridine-2-thiol (CAS No: 40771-41-3), a versatile heterocyclic building block crucial in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, tautomeric nature, detailed synthesis protocols, characteristic reactivity, and its role as a key intermediate in the development of therapeutic agents.
Core Molecular and Physical Properties
This compound is a substituted pyridine derivative characterized by the presence of a chlorine atom at the 5-position and a thiol group at the 2-position of the pyridine ring. Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 40771-41-3 | [1][2][3] |
| Molecular Formula | C₅H₄ClNS | [1][2] |
| Molecular Weight | 145.61 g/mol | [2][3] |
| Appearance | Colorless to pale yellow solid | [4] |
| Odor | Pungent | [4] |
| Melting Point | 187-198 °C | [3][5] |
| Solubility | Soluble in organic solvents; insoluble in water. | [6] |
| Storage | 2-8°C | [6] |
Synonyms: 5-Chloro-2-mercaptopyridine, 5-Chloro-2(1H)-pyridinethione, 3-Chloro-6-mercaptopyridine.[1][7]
The Thiol-Thione Tautomerism: A Critical Consideration
A fundamental aspect of 2-pyridinethiol chemistry is its existence in a tautomeric equilibrium with its thione form, 2(1H)-pyridinethione. In the case of this compound, this equilibrium is heavily influenced by the solvent and physical state.
Caption: Thiol-Thione Tautomerism of this compound.
While the thiol form is aromatic, the thione form benefits from the stability of the thioamide resonance.[8] In the solid state and in most non-polar organic solvents, the thione tautomer is overwhelmingly favored.[8] This is a critical insight for researchers, as the reactivity of the molecule is dictated by the predominant tautomer. For instance, reactions with electrophiles typically occur at the sulfur atom, which acts as a soft nucleophile, indicating the prevalence and reactivity of the thione form.
Synthesis and Characterization
General Synthesis Protocol
The most common and industrially relevant synthesis of pyridinethiones involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with a sulfur source.[9] A representative protocol for the synthesis of this compound starting from 2,5-dichloropyridine is outlined below.
Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,5-dichloropyridine in a suitable solvent such as ethanol or dimethylformamide (DMF), add a slight excess (1.1 to 1.5 equivalents) of a sulfur nucleophile like sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with an acid like acetic acid or dilute hydrochloric acid to a pH of approximately 5-6. This protonates the thiolate intermediate, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove inorganic salts, followed by a wash with a cold organic solvent like ethanol or diethyl ether to remove unreacted starting material.
-
Drying: Dry the purified product under vacuum to yield this compound.
Causality Note: The choice of a polar aprotic solvent like DMF can facilitate the nucleophilic aromatic substitution by stabilizing the charged intermediate (Meisenheimer complex). Acidification is crucial as the initial product is the sodium salt of the thiol, which is soluble. Protonation renders the molecule neutral, causing it to precipitate from the aqueous/alcoholic medium.
Spectroscopic Characterization
While a publicly available, citable, complete set of spectra for this compound is not readily found, we can predict its key spectral features based on data from analogous compounds like 2-amino-5-chloropyridine and general principles of spectroscopy.[10]
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the thione tautomer, a broad singlet corresponding to the N-H proton would be expected at a downfield chemical shift (>10 ppm). The proton at C6 (adjacent to the nitrogen) would be the most downfield of the ring protons, followed by the proton at C4, and finally the proton at C3. The chlorine at C5 will have a minor electronic effect on the shifts of these protons compared to unsubstituted pyridinethione.
-
¹³C NMR: The spectrum would show five distinct signals for the five carbon atoms of the pyridine ring. The C2 carbon, bonded to both sulfur and nitrogen, would appear significantly downfield (in the thioamide region, ~175-185 ppm). The C5 carbon, bonded to chlorine, would also be clearly identifiable.
-
FT-IR: The infrared spectrum provides key evidence for the dominant thione tautomer. Key vibrational bands would include:
-
N-H stretch: A broad band in the region of 3100-3000 cm⁻¹.
-
C=S stretch (Thioamide I band): A strong absorption around 1250-1100 cm⁻¹.
-
Absence of S-H stretch: The lack of a sharp, weak band around 2600-2550 cm⁻¹ is strong evidence against a significant population of the thiol tautomer.[11]
-
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 145. An isotopic peak (M+2) at m/z 147 with approximately one-third the intensity of the M⁺ peak would be characteristic, confirming the presence of one chlorine atom.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the nucleophilicity of the sulfur atom. It readily undergoes S-alkylation and S-acylation reactions with various electrophiles.
S-Alkylation: A Gateway to Thioether Derivatives
The sulfur atom can be easily alkylated using alkyl halides or other electrophiles in the presence of a base. This reaction is fundamental to its use as a building block.
Caption: General S-alkylation reaction of this compound.
This S-alkylation is a cornerstone of its utility in medicinal chemistry. The resulting pyridin-2-ylthioether moiety is a common structural motif in a variety of biologically active molecules, including anticancer and antimicrobial agents.[12][13]
Application in Pharmaceutical Synthesis: The Case of Cefapirin
While direct synthesis routes for major drugs using this compound are not widely published, its structural analog, pyridine-2-thiol, is famously used in the synthesis of the first-generation cephalosporin antibiotic, Cefapirin . The synthesis involves the displacement of a leaving group on the cephalosporin core by the sulfur nucleophile of the pyridinethiol.
Conceptual Pathway in Cephalosporin Synthesis:
-
Activation of Cephalosporin Core: The 3'-position of the 7-aminocephalosporanic acid (7-ACA) core is activated, often as an acetoxy leaving group.
-
Nucleophilic Substitution: Pyridine-2-thiol (or a derivative) is used to displace the leaving group, forming the critical C-S bond and installing the pyridin-2-ylthioether side chain.
-
N-Acylation: The amine at the 7-position is then acylated to complete the synthesis of the final active pharmaceutical ingredient (API).
This application authoritatively demonstrates the value of the pyridinethiol scaffold in constructing complex, life-saving medicines. The chlorine atom in this compound serves as an additional functional handle, allowing for further synthetic modifications, such as cross-coupling reactions, to build molecular diversity.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification: Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Serious eye damage (Category 1); Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and direct contact with skin and eyes.
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis. Its predictable reactivity, centered on the nucleophilic sulfur of its dominant thione tautomer, makes it a reliable building block for creating complex molecules. Its structural similarity to intermediates used in the synthesis of established drugs like Cefapirin underscores its importance and potential for professionals in drug discovery and development. A thorough understanding of its properties, tautomerism, and handling requirements is essential for its safe and effective use in the laboratory.
References
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- 3. mdpi.com [mdpi.com]
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- 6. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spectral Database for Organic Compounds [dl1.en-us.nina.az]
- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 9. 40771-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 12. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 13. 2-(5-Chloropyridin-2-yl)acetonitrile [acrospharmatech.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Chloropyridine-2-thiol for Researchers and Drug Development Professionals
Introduction: The Role and Relevance of 5-Chloropyridine-2-thiol
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. Its unique structural features, including the pyridine ring, a thiol group, and a chloro substituent, impart a versatile reactivity profile that is highly valued in medicinal chemistry and materials science. This guide provides an in-depth exploration of two critical physicochemical properties of this compound: its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these parameters is paramount for researchers in drug discovery and development to ensure the compound's effective handling, storage, and application in synthetic protocols, as well as for the successful formulation of any resulting active pharmaceutical ingredients (APIs).
Core Physicochemical Properties and the Thiol-Thione Tautomerism
Before delving into solubility and stability, it is essential to understand the fundamental physicochemical characteristics of this compound and its existence as a pair of tautomers.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNS | --INVALID-LINK-- |
| Molecular Weight | 145.61 g/mol | --INVALID-LINK-- |
| Melting Point | 187-192 °C | --INVALID-LINK-- |
| pKa (Predicted) | 8.09 ± 0.40 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
A pivotal aspect of the chemistry of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is significantly influenced by the surrounding environment, particularly the solvent. In nonpolar solvents, the thiol form tends to predominate, whereas in polar solvents, the equilibrium shifts towards the more polar thione form[1][2]. This phenomenon has profound implications for both the solubility and the reactivity of this compound.
References
Synthesis and discovery of 5-Chloropyridine-2-thiol
An In-Depth Technical Guide to the Synthesis and Discovery of 5-Chloropyridine-2-thiol
Introduction
This compound (CAS No: 40771-41-3) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Structurally, it belongs to the class of pyridinethiols, which are known for their versatile reactivity and ability to serve as foundational scaffolds in the synthesis of more complex molecules. Its importance lies in its role as a key intermediate for building a variety of pharmaceutical and agrochemical agents.[1][2] The presence of both a reactive thiol group and a chloro-substituted pyridine ring provides two distinct points for chemical modification, making it a valuable building block for drug development professionals.
A defining characteristic of this compound is its existence in a tautomeric equilibrium with its thione form, 5-Chloro-2(1H)-pyridinethione. This dynamic equilibrium is highly sensitive to the surrounding chemical environment, including solvent polarity and physical state, which dictates its reactivity and physicochemical properties.[3][4][5] Understanding this tautomerism is fundamental to predicting its behavior in synthetic reactions and biological systems. This guide provides a comprehensive overview of the physicochemical properties, dominant synthetic pathways, experimental protocols, and applications of this important chemical entity.
Chapter 1: Physicochemical Properties and Tautomerism
The chemical behavior of this compound is intrinsically linked to its physical properties and, most critically, the thione-thiol tautomerism inherent to 2-substituted pyridinethiols.
Key Physicochemical Data
The properties of this compound are summarized below. It is important to note the variability in the reported melting point, which may be attributed to the presence of different tautomeric forms or variations in sample purity.
| Property | Value | Source(s) |
| CAS Number | 40771-41-3 | [6] |
| Molecular Formula | C₅H₄ClNS | [1][2] |
| Molecular Weight | 145.61 g/mol | [6] |
| Appearance | Colorless to pale yellow solid or liquid with a pungent odor | [1][2] |
| Melting Point | 187-192 °C or 34-36 °C | [2][7] |
| Solubility | Soluble in organic solvents; insoluble in water | [1] |
| pKa (Predicted) | 8.09 ± 0.40 | [1] |
| Synonyms | 5-Chloro-2-mercaptopyridine, 5-Chloro-2-pyridinethiol | [1][7] |
The Thione-Thiol Tautomerism
Like its parent compound, 2-mercaptopyridine, this compound exists as a mixture of two rapidly interconverting tautomers: the aromatic thiol form and the non-aromatic thione form.[5]
The equilibrium between these two forms is a critical factor in the compound's reactivity. The thiol form contains a nucleophilic sulfur atom, while the thione form possesses an amide-like structure. The position of this equilibrium is heavily influenced by the environment:
-
In nonpolar solvents and the gas phase , the thiol tautomer tends to predominate.[3][4]
-
In polar solvents and in the solid state , the more polar thione tautomer is generally the more stable and favored form.[3][4]
This behavior is crucial for synthetic planning. Reactions targeting the sulfur atom as a nucleophile (e.g., S-alkylation) may proceed more readily in conditions that favor the thiol tautomer.
Caption: Tautomeric equilibrium of this compound.
Chapter 2: Synthetic Pathways and Methodologies
The synthesis of this compound is typically achieved via nucleophilic aromatic substitution on a suitable di-substituted pyridine precursor. The most common and industrially viable starting material is 2,5-dichloropyridine. The electron-withdrawing nature of the ring nitrogen and the second chlorine atom activates the C2 position for nucleophilic attack.
Primary Synthetic Route: Thionation of 2,5-Dichloropyridine
This route offers a direct and efficient pathway to the target molecule. The key principle is the selective displacement of the chloride at the more reactive 2-position by a sulfur nucleophile.
This is a classic and reliable method for converting halo-pyridines to pyridinethiols.[8][9] The reaction proceeds in two distinct stages: first, the formation of a stable S-(5-chloro-2-pyridyl)isothiouronium salt, followed by basic hydrolysis to release the final thiol product.
Causality: Thiourea serves as an easily handled, odorless, and effective sulfur transfer reagent. It acts as a nucleophile to displace the chloride, and the resulting isothiouronium intermediate is readily isolated and hydrolyzed under controlled basic conditions, preventing side reactions and offering high yields.
Caption: Workflow for synthesis via the thiourea method.
Experimental Protocol (Thiourea Method):
-
Salt Formation: To a solution of 2,5-dichloropyridine (1.0 eq) in ethanol (approx. 2.5 mL per mmol of pyridine), add thiourea (1.1-1.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[8]
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The S-(5-chloro-2-pyridyl)isothiouronium chloride salt will often precipitate and can be collected by filtration.
-
Hydrolysis: Suspend the isolated salt in water and add a 15-20% aqueous solution of sodium hydroxide or potassium hydroxide until the mixture is strongly alkaline. Stir at room temperature for 15-30 minutes to ensure complete hydrolysis.[8]
-
Purification: (Optional) Wash the aqueous solution with a non-polar organic solvent like ethyl acetate to remove any unreacted 2,5-dichloropyridine.[8]
-
Acidification: Under an inert atmosphere (e.g., nitrogen), cool the aqueous solution in an ice bath and slowly add a 15% aqueous solution of hydrochloric acid or glacial acetic acid until the pH is approximately 4-5.
-
Final Product Isolation: The this compound product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
This method provides a more direct conversion by using the hydrosulfide anion (SH⁻) as the sulfur nucleophile.[9][10]
Causality: Sodium hydrosulfide is an inexpensive and potent nucleophile that directly introduces the thiol group in a single step. The choice of a high-boiling polar aprotic solvent like propylene glycol or N,N-dimethylformamide (DMF) is crucial to ensure the solubility of the reagents and to facilitate the nucleophilic aromatic substitution at a suitable reaction temperature.[9]
Experimental Protocol (NaSH Method):
-
Setup: In a flask equipped with a stirrer and reflux condenser, dissolve sodium hydrosulfide (NaSH, >99% anhydrous, 1.2-1.5 eq) in a suitable organic solvent such as propylene glycol or n-butanol.[9][10]
-
Reaction: Heat the solution to 120-160 °C.[10] Add 2,5-dichloropyridine (1.0 eq) portion-wise or as a solution in the same solvent.
-
Monitoring: Maintain the reaction at temperature for 10-20 hours until TLC analysis indicates the consumption of the starting material.[10]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water.
-
Acidification: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to a pH of 4-5 to precipitate the product.
-
Isolation: Collect the crude product by filtration.
-
Purification: The crude solid can be purified by extraction with an organic solvent (e.g., toluene, chloroform) followed by removal of the solvent, or by recrystallization.[10]
Chapter 3: Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[1][2]
| Hazard Classification (GHS) | Description | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [6] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [6] |
| STOT SE (Category 3) | H335: May cause respiratory irritation | [6] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2]
-
Contact: Avoid contact with skin, eyes, and mucous membranes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[1]
Chapter 4: Applications in Synthetic Chemistry
The primary utility of this compound is as a versatile intermediate. The thiol group can be readily alkylated, acylated, or oxidized to form disulfides, while the pyridine ring can participate in various coupling reactions or further substitutions. A common and illustrative application is its use in S-alkylation reactions to form thioethers, which are prevalent motifs in many biologically active compounds.
Caption: General workflow for S-alkylation of this compound.
This reactivity makes it a cornerstone for accessing libraries of compounds in drug discovery programs, where modifications at both the sulfur and pyridine core can be used to tune pharmacological properties.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 6. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 9. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]
- 10. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Potential Biological Activities of 5-Chloropyridine-2-thiol
Introduction: The Versatile Scaffold of 5-Chloropyridine-2-thiol
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom and a thiol group.[1][2] While modest in structure, this molecule serves as a crucial and versatile building block in the synthesis of a wide array of more complex molecules with significant biological activities.[1] Its utility stems from the reactivity of its functional groups—the thiol (-SH) and the chloro (-Cl) group—which allow for diverse chemical modifications. This guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of derivatives originating from the this compound core, intended for researchers and professionals in the field of drug discovery and development.
Core Compound Properties
| Property | Value | Source |
| Chemical Formula | C₅H₄ClNS | [2][3][4] |
| Molecular Weight | 145.61 g/mol | [2][3][4] |
| CAS Number | 40771-41-3 | [1][3][4] |
| Appearance | Solid | [4] |
| Melting Point | 187-192 °C | [4] |
| Primary Use | Intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyes. | [1][5] |
The this compound molecule exists in tautomeric equilibrium with its thione form, 5-chloro-1H-pyridine-2-thione. This property is fundamental to its reactivity and interactions in biological systems.
Caption: Tautomerism of this compound.
Part 1: Synthesis and Derivatization Pathways
The primary importance of this compound lies in its role as a synthon for creating libraries of derivatives with diverse biological functions. Understanding its synthesis is key to appreciating its application.
General Synthesis of the Core Scaffold
A common method for preparing this compound involves the sulfurization of a corresponding pyridine precursor. For instance, 5-chloro-2-bromopyridine can be reacted with a sulfur source like sodium sulfate to yield the target compound.[5]
Caption: A general synthetic route to this compound.
Derivatization Strategies
The true potential of this scaffold is unlocked through derivatization. The thiol group is a potent nucleophile, making it a prime site for alkylation and other substitutions to create thioether derivatives. These modifications are central to the development of novel antimicrobial and anticancer agents.
Part 2: Potential Biological Activities and Mechanisms
Research into heterocyclic compounds has revealed that pyridine and pyrimidine scaffolds are "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs.[6] Derivatives of this compound are no exception and have been investigated for a range of therapeutic applications.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine-thiol derivatives have shown considerable promise in this area.[7][8]
Antibacterial and Antifungal Potential
Studies on related pyrimidine derivatives have demonstrated that the presence of a thiol group and specific substitutions on the aromatic ring are crucial for activity. For example, the introduction of electron-withdrawing groups, such as a chloro substituent, on an associated phenyl ring has been shown to enhance antimicrobial efficacy.[7]
In a study on pyrimidine-2-thiol analogues, compounds were evaluated against a panel of bacteria and fungi. Some derivatives exhibited more potent activity than standard drugs.[7] For instance, certain compounds showed significant activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa.[7] This suggests that the core structure, when appropriately functionalized, can overcome microbial defenses.
| Organism Type | Example Species | Activity of Derivatives | Reference |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Significant Inhibition (MIC values as low as 0.87 µM/ml) | [7] |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Potent Inhibition (MIC values as low as 0.77 µM/ml) | [7] |
| Fungi | Candida albicans, Aspergillus niger | Potent Inhibition (MIC values as low as 1.68 µM/ml) | [7] |
The proposed mechanism for some of these compounds involves the inhibition of essential microbial enzymes. For example, novel 5-chloropyridine oxalamide conjugates have been investigated as potential inhibitors of E. coli DNA gyrase and C. albicans sterol 14α-demethylase (CYP51), which are validated targets for antibacterial and antifungal drugs, respectively.[9]
Anticancer Activity
The pyridine and pyrimidine nuclei are central to many anticancer drugs.[10][11] Derivatives incorporating the 2-thiol scaffold have shown potent antiproliferative activity against a range of human cancer cell lines.
Cytotoxicity and Apoptosis Induction
Newly synthesized 6-amino-5-cyano-2-thiopyrimidine derivatives have been evaluated by the National Cancer Institute (NCI) against 60 cancer cell lines. One compound, in particular, demonstrated a broad spectrum of activity with high selectivity towards leukemia cell lines.[10] Similarly, thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from precursors like this compound, have shown potent activity against leukemia, colon cancer, melanoma, and renal cancer cell lines.[11]
The primary mechanism of action for many of these thio-derivatives is the induction of apoptosis (programmed cell death) through the intrinsic pathway.[12] This involves the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.
Caption: Proposed intrinsic apoptosis pathway for thiol derivatives.
Enzyme Inhibition
The thiol group is chemically reactive and can interact with biological macromolecules, particularly enzymes. Thiol-dependent enzymes, which contain a critical cysteine residue in their active site, are a major class of proteins involved in various physiopathological conditions.[13]
The modification of this active site thiol can lead to either reversible or irreversible inhibition of the enzyme. This makes compounds like this compound and its derivatives interesting candidates for developing targeted enzyme inhibitors.[13] While specific enzyme targets for this compound itself are not deeply explored in the provided context, the chemical principle suggests potential activity against cysteine proteases, kinases, and other thiol-dependent enzymes that are often dysregulated in diseases like cancer and rheumatoid arthritis.[13]
Part 3: Experimental Protocols & Methodologies
To facilitate further research, this section provides standardized protocols for the synthesis and biological evaluation of derivatives based on the this compound scaffold.
Protocol 1: Synthesis of a Thioether Derivative
This protocol describes a general method for the S-alkylation of a pyridine-2-thiol derivative to generate a library of compounds for screening.
Objective: To synthesize a series of S-substituted derivatives from a 2-thiopyrimidine precursor.
Materials:
-
A 2-thiopyrimidine derivative (e.g., 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile)[10]
-
Appropriate alkyl or aryl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate and hexane for purification
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the 2-thiopyrimidine derivative (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The base acts as a proton scavenger to generate the thiolate anion.
-
Electrophile Addition: Add the desired alkyl or aryl halide (1.1 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate of the crude product should form.
-
Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure S-substituted derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette and incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the synthesis of derivatives with potent biological activities. The existing body of research strongly supports its utility in developing novel antimicrobial and anticancer agents. The structure-activity relationship studies indicate that modifications at the thiol position and substitutions on adjacent aromatic rings are key to tuning the potency and selectivity of these compounds.
Future research should focus on:
-
Mechanism Elucidation: While apoptosis is a known mechanism, identifying specific molecular targets (e.g., particular kinases or proteases) through techniques like molecular docking and enzymatic assays will be crucial for rational drug design.[9]
-
Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), to assess their potential for in vivo efficacy.
-
Combinatorial Synthesis: Expanding the library of derivatives through combinatorial chemistry could uncover novel compounds with enhanced activity or a broader spectrum of action.
The journey from a simple chemical building block to a life-saving therapeutic is complex, but the evidence suggests that derivatives of this compound are promising candidates for continued investigation in the field of drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Chloropyridine-2-thiol and its Derivatives for Advanced Research and Drug Discovery
As a cornerstone in heterocyclic chemistry, 5-Chloropyridine-2-thiol presents a versatile scaffold, pivotal for the development of novel therapeutic agents and functional materials. Its unique electronic and structural properties, stemming from the interplay between the pyridine ring, the chloro substituent, and the reactive thiol group, make it a highly valuable intermediate in organic synthesis. This guide offers a senior-level perspective on the synthesis, reactivity, and application of this compound and its derivatives, tailored for researchers and professionals in drug development.
Section 1: Core Compound Profile: this compound
This compound, also known as 5-Chloro-2-mercaptopyridine, is the foundational molecule from which a vast array of derivatives can be accessed. A thorough understanding of its fundamental properties is critical for its effective utilization in synthesis.
Physicochemical & Spectroscopic Identity
The compound is typically a colorless to pale yellow solid with a characteristic pungent odor.[1][2] It exhibits good solubility in most organic solvents but is insoluble in water.[2] Its identity is confirmed by a combination of physical and spectroscopic data.
| Property | Value | Source |
| CAS Number | 40771-41-3 | [2][3][4] |
| Molecular Formula | C₅H₄ClNS | [1][3] |
| Molecular Weight | 145.61 g/mol | [3][4] |
| Appearance | Colorless to pale yellow solid | [1][2] |
| Melting Point | 187-192 °C (Thione form) | [4] |
| pKa | 8.09 ± 0.40 (Predicted) | [2] |
| Storage | 2-8°C | [2][4][5] |
The Thiol-Thione Tautomerism: A Critical Consideration
A key feature of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. For this compound, the equilibrium strongly favors the pyridinethione form (5-chloro-1H-pyridine-2-thione) in the solid state and in most solvents. This is crucial as it dictates the compound's reactivity. While it behaves as a thiol in certain reactions (e.g., S-alkylation), its nucleophilicity and spectroscopic properties are dominated by the thione tautomer.
Caption: Thiol-Thione tautomerism of this compound.
Safety, Handling, and Storage
This compound is classified as an irritant and is harmful if swallowed.[2][3] It can cause skin irritation, serious eye damage, and respiratory irritation.[3][4] Therefore, handling requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and should be performed in a well-ventilated fume hood.[1][2] Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C.[4][5]
Section 2: Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step for any research program utilizing this scaffold. While several routes exist, the most common starting materials are other substituted pyridines.
Primary Synthetic Route: From Halogenated Pyridines
A common and direct method involves the nucleophilic substitution of a more reactive halogen at the 2-position of the pyridine ring with a sulfur source. One reported method involves the sulfurization of 5-chloro-2-bromopyridine.[1] A more conventional approach would utilize reagents like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
The causality here is the greater lability of the halogen at the 2-position of the pyridine ring towards nucleophilic attack, which is a well-established principle in heterocyclic chemistry.
Caption: Synthetic pathway to this compound.
Alternative Routes and Precursor Synthesis
An alternative pathway can be envisioned starting from 2-amino-5-chloropyridine, which is commercially available or can be synthesized by the chlorination of 2-aminopyridine in a strongly acidic medium.[6] The amine can be converted to a diazonium salt and subsequently displaced with a sulfur nucleophile, although this route is often lower yielding and more complex than direct substitution on a 2-halopyridine. The precursor, 2-amino-5-chloropyridine, can also be used to synthesize 5-chloro-2-nitropyridine, another versatile intermediate.[7]
Section 3: The Reactive Hub: Key Transformations and Derivatives
The synthetic utility of this compound lies in the reactivity of its thiol/thione group, which serves as a handle for extensive derivatization.
S-Alkylation: Gateway to Thioether Derivatives
The most common reaction is the S-alkylation to form stable thioether derivatives. This reaction proceeds readily by deprotonating the thiol with a mild base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) followed by the addition of an alkyl halide. This approach is fundamental for attaching various side chains to the core scaffold, a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding.[8]
Oxidation Pathways: Disulfides and Sulfonyl Chlorides
The thiol group is susceptible to oxidation. Mild oxidation, or even exposure to air in the presence of a base, can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(5-chloropyridine).[9] This disulfide itself can be a useful reagent.[10][11]
More forceful oxidation is required to generate the highly valuable 5-chloropyridine-2-sulfonyl chloride. This transformation is critical as sulfonyl chlorides are powerful electrophiles, enabling the synthesis of sulfonamides, sulfonates, and other derivatives. Traditional methods often use hazardous reagents like chlorine gas.[12] A more modern and lab-friendly approach involves using reagents like trichloroisocyanuric acid in an aqueous acetonitrile mixture.[12]
Caption: Major reaction pathways for this compound.
Application in Heterocyclic Synthesis
The derivatives of this compound are excellent precursors for constructing more complex fused heterocyclic systems. For example, S-alkylated derivatives bearing an appropriate functional group on the alkyl chain can undergo intramolecular cyclization to form thienopyridine systems, which are themselves important pharmacophores.[13]
Section 4: Medicinal Chemistry Applications
The pyridine ring is considered a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[14] The this compound scaffold provides a robust platform for generating libraries of compounds for biological screening.
A Privileged Scaffold in Drug Design
The chlorine atom at the 5-position can engage in halogen bonding and provides lipophilicity, while the sulfur at the 2-position serves as a versatile anchor point for introducing a wide variety of functional groups (R). This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
| Derivative Class | Biological Activity | Example Target/Indication | Reference |
| Thioethers | Anticancer, Antimicrobial | Various Kinases, Bacterial enzymes | [14][15] |
| Sulfonamides | Enzyme Inhibition | Urease, Carbonic Anhydrase | [14] |
| Thiazolidinones | Anticancer | Tubulin polymerization | [14] |
| Heterocyclic Hybrids | Antibacterial, Antioxidant | Bacterial cell wall, ROS scavenging | [15] |
Case Studies: Bioactive Derivatives
Research has shown that derivatives of related scaffolds, such as nitropyridines, exhibit a wide range of biological activities. For instance, 2-chloro-5-nitropyridine, a related precursor, has been used to synthesize potent urease inhibitors for treating gastric diseases, anticancer agents, and insecticides.[14] Similarly, hybrids incorporating pyrazole and thiazole moieties onto a chloropyridine core have demonstrated significant antibacterial and antioxidant activity.[15] These examples underscore the vast potential of the this compound scaffold in generating novel bioactive molecules.
Section 5: Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a clear path from starting material to purified product with expected outcomes.
Protocol: General S-Alkylation of this compound
-
Principle: This protocol describes the nucleophilic substitution reaction where the thiolate anion of this compound attacks an alkyl halide to form a thioether. The reaction's success is validated by the consumption of the starting material (monitored by TLC) and isolation of a new product with the expected mass (verified by MS).
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
-
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes. The formation of the potassium salt often results in a color change.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure thioether.
-
-
Expected Results: The product will be a new compound, typically an oil or solid, lacking the thiol proton in ¹H NMR and showing a molecular ion peak in mass spectrometry corresponding to the addition of the alkyl group minus HBr/HI.
Protocol: Oxidation to 5-Chloropyridine-2-sulfonyl Chloride
-
Principle: This protocol utilizes trichloroisocyanuric acid (TCCA) as a potent oxidizing and chlorinating agent to convert the thiol directly to the highly reactive sulfonyl chloride.[12] The protocol's integrity is confirmed by the complete disappearance of the starting material and the isolation of a moisture-sensitive product that can be used immediately in subsequent reactions (e.g., sulfonamide formation).
-
Materials:
-
This compound (1.0 eq)
-
Trichloroisocyanuric acid (TCCA) (~1.5 eq, check stoichiometry)
-
Acetonitrile (ACN)
-
Water
-
Ice bath
-
Ethyl acetate
-
1% HCl (aq), cold
-
-
Step-by-Step Methodology:
-
Prepare a stirring solution of this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Add TCCA portion-wise, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction is expected.
-
Stir the mixture vigorously in the ice bath for 30-60 minutes after the addition is complete. A precipitate of cyanuric acid will form.
-
Filter the reaction mixture to remove the cyanuric acid precipitate, washing the solid with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with cold 1% aqueous HCl, then with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (bath < 30 °C) to minimize hydrolysis of the product.
-
The resulting 5-chloropyridine-2-sulfonyl chloride is often used immediately in the next step without further purification due to its reactivity.
-
-
Expected Results: The product is a highly reactive solid or oil. Characterization is typically done by derivatizing it immediately (e.g., reacting with an amine to form a stable sulfonamide) and confirming the structure of the derivative.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 40771-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 7. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 10. Thiol oxidation by 2,2'-dithiodipyridine causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiol oxidation by 2,2'-dithiodipyridine causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Commercial availability and suppliers of 5-Chloropyridine-2-thiol
An In-Depth Technical Guide to 5-Chloropyridine-2-thiol: Commercial Availability, Synthesis, and Applications for Researchers
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS No. 40771-41-3), a critical heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will explore its chemical properties, commercial landscape, synthetic routes, and functional applications, offering field-proven insights into its practical use.
Introduction: The Strategic Importance of this compound
This compound, also known as 5-Chloro-2-mercaptopyridine, is a bifunctional organic compound featuring a pyridine ring substituted with both a chlorine atom and a thiol group.[1] Its chemical formula is C₅H₄ClNS.[1][2][3] This unique structure makes it a highly versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, while the reactive thiol and chloro- functionalities offer two distinct points for synthetic elaboration.[4][5]
The compound exists in a tautomeric equilibrium with its thione form, 5-chloro-1H-pyridine-2-thione, a crucial consideration for its reactivity and handling.[3] Its utility lies in its ability to serve as a nucleophile via the sulfur atom, enabling the construction of thioethers, which are key structural motifs in many biologically active compounds.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is paramount for its effective use in experimental design. The data presented below is aggregated from leading chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 40771-41-3 | [1][3][6] |
| Molecular Formula | C₅H₄ClNS | [1][2][3] |
| Molecular Weight | 145.61 g/mol | [3][6] |
| Appearance | Solid | [6][7] |
| Melting Point | 187-192 °C | [6][7] |
| pKa | 8.09 ± 0.40 (Predicted) | [1] |
| Solubility | Soluble in most organic solvents; insoluble in water. | [1] |
| Storage Temperature | 2-8°C | [1][6][7] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research-grade quantities (grams) to bulk industrial scales (kilograms). When procuring this reagent, purity is a critical parameter, with most suppliers offering grades of 95% or higher.
| Supplier | Product Name | Purity | Example Product Number |
| Sigma-Aldrich (Merck) | This compound | 95% | 734764 |
| Parchem | This compound | - | - |
| Alkali Scientific | This compound | - | 734764-1G |
| Allschoolabs | This compound | 95% | - |
| Santa Cruz Biotechnology | This compound | - | - |
| Chem-Impex | 5-Chloro-2-pyridinecarboxaldehyde | ≥ 98% (GC) | 08179 |
| Amerigo Scientific | 5-Chloropyrimidine-2-thiol (95%) | 95% | - |
*Note: Some suppliers may list related derivatives. Always verify the exact structure and CAS number before purchasing.
For researchers, suppliers like Sigma-Aldrich offer convenient, smaller quantities with detailed documentation such as Certificates of Analysis (COA).[6] For bulk or manufacturing needs, contacting suppliers like Parchem or specialty chemical manufacturers directly is advisable to secure supply chains and negotiate pricing.[8]
Synthesis, Reactivity, and Mechanistic Insights
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and its fundamental reactivity.
Common Synthetic Pathway
A prevalent laboratory method involves the sulfurization of a corresponding halo-pyridine, such as 5-chloro-2-bromopyridine.[2] This nucleophilic aromatic substitution reaction replaces the more labile bromine atom with a sulfur-containing nucleophile.
Caption: General synthesis scheme for this compound.
Key Reactivity: The Thiol/Thione Group
The thiol group is the primary center of reactivity, making this compound an excellent precursor for thioether derivatives. The sulfur atom acts as a soft nucleophile, readily participating in reactions like S-alkylation and S-arylation. This reactivity is fundamental to its role as a building block.
Caption: Core reactivity of this compound in synthesis.
This reaction is causal to its utility in drug development. By choosing an appropriate "R-X" group that contains other functionalities or pharmacophores, medicinal chemists can rapidly generate libraries of diverse compounds for biological screening.
Applications in Drug Discovery and Organic Synthesis
The pyridine scaffold is a cornerstone of modern pharmaceuticals, and functionalized pyridines like this compound are invaluable.[4][5]
-
Pharmaceutical Intermediates: It serves as a key building block for active pharmaceutical ingredients (APIs). The thioether linkage formed from the thiol group is a common and stable structural element in many drugs. While specific drug syntheses are often proprietary, the literature shows extensive use of related chloropyridines in creating agents for various therapeutic areas.[1][9] For example, nitropyridine derivatives, which share a similar substitution pattern, are precursors for compounds with anticancer, herbicidal, and urease-inhibiting activities.[4]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this intermediate are relevant in the development of novel pesticides and herbicides.[1]
-
Corrosion Inhibitors: The thiol group can coordinate to metal surfaces, giving it applications as a corrosion inhibitor.[1]
Quality Control and Analytical Protocols
Ensuring the purity and identity of starting materials is a foundational principle of chemical research and manufacturing, especially in a regulated environment like pharmaceuticals.
Standard Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of this compound and quantifying potential impurities. A well-developed reversed-phase HPLC method can effectively separate the main compound from starting materials or side-products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identity of the compound.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination.
Protocol: Purity Assessment by HPLC-UV
While a specific, validated protocol for this exact compound must be developed in-house, the following serves as an expert-recommended starting point based on similar structures.[10]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both potentially acidified with 0.1% formic or phosphoric acid to ensure sharp peak shapes. A starting point could be a 50:50 isocratic flow.
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 40 °C.[10]
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the chromophore absorbs strongly, likely around 254 nm.[10]
-
Standard Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase B).
-
Sample Preparation: Prepare the sample to be tested at a similar concentration.
-
Analysis: Run the standard and sample. Purity is determined by comparing the area of the main peak to the total area of all peaks (Area % method).
This protocol is a self-validating system. System suitability tests (e.g., retention time reproducibility, peak asymmetry) should be performed with the standard before analyzing samples to ensure the system is performing correctly.
Safety, Handling, and Storage
This compound is an irritant and harmful if swallowed.[2][3] Adherence to strict safety protocols is mandatory.
| Hazard Class | GHS Pictogram(s) | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed.[3][6] |
| Skin Irritation (Category 2) | Danger | H315: Causes skin irritation.[3][6] |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage.[3][6] |
| STOT - Single Exposure (Category 3) | Danger | H335: May cause respiratory irritation.[3][6] |
Mandatory Handling Protocol
-
Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards.[2][12]
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.[2] If contact occurs, rinse the affected area immediately with copious amounts of water and seek medical advice.[2]
-
Handling Solids: When weighing or transferring the solid, do so carefully to minimize dust formation.
-
Disposal: Dispose of waste materials according to local, regional, and national regulations.[11] Do not allow it to enter the environment.
Storage
Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1][6][7] The storage area should be dry and well-ventilated.[11]
Conclusion
This compound is a commercially accessible and synthetically valuable building block for professionals in chemistry and drug discovery. Its defined reactivity, centered on the thiol group, combined with the versatile pyridine core, provides a reliable platform for the synthesis of novel and complex molecular architectures. By understanding its properties, sourcing it from reputable suppliers, and adhering to rigorous safety and handling protocols, researchers can effectively leverage this intermediate to advance their scientific and developmental objectives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. This compound 95 40771-41-3 [sigmaaldrich.com]
- 7. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. parchem.com [parchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Chloropyridine-2-thiol
Introduction: The Versatility of the 5-Chloropyridine-2-thiol Scaffold
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties and multiple reactive sites—the sulfur and nitrogen atoms, and the pyridine ring itself—make it a versatile starting material for the synthesis of a diverse array of novel derivatives. The presence of the chlorine atom at the 5-position further modulates the reactivity of the pyridine ring and provides an additional site for functionalization. This compound exists in a tautomeric equilibrium between the thiol and thione forms, a crucial consideration for its reactivity, particularly in alkylation reactions.
This guide provides detailed protocols for the synthesis of various derivatives of this compound, including S-alkylation, N-alkylation, and oxidation to sulfonyl chlorides and sulfonic acids. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific research needs.
Thiol-Thione Tautomerism: A Key to Understanding Reactivity
The reactivity of this compound is fundamentally governed by the thiol-thione tautomerism. The equilibrium between the aromatic thiol form (5-chloro-2-mercaptopyridine) and the non-aromatic thione form (5-chloro-1,2-dihydropyridine-2-thione) influences the regioselectivity of subsequent reactions.
Caption: Thiol-Thione Tautomerism of this compound.
Generally, in the solid state and in polar solvents, the thione form is predominant. This has significant implications for alkylation reactions, as both the sulfur and nitrogen atoms are potential nucleophiles. The choice of reaction conditions, such as the base and solvent, can influence the S- versus N-alkylation outcome.
Synthesis of S-Alkylated Derivatives: 2-(Alkylthio)-5-chloropyridines
S-alkylation of this compound is a common transformation that leads to the formation of 2-(alkylthio)-5-chloropyridines. These derivatives are valuable intermediates in the synthesis of various biologically active molecules. The reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated by a base, acts as a potent nucleophile.
Causality Behind Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the thiol group, forming the more nucleophilic thiolate anion. The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base, leaving the thiolate anion more reactive.
-
Alkylating Agent: A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) can be used as electrophiles. The reactivity of the alkylating agent (iodide > bromide > chloride) will affect the reaction time and temperature.
Experimental Protocol: Synthesis of 5-Chloro-2-(methylthio)pyridine
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add methyl iodide (1.2 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 2-4 | 85-95 | [2] |
| Ethyl Bromide | NaOH | Ethanol | 6-8 | 80-90 | Adapted from[2] |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 3-5 | 90-98 | Adapted from[2] |
Synthesis of N-Alkylated Derivatives: 1-Alkyl-5-chloro-1,2-dihydropyridine-2-thiones
While S-alkylation is often the kinetically favored pathway, N-alkylation can be achieved under specific conditions, leading to the formation of 1-alkyl-5-chloro-1,2-dihydropyridine-2-thiones. The regioselectivity towards N-alkylation can be influenced by factors such as the nature of the alkylating agent and the reaction conditions.
Causality Behind Experimental Choices:
-
Hard vs. Soft Nucleophiles/Electrophiles: According to Hard and Soft Acid and Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. "Soft" electrophiles (e.g., alkyl iodides) tend to react preferentially at the soft sulfur center, while "harder" electrophiles might favor the nitrogen atom.
-
Reaction Conditions: The use of specific bases and solvents can alter the charge distribution in the ambident nucleophile and influence the site of alkylation. For instance, conditions that favor the thione tautomer may promote N-alkylation.
Experimental Protocol: Synthesis of 1-Methyl-5-chloro-1,2-dihydropyridine-2-thione
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as DMF.
-
Base and Alkylating Agent: Add a strong base like sodium hydride (NaH) (1.2 eq) at 0 °C, followed by the addition of a hard alkylating agent like dimethyl sulfate (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor by TLC.
-
Work-up and Purification: After completion, carefully quench the reaction with water, extract with an organic solvent, and purify the product by column chromatography.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethyl Sulfate | NaH | DMF | 60-80 | 60-70 | Adapted from |
| Methyl Tosylate | Cs₂CO₃ | Acetonitrile | 50-70 | 55-65 | Adapted from |
Oxidation of this compound: Access to Sulfonyl Chlorides and Sulfonic Acids
The sulfur atom in this compound can be oxidized to higher oxidation states, providing access to valuable sulfonyl chlorides and sulfonic acids. These derivatives are important precursors for the synthesis of sulfonamides, which are a prominent class of therapeutic agents.
Synthesis of 5-Chloropyridine-2-sulfonyl Chloride
The direct oxidation of thiols to sulfonyl chlorides can be achieved using various oxidizing agents in the presence of a chloride source.
References
The Versatile Nucleophile: 5-Chloropyridine-2-thiol as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Key Heterocyclic Intermediate
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic compounds hold a place of prominence, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] 5-Chloropyridine-2-thiol, a bifunctional pyridine derivative, has emerged as a highly valuable and versatile intermediate for synthetic chemists. Its unique electronic and structural features, characterized by a nucleophilic thiol group and an electron-deficient pyridine ring bearing a chloro substituent, offer a rich platform for a diverse range of chemical transformations.
This technical guide provides an in-depth exploration of this compound as a building block, offering insights into its reactivity, key applications, and detailed, field-proven protocols for its utilization. The content herein is curated for researchers, scientists, and drug development professionals, aiming to empower them with the knowledge to effectively harness the synthetic potential of this important molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40771-41-3 |
| Molecular Formula | C₅H₄ClNS |
| Molecular Weight | 145.61 g/mol |
| Appearance | Colorless to pale yellow solid |
| Melting Point | 187-192 °C |
| Solubility | Soluble in many organic solvents, insoluble in water.[1] |
Core Reactivity: The Thiol as a Potent Nucleophile
The primary mode of reactivity for this compound stems from its thiol (-SH) group. Thiols are well-established as excellent nucleophiles in organic chemistry, a property that is further enhanced upon deprotonation to the corresponding thiolate anion. The thiolate is a soft nucleophile, readily participating in a variety of bond-forming reactions with suitable electrophiles.
The most prevalent and synthetically useful reaction of this compound is S-alkylation . This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the thiolate anion attacks an electrophilic carbon center, displacing a leaving group.
Application Spotlight: Crafting Molecules for Medicine and Beyond
The thioether linkage formed from the S-alkylation of this compound is a key structural motif in a multitude of biologically active molecules. The resulting 2-substituted-thio-5-chloropyridine scaffold serves as a crucial pharmacophore in drug discovery, particularly in the development of kinase inhibitors for oncology.
The pyridine ring can engage in hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases, while the substituent introduced via the thioether linkage can be tailored to occupy specific hydrophobic pockets, thereby enhancing potency and selectivity. The chloro-substituent on the pyridine ring also provides a handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Beyond pharmaceuticals, derivatives of this compound find utility in the synthesis of agrochemicals and as ligands for the preparation of metal complexes with interesting catalytic or material properties.
Detailed Protocol: S-Alkylation of this compound with 2-Chloroethanol
This protocol details a representative S-alkylation reaction to synthesize 2-((5-chloropyridin-2-yl)thio)ethan-1-ol, a valuable intermediate for further elaboration.
Reaction Scheme:
A representative S-alkylation reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 40771-41-3 | 145.61 g/mol | 1.46 g | 10.0 mmol |
| 2-Chloroethanol | 107-07-3 | 80.51 g/mol | 0.89 g (0.72 mL) | 11.0 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.07 g | 15.0 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL | - |
Instrumentation:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.46 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Atmosphere: Flush the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagent Addition: Add 2-chloroethanol (0.72 mL, 11.0 mmol) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-((5-chloropyridin-2-yl)thio)ethan-1-ol.
Expected Yield: 75-85%
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the thiol to the more nucleophilic thiolate. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Solvent: DMF is a polar apathetic solvent that is excellent for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the nucleophilic anion (thiolate) relatively free to react.
-
Temperature: Heating to 60 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions.
-
Stoichiometry: A slight excess of the electrophile (2-chloroethanol) is used to ensure complete consumption of the starting thiol. A larger excess of the base is used to drive the initial deprotonation equilibrium towards the thiolate.
Logical Workflow: From Building Block to Advanced Intermediate
The following diagram illustrates the logical progression from the starting material to the S-alkylated product, which can then be used in further synthetic transformations.
Workflow for S-alkylation.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound stands out as a robust and versatile building block in the synthetic chemist's toolbox. Its predictable reactivity, centered around the nucleophilic thiol group, allows for the straightforward introduction of a key heterocyclic scaffold into a wide range of molecules. The protocols and insights provided in this guide are intended to facilitate its effective application in the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science. As the demand for complex and diverse molecular architectures continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of innovation in organic synthesis.
References
Application Notes & Protocols: 5-Chloropyridine-2-thiol in Medicinal Chemistry
Introduction: The Strategic Value of 5-Chloropyridine-2-thiol
In the landscape of medicinal chemistry, the efficiency of drug discovery is often dictated by the strategic selection of foundational chemical scaffolds. This compound (CAS: 40771-41-3) has emerged as a highly valuable and versatile building block for constructing complex heterocyclic systems.[1] Its utility is rooted in its distinct chemical architecture: a pyridine ring rendered electron-deficient by a C5-chloro substituent, and a C2-thiol group that exists in a dynamic equilibrium with its tautomeric thione form.[2][3] This duality of function provides medicinal chemists with a powerful toolkit for molecular elaboration, enabling access to a diverse chemical space populated by potent and selective therapeutic agents.
This guide provides an in-depth exploration of the strategic application of this compound, moving beyond simple reaction schemes to elucidate the underlying chemical principles and provide robust, field-tested protocols for its use in drug development workflows.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 40771-41-3 | [4] |
| Molecular Formula | C₅H₄ClNS | [2] |
| Molecular Weight | 145.61 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 187-192 °C | |
| pKa (Predicted) | 8.09 ± 0.40 | [1] |
| Storage | 2-8°C |
The Keystone of Reactivity: Thione-Thiol Tautomerism
The functional heart of this compound is its existence as a mixture of two tautomers: the thiol form (this compound) and the thione form (5-chloro-1H-pyridine-2-thione).[3] This equilibrium is not merely a chemical curiosity; it is the primary determinant of the reagent's reactivity profile.
-
Thiol Tautomer: The sulfur atom acts as a soft nucleophile, readily participating in S-alkylation and S-acylation reactions.
-
Thione Tautomer: The nitrogen atom of the pyridinone-like structure can act as a nucleophile, enabling N-alkylation reactions. The thione form is generally favored in polar solvents.[3]
This tautomerism allows for selective functionalization at either the sulfur or nitrogen atom by carefully controlling reaction conditions, providing a divergent entry point to two distinct classes of compounds from a single starting material.
Core Synthetic Applications in Medicinal Chemistry
The strategic value of this compound lies in its predictable and versatile reactivity, enabling the synthesis of key structural motifs found in numerous biologically active molecules.
S-Alkylation: Gateway to Thioethers and Fused Systems
The most common transformation is the S-alkylation of the thiol tautomer. This reaction is typically high-yielding and proceeds under mild basic conditions. The resulting 2-(alkylthio)pyridines are not only targets in their own right but are crucial intermediates for constructing more complex fused heterocyclic systems, such as thienopyridines.[5]
Causality: The thiol(ate) is a potent nucleophile that readily displaces leaving groups from alkyl halides or pseudohalides. When the alkylating agent also contains an electron-withdrawing group (e.g., nitrile, ester), the stage is set for a subsequent intramolecular cyclization, such as the Thorpe-Ziegler reaction, to form a fused thiophene ring.[5][6] This strategy is a cornerstone for synthesizing potent antiplatelet agents like Clopidogrel and Prasugrel, which contain the thienopyridine core.[5]
Protocol 1: Synthesis of S-Alkylated this compound Derivatives
This protocol details a general procedure for the S-alkylation of this compound with an activated alkyl halide, a key step towards thienopyridine synthesis.
Objective: To synthesize Ethyl 2-((5-chloropyridin-2-yl)thio)acetate.
Materials:
-
This compound (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.46 g, 10.0 mmol) and anhydrous acetone (50 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the suspension. Stir vigorously for 15 minutes at room temperature. The causality here is the deprotonation of the thiol by the mild base to form the more nucleophilic thiolate anion.
-
Alkylating Agent Addition: Add ethyl bromoacetate (1.21 mL, 11.0 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3). The product spot should appear at a higher Rf than the starting thiol.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the solid K₂CO₃ and wash the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Purification: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Purify by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent. c. Combine the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 2-((5-chloropyridin-2-yl)thio)acetate as a solid or oil.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr), although it is less reactive than halogens at the C2 or C4 positions.[7][8] This reaction allows for the introduction of amines, alcohols, and other nucleophiles, further diversifying the molecular scaffold.
Causality: The electron-withdrawing nature of the ring nitrogen atom polarizes the C-Cl bond and helps to stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[7] While attack at C2/C4 is electronically favored due to direct delocalization of the negative charge onto the nitrogen, substitution at C5 is still feasible, often requiring more forcing conditions (higher temperatures, stronger bases).[7][9] This reaction is critical for introducing side chains that can form key interactions with biological targets, such as hydrogen bond donors/acceptors.
Application in Advanced Scaffold Synthesis
The true power of this compound is realized when these primary reactions are combined to build complex, privileged structures. The pyridinone and thienopyridine cores derived from this starting material are prevalent in modern medicinal chemistry.[6][10]
Case Study: Building the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine scaffold is a classic example of a "privileged structure" in medicinal chemistry.[5] The synthesis leverages the S-alkylation of a pyridinethione followed by an intramolecular cyclization.
Synthetic Rationale:
-
Starting Material: A 3-cyano-pyridinethione derivative (accessible from this compound through functional group interconversion).
-
S-Alkylation: Reaction with an α-halo ketone or ester introduces the necessary side chain.
-
Intramolecular Cyclization: Under basic conditions (e.g., sodium ethoxide), the active methylene group on the side chain attacks the cyano group, leading to ring closure and formation of the fused thiophene ring.[5]
This elegant and efficient strategy provides rapid access to a scaffold known for its potent anticancer, anti-inflammatory, and antimicrobial activities.[5]
Protocol 2: Intramolecular Cyclization to a Thieno[2,3-b]pyridine Derivative
This protocol outlines the cyclization of an S-alkylated intermediate to form the fused heterocyclic system.
Objective: To synthesize an amino-thieno[2,3-b]pyridine derivative from an S-alkylated cyanopyridine intermediate.
Materials:
-
2-((5-Chloro-3-cyanopyridin-2-yl)thio)acetonitrile (Intermediate, 1.0 eq)
-
Sodium ethoxide (NaOEt), 21% solution in ethanol
-
Ethanol, absolute
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: Dissolve the S-alkylated intermediate (e.g., 2.24 g, 10.0 mmol) in absolute ethanol (40 mL) in a round-bottom flask.
-
Base Addition: Add sodium ethoxide solution (e.g., 4.0 mL of 21% w/w solution, ~11 mmol) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 1-2 hours. A precipitate may form as the product is generated.
-
Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: a. Cool the reaction mixture in an ice bath. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid with a small amount of cold ethanol, followed by diethyl ether.
-
Purification: The precipitated product is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or DMF/water.
-
Characterization: Confirm the structure of the cyclized thieno[2,3-b]pyridine product via NMR, IR (disappearance of the nitrile stretch), and mass spectrometry. The causality for this step is to ensure the desired intramolecular condensation has occurred, forming the new five-membered thiophene ring.
Conclusion
This compound is more than a simple heterocyclic reagent; it is a strategic starting material that offers multiple, controllable reaction pathways. Its inherent tautomerism and dual functional handles (thiol/thione and chloro group) provide medicinal chemists with a reliable and versatile platform for generating libraries of pyridinones, thioethers, and complex fused systems like thienopyridines. The robust and well-understood chemistry associated with this scaffold ensures its continued prominence in the design and synthesis of next-generation therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
Application Notes & Protocols: The Strategic Use of 5-Chloropyridine-2-thiol in Agrochemical Synthesis
Abstract
5-Chloropyridine-2-thiol is a pivotal heterocyclic building block in the synthesis of modern agrochemicals. Its unique structure, featuring a reactive thiol group and a chlorinated pyridine ring, provides a versatile scaffold for developing novel fungicides, pesticides, and herbicides. This guide elucidates the strategic application of this compound, detailing its chemical properties, core synthetic transformations, and providing step-by-step protocols for the synthesis of key agrochemical precursors. We will explore its role in creating potent pyrithione analogues and diverse thioether derivatives, explaining the chemical rationale behind these synthetic routes.
Introduction: The Significance of this compound
This compound (CAS No: 40771-41-3) is an organic intermediate recognized for its utility in constructing complex bioactive molecules.[1][2] Also known as 5-Chloro-2-mercaptopyridine, its structure is primed for several key chemical modifications. The thiol (-SH) group is a potent nucleophile, readily participating in alkylation, arylation, and oxidation reactions. The chlorine atom on the pyridine ring modifies the electronic properties of the molecule and can influence the biological activity and metabolic stability of the final agrochemical product. This combination makes it a valuable starting material for creating libraries of compounds for high-throughput screening in agrochemical discovery.[2]
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental for successful synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClNS | [1][3][4] |
| Molecular Weight | 145.61 g/mol | [3][4] |
| Appearance | Colorless to off-white solid with a pungent odor | [1] |
| Melting Point | 187-192 °C | |
| Solubility | Good solubility in most organic solvents; insoluble in water | [1][2] |
| Key Synonyms | 5-Chloro-2-pyridinethiol, 5-Chloro-2-mercaptopyridine | [2] |
Core Synthetic Pathways in Agrochemical Development
The reactivity of this compound can be leveraged through two primary synthetic routes to generate compounds with potential agrochemical activity: N-Oxidation to form pyrithione analogues and S-Alkylation to generate novel thioether derivatives.
Caption: Key synthetic routes from this compound.
Protocol 1: Synthesis of 5-Chloro-2-mercaptopyridine N-oxide
This protocol details the N-oxidation of the pyridine ring, a critical step in forming chlorinated analogues of Pyrithione. Pyrithione and its metal salts are renowned for their potent fungicidal and bactericidal properties.[5] The N-oxide functionality is crucial for its biological activity, which often involves acting as an ionophore to disrupt cellular membrane transport processes in fungi.[5][6]
Materials & Reagents:
-
This compound
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, separatory funnel, beaker)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Oxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the flask dropwise over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent over-oxidation or side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, 5-Chloro-2-mercaptopyridine N-oxide, can be purified by recrystallization or column chromatography to yield the final product.
Protocol 2: Synthesis of S-substituted Thioether Derivatives
S-alkylation of the thiol group is a foundational strategy in medicinal and agrochemical chemistry to explore structure-activity relationships (SAR). By introducing various alkyl or aryl groups, researchers can modulate the lipophilicity, steric profile, and metabolic stability of the molecule, potentially leading to new herbicides or insecticides.[7]
Materials & Reagents:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Electrophile (e.g., Benzyl bromide, Ethyl iodoacetate)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1.0 equivalent of this compound and anhydrous acetonitrile.
-
Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate to the suspension. Stir vigorously at room temperature for 30 minutes. Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion in situ.
-
Nucleophilic Attack: Add 1.1 equivalents of the desired electrophile (e.g., benzyl bromide) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 60 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with deionized water followed by a brine solution to remove any remaining inorganic salts.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude thioether product can then be purified via flash column chromatography on silica gel.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[1] It is irritating to the respiratory system and skin and can cause serious eye damage.[4] Always work in a well-ventilated fume hood and wear safety glasses, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
This compound stands out as a high-value intermediate for agrochemical synthesis. Its dual reactivity allows for the creation of both proven bio-active scaffolds like pyrithione analogues and novel thioether derivatives for discovery programs. The protocols outlined here provide a robust foundation for researchers to explore the vast chemical space accessible from this versatile building block, paving the way for the development of next-generation crop protection agents.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-巯基吡啶-N-氧化物 钠盐 97.0-103.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 5-Chloropyridine-2-thiol in the Development of Kinase Inhibitors
Abstract
Protein kinases are a pivotal class of enzymes that regulate a vast majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for targeted therapeutic development.[2] The privileged pyridine and pyrimidine scaffolds are central to the design of numerous FDA-approved kinase inhibitors.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloropyridine-2-thiol as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols for a representative pyrimidine-based inhibitor, and outline robust methodologies for evaluating its biological activity through biochemical and cell-based assays.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a bifunctional heterocyclic compound that serves as an excellent starting point for the synthesis of more complex molecular architectures. Its chemical properties make it particularly amenable to the construction of kinase inhibitor libraries.[4]
-
The Thiol Group: The thiol moiety provides a reactive handle for various chemical transformations, including S-alkylation and the formation of fused ring systems like thienopyrimidines, which are known to be potent kinase inhibitors.[5][6]
-
The Chlorine Atom: The chlorine atom at the 5-position of the pyridine ring offers a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[7]
-
The Pyridine Core: The pyridine ring itself is a common feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions with the kinase hinge region.[8]
This guide will focus on a practical, multi-step synthesis of a hypothetical, yet representative, thieno[2,3-d]pyrimidine-based kinase inhibitor, designated as CPTKI-1 , starting from this compound. We will then detail the protocols to assess its inhibitory potential against a representative tyrosine kinase.
Synthesis of a Representative Kinase Inhibitor (CPTKI-1) from this compound
The following protocol outlines a plausible and scientifically sound synthetic route to a thieno[2,3-d]pyrimidine-based kinase inhibitor. This multi-step synthesis is based on established chemical transformations for similar heterocyclic systems.
Overall Synthetic Workflow
The synthesis of CPTKI-1 from this compound involves a three-step process:
-
S-alkylation: Introduction of a cyano-containing side chain.
-
Gewald Reaction: Formation of the thiophene ring.
-
Cyclization: Construction of the fused pyrimidine ring.
Caption: Synthetic workflow for CPTKI-1.
Detailed Synthetic Protocol
Safety Precaution: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 95% | Sigma-Aldrich |
| Chloroacetonitrile | Anhydrous | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| 4-Chlorobenzaldehyde | 98% | Alfa Aesar |
| Morpholine | 99% | J.T. Baker |
| Formamide | 99.5% | EMD Millipore |
| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Ethanol (EtOH) | Absolute | Decon Labs |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Step 1: Synthesis of 2-((5-chloropyridin-2-yl)thio)acetonitrile (Intermediate A)
-
To a stirred solution of this compound (1.45 g, 10 mmol) in anhydrous DMF (20 mL) at room temperature, add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Stir the mixture for 15 minutes to form the thiolate salt.
-
Slowly add chloroacetonitrile (0.83 g, 11 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield Intermediate A as a solid.
Step 2: Synthesis of ethyl 2-amino-5-(4-chlorobenzoyl)-4-(5-chloropyridin-2-yl)thiophene-3-carboxylate (Intermediate B)
-
In a round-bottom flask, dissolve Intermediate A (1.85 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of morpholine (0.1 mL).
-
Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC (Eluent: 50% EtOAc in hexanes).
-
After cooling to room temperature, a precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry to afford Intermediate B.
Step 3: Synthesis of 4-amino-5-(4-chlorobenzoyl)-6-(5-chloropyridin-2-yl)thieno[2,3-d]pyrimidine (CPTKI-1)
-
A mixture of Intermediate B (3.2 g, ~8 mmol) and formamide (25 mL) is heated to 150-160 °C for 5 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
After cooling, pour the reaction mixture into water (100 mL).
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product, CPTKI-1.
Characterization of CPTKI-1: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Biological Evaluation of CPTKI-1
The inhibitory activity of the synthesized compound, CPTKI-1, will be assessed using a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of CPTKI-1 to inhibit the enzymatic activity of a target kinase, for example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.
Caption: Workflow for a biochemical kinase assay.
Protocol: VEGFR-2 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent assays that quantify kinase activity by measuring the amount of ADP produced.
Materials:
| Reagent/Material | Supplier |
| Recombinant Human VEGFR-2 | SignalChem |
| Poly(Glu, Tyr) 4:1 Substrate | Sigma-Aldrich |
| ATP | Promega |
| ADP-Glo™ Kinase Assay Kit | Promega |
| CPTKI-1 | Synthesized |
| Staurosporine (Positive Control) | Cayman Chemical |
| 384-well low-volume plates | Corning |
Procedure:
-
Compound Preparation: Prepare a serial dilution of CPTKI-1 in DMSO, typically from 10 mM down to nanomolar concentrations. Also, prepare a dilution series for the positive control, Staurosporine.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted CPTKI-1 or control.
-
Add 2 µL of a solution containing VEGFR-2 kinase and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition can be accurately measured.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Cell-Based Proliferation Assay
This assay assesses the ability of CPTKI-1 to inhibit the growth and proliferation of cancer cells that are known to be dependent on the target kinase's signaling pathway.
Protocol: Cell Proliferation Assay (MTT Assay)
Materials:
| Reagent/Material | Supplier |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ATCC |
| Cell Culture Medium (e.g., EGM-2) | Lonza |
| Fetal Bovine Serum (FBS) | Gibco |
| CPTKI-1 | Synthesized |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| DMSO | Sigma-Aldrich |
| 96-well cell culture plates | Corning |
Procedure:
-
Cell Seeding: Seed HUVEC cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of CPTKI-1 (from µM to nM concentrations). Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Structure-Activity Relationship (SAR) Insights
The thieno[2,3-d]pyrimidine scaffold of CPTKI-1 allows for systematic modifications to explore the SAR and optimize for potency and selectivity.
Caption: Key modification points for SAR studies.
-
Position 6 (R2): The 5-chloropyridinyl group at this position is critical. Modifications to this ring, such as replacing the chlorine with other halogens or small alkyl groups, can significantly impact selectivity against different kinases.
-
Position 5 (R1): The 4-chlorobenzoyl group occupies the solvent-exposed region of the ATP-binding pocket. Varying the substituents on this phenyl ring can modulate potency and pharmacokinetic properties.
-
Position 4 (R3): The amino group at this position is often involved in hydrogen bonding with the kinase hinge region. Substitution at this position can be explored to enhance binding affinity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent chemical reactivity allows for the efficient construction of privileged scaffolds such as thieno[2,3-d]pyrimidines. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of novel kinase inhibitors derived from this starting material. Through systematic exploration of the SAR, researchers can further optimize these compounds to develop potent and selective therapeutic candidates.
References
- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
Protocol for the Palladium-Catalyzed N-arylation of 5-Chloropyridine-2-thiol: A Comprehensive Guide to Synthesis, Mechanism, and Optimization
An Application Note for Drug Development Professionals
Abstract
N-aryl-2-thiopyridone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their synthesis, however, presents unique challenges. This application note provides a detailed, field-proven protocol for the N-arylation of 5-chloropyridine-2-thiol using Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. We delve into the causality behind experimental choices, from ligand and base selection to solvent effects, offering a robust, self-validating system for researchers. This guide includes step-by-step experimental procedures, mechanistic diagrams, a comprehensive troubleshooting guide, and key optimization parameters to empower scientists in the synthesis of this critical class of molecules.
Introduction: The Significance of N-Aryl-2-Thiopyridones
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. The Buchwald-Hartwig amination reaction has emerged as one of the most versatile and widely adopted methods for forming these bonds, offering significant advantages over harsher, traditional methods like the Ullmann condensation.[1][2] This protocol allows for the facile synthesis of aryl amines under relatively mild conditions, tolerating a wide range of functional groups.[1]
The target substrate, this compound, exists in tautomeric equilibrium with 2-mercapto-5-chloropyridine. The N-arylation of this scaffold is of high interest as the resulting N-aryl-5-chloro-2-pyridinethione derivatives are key intermediates in the synthesis of compounds with diverse biological activities. This guide provides a reliable and reproducible protocol for this specific transformation, grounded in established catalytic principles.
Reaction Mechanism and Component Rationale
The success of the Buchwald-Hartwig N-arylation hinges on the careful orchestration of a palladium catalyst, a specialized ligand, a suitable base, and an appropriate solvent. Understanding the role of each component is critical for troubleshooting and optimization.
The generally accepted catalytic cycle is initiated by an active Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the deprotonated this compound (pyridinethiolate). The final, crucial step is the reductive elimination of the N-aryl product, which regenerates the active Pd(0) catalyst.[3]
Key Components:
-
Palladium Precatalyst: While various Pd(0) or Pd(II) sources like Pd₂(dba)₃ can be used, modern, air-stable precatalysts are preferred for their reliability and ease of handling.[4] These precatalysts readily form the active Pd(0) species under the reaction conditions.
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the oxidative addition step, and, most importantly, facilitate the challenging reductive elimination step to form the C-N bond.[5][6] The choice of ligand can dramatically affect reaction scope and efficiency, with dialkylbiarylphosphines being a particularly effective class.[6]
-
Base: A base is required to deprotonate the thiol group of the this compound, forming the active nucleophile. The choice of base (e.g., Cs₂CO₃, K₂CO₃, NaOt-Bu) can influence the reaction rate and must be compatible with the functional groups on the substrates.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are commonly used.[8][9] The solvent must be capable of solubilizing the reactants and not interfere with the catalytic cycle. Solvent choice has been shown to strongly influence product distribution and reaction rates.[9]
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Safety and Handling Precautions
Researcher safety is paramount. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[10]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[10][11] Pyridine derivatives and thiols are often associated with a strong, unpleasant stench and potential toxicity.[12]
-
Inert Atmosphere: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or reagents down the drain.[10][11]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Store under inert gas. |
| Aryl Bromide | >98% | Combi-Blocks | Substrate. |
| Pd₂(dba)₃ | Catalyst grade | Strem Chemicals | Palladium precatalyst. |
| XPhos (or other biarylphosphine ligand) | >98% | Sigma-Aldrich | Air-sensitive, handle under inert gas. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Acros Organics | Base. Dry in an oven before use. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Solvent. Deoxygenate before use. |
| Deionized Water | N/A | N/A | For work-up. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | For work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Experimental Workflow
Caption: A generalized workflow for the N-arylation experiment.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a flame-dried Schlenk flask or oven-dried reaction vial. Seal the vessel and cycle between vacuum and an inert atmosphere (nitrogen or argon) three times to ensure an inert environment.
-
Reagent Addition: Under a positive flow of inert gas (or inside a glovebox), add the following reagents to the reaction vessel in the specified order:
-
Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.).
-
This compound (1.0 mmol, 1.0 equiv.).
-
Aryl Bromide (1.1 mmol, 1.1 equiv.).
-
XPhos ligand (0.04 mmol, 4 mol%).
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd).
-
-
Solvent Addition: Evacuate and backfill the sealed flask with inert gas one more time. Through the septum, add anhydrous, deoxygenated toluene (5 mL, 0.2 M).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization Parameters
For challenging substrates or to improve yield, consider adjusting the following parameters. The conditions provided below are typical starting points.
| Parameter | Condition 1 (Aryl Bromide) | Condition 2 (Aryl Chloride) | Rationale & Causality |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / BrettPhos | Aryl chlorides are less reactive and require a more active catalytic system.[15] BrettPhos is often superior for C-Cl bond activation.[15] |
| Base | Cs₂CO₃ | NaOt-Bu or K₃PO₄ | A stronger base may be needed to facilitate the catalytic cycle with less reactive coupling partners. |
| Temperature | 100 °C | 110-120 °C | Higher temperatures provide the necessary activation energy for the more difficult oxidative addition of aryl chlorides. |
| Solvent | Toluene | 1,4-Dioxane | Dioxane is a more polar solvent that can sometimes enhance reactivity for less reactive substrates.[1] |
| Catalyst Loading | 1-2 mol% Pd | 2-5 mol% Pd | Increased catalyst loading can compensate for slower turnover rates or catalyst deactivation with challenging substrates. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently anhydrous/deoxygenated conditions.3. Base is not strong enough.4. Low reaction temperature. | 1. Use a fresh catalyst/ligand or an air-stable precatalyst.2. Ensure rigorous inert atmosphere technique; use freshly distilled/anhydrous solvent.3. Switch to a stronger base (e.g., NaOt-Bu).4. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation of aryl halide.2. Homocoupling of aryl halide.3. Reaction at the sulfur atom (S-arylation). | 1. Use a different ligand or base; ensure the system is free of water.2. This suggests the reductive elimination is slow; screen different ligands to accelerate this step.3. While N-arylation is generally favored, S-arylation is a known competing pathway for thiols.[1] Lowering the temperature or changing the solvent/ligand system may improve selectivity. |
| Difficulty in Purification | Product co-elutes with starting material or ligand byproducts. | 1. Adjust the polarity of the eluent for column chromatography.2. Consider a different purification method, such as recrystallization or preparative HPLC. |
Conclusion
The palladium-catalyzed N-arylation of this compound is a highly effective method for accessing valuable N-aryl-2-thiopyridone structures. Success relies on a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. By following the detailed protocol and considering the optimization and troubleshooting advice presented in this note, researchers and drug development professionals can confidently and efficiently synthesize these important molecular building blocks.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. synerzine.com [synerzine.com]
- 12. fishersci.com [fishersci.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. thermofishersci.in [thermofishersci.in]
- 15. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-Chloropyridine-2-thiol
Introduction: The Significance of the Pyridine-2-thiol Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after motif in the design of therapeutic agents targeting a wide range of diseases, including cancers, viral infections, and neurological disorders.[3][4][5] Among the various substituted pyridines, the functionalized pyridine-2-thiol core is of particular interest. Derivatives of this scaffold have demonstrated potent antiproliferative activity against various cancer cell lines, including breast cancer, and have been investigated as antiviral and antitubercular agents.[6][7]
The synthesis of libraries of these valuable compounds often relies on the strategic functionalization of a readily available starting material. 5-Chloropyridine-2-thiol is an attractive such precursor, offering two distinct sites for chemical modification: the chloro-substituent for cross-coupling reactions and the thiol group for further derivatization. However, the direct application of this compound in palladium-catalyzed cross-coupling reactions is fraught with challenges. The thiol group is a notorious poison for palladium catalysts, readily coordinating to the metal center and leading to the formation of inactive catalyst species, thereby arresting the catalytic cycle.[8][9]
This comprehensive technical guide provides a robust framework for overcoming these challenges through a thiol protection strategy. We present detailed, field-proven protocols for the successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling of a protected form of this compound. The methodologies described herein are designed to be self-validating, with a focus on explaining the causality behind the choice of reagents and reaction conditions, empowering researchers in drug development to confidently synthesize a diverse array of 5-substituted pyridine-2-thiol derivatives.
Core Challenge and Strategic Approach: Overcoming Catalyst Poisoning
The primary obstacle in the palladium-catalyzed functionalization of this compound is the potent inhibitory effect of the thiol group. The soft sulfur atom exhibits a strong affinity for the soft palladium metal center, leading to the formation of stable palladium-thiolate complexes.[10] These complexes are often catalytically inactive and represent off-cycle species that effectively sequester the palladium, preventing it from participating in the desired cross-coupling reaction.[10][11]
Our strategic approach to circumvent this issue is a two-stage process:
-
Thiol Protection: The reactivity of the thiol group is temporarily masked by its conversion to a stable thioether. This prevents direct interaction with the palladium catalyst during the cross-coupling step.
-
Optimized Cross-Coupling: The protected 5-chloropyridine-2-thioether is then subjected to palladium-catalyzed cross-coupling. The choice of ligands and reaction conditions is critical to ensure efficient reaction with the less reactive chloro-substituent.
-
Deprotection: Following successful cross-coupling, the protecting group is selectively removed to unveil the desired 5-functionalized pyridine-2-thiol.
This workflow is depicted in the diagram below:
Caption: A generalized experimental workflow for the functionalization of this compound.
For the purposes of this guide, we will focus on the use of the tert-butyl group as the thiol protecting group. The S-tert-butyl thioether is highly stable under a wide range of cross-coupling conditions and can be reliably cleaved under specific acidic or metal-mediated conditions.[1][12] While the S-acetyl group is another common protecting group, its stability in the aqueous basic media sometimes employed in Suzuki-Miyaura reactions can be a concern.[12][13]
Experimental Protocols
Part 1: Protection of this compound as S-tert-Butyl Thioether
This protocol details the conversion of this compound to 2-(tert-butylthio)-5-chloropyridine. This step is crucial to prevent catalyst poisoning in the subsequent cross-coupling reactions.
Materials:
-
This compound
-
2-Methyl-2-propanol (tert-butanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in tert-butanol (5-10 volumes) at 0 °C (ice bath), slowly add concentrated sulfuric acid (1.0-1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated aqueous NaHCO₃ to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(tert-butylthio)-5-chloropyridine.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are designed for the cross-coupling of 2-(tert-butylthio)-5-chloropyridine. The choice of ligand is critical for achieving high yields, particularly with the relatively unreactive chloropyridine substrate. Bulky, electron-rich biaryl monophosphine ligands such as XPhos and SPhos are highly recommended as they have been shown to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[3][14]
This protocol describes the C-C bond formation between 2-(tert-butylthio)-5-chloropyridine and various arylboronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Conditions:
| Parameter | Recommended Condition |
| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) or XPhos (3 mol%)[3][14] |
| Base | K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
Detailed Protocol:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 2-(tert-butylthio)-5-chloropyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube or reaction vial.
-
In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
This protocol details the C-N bond formation between 2-(tert-butylthio)-5-chloropyridine and a primary or secondary amine.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[15]
Recommended Starting Conditions:
| Parameter | Recommended Condition |
| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) or a pre-catalyst like XPhos Pd G3 |
| Ligand | XPhos (3-4 mol%)[14][16] |
| Base | NaOtBu (1.4 eq) or K₂CO₃ (2.0 eq) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
Detailed Protocol:
-
In a glovebox, add the palladium precursor, ligand, and base (e.g., NaOtBu) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Add 2-(tert-butylthio)-5-chloropyridine (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
This protocol describes the C-C bond formation between 2-(tert-butylthio)-5-chloropyridine and a terminal alkyne. A copper-free protocol is recommended to avoid potential side reactions.
Caption: The catalytic cycle of the copper-free Sonogashira coupling reaction.
Recommended Starting Conditions:
| Parameter | Recommended Condition |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) or PdCl₂(PPh₃)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) or P(tBu)₃ (4 mol%) |
| Base | Cs₂CO₃ (2.0 eq) or i-Pr₂NEt (3.0 eq) |
| Solvent | 1,4-Dioxane or DMF |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
Detailed Protocol:
-
To a degassed solution of 2-(tert-butylthio)-5-chloropyridine (1.0 eq) and the terminal alkyne (1.5 eq) in the chosen solvent (e.g., 1,4-Dioxane), add the palladium precursor, ligand, and base (e.g., Cs₂CO₃).
-
Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with stirring under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Deprotection of the S-tert-Butyl Group
This protocol describes the cleavage of the S-tert-butyl group to yield the final 5-substituted-pyridine-2-thiol.
Materials:
-
5-Substituted-2-(tert-butylthio)pyridine
-
Trifluoroacetic acid (TFA)
-
Anisole (as a scavenger)
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the 5-substituted-2-(tert-butylthio)pyridine (1.0 eq) in a minimal amount of dichloromethane.
-
Add anisole (1.0-2.0 eq) to the solution. Anisole acts as a scavenger for the liberated tert-butyl cation, preventing potential side reactions.
-
Add trifluoroacetic acid (10-20 volumes) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude product can be purified by recrystallization or column chromatography to yield the final 5-substituted-pyridine-2-thiol.
Conclusion
The protocols detailed in this application note provide a reliable and reproducible pathway for the synthesis of diverse 5-substituted pyridine-2-thiol derivatives. By employing a robust S-tert-butyl protection strategy, the pervasive issue of palladium catalyst poisoning by the thiol functionality is effectively circumvented. The successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions is contingent upon the use of highly active catalyst systems, particularly those employing bulky, electron-rich biaryl monophosphine ligands. These advanced catalytic systems are essential for activating the relatively inert C-Cl bond of the pyridine scaffold. The methodologies presented herein are intended to empower researchers in medicinal chemistry and drug development to efficiently access novel chemical matter based on the privileged pyridine-2-thiol core, thereby accelerating the discovery of new therapeutic agents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. XPhos - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
Application Note: A Detailed Protocol for the Oxidation of 5-Chloropyridine-2-thiol to 5-Chloropyridine-2-sulfonic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The oxidation of thiols to sulfonic acids is a fundamental transformation in organic synthesis, yielding compounds with significant applications in medicinal chemistry, materials science, and as intermediates in the synthesis of various pharmaceuticals.[1] 5-Chloropyridine-2-sulfonic acid, the target compound of this protocol, is a valuable building block in drug discovery due to the presence of the reactive sulfonyl group and the chlorinated pyridine ring. This application note provides a detailed, step-by-step experimental procedure for the oxidation of 5-Chloropyridine-2-thiol to 5-Chloropyridine-2-sulfonic acid using hydrogen peroxide as a readily available and environmentally benign oxidizing agent.[2][3] The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Reaction Principle and Mechanism
The oxidation of thiols to sulfonic acids with hydrogen peroxide proceeds through a stepwise mechanism involving the formation of intermediate sulfenic (RSOH) and sulfinic (RSO₂H) acids.[1][4] The overall reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts. The reaction is typically carried out in a suitable solvent that can solubilize both the starting material and the intermediate species. The final product, a sulfonic acid, is generally a stable, water-soluble crystalline solid.
Materials and Methods
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound | ≥95% | Sigma-Aldrich | 40771-41-3 | Starting material. |
| Hydrogen Peroxide | 30% (w/w) in H₂O | Fisher Scientific | 7722-84-1 | Oxidizing agent. |
| Acetic Acid | Glacial | VWR | 64-19-7 | Solvent and catalyst. |
| Sodium Sulfite | Anhydrous | J.T. Baker | 7757-83-7 | For quenching excess peroxide. |
| Deionized Water | - | In-house | - | For workup and purification. |
| Dichloromethane (DCM) | HPLC Grade | EMD Millipore | 75-09-2 | For extraction. |
| Anhydrous Magnesium Sulfate | - | Acros Organics | 7487-88-9 | Drying agent. |
| Hydrochloric Acid | Concentrated | - | 7647-01-0 | For pH adjustment. |
| Sodium Hydroxide | - | - | 1310-73-2 | For pH adjustment. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware
Experimental Workflow
The experimental workflow is designed to ensure a controlled and efficient oxidation process, followed by a systematic workup and purification of the final product.
Caption: A schematic overview of the experimental procedure.
Detailed Experimental Protocol
1. Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser.
-
Ensure the setup is in a well-ventilated fume hood due to the corrosive and irritating nature of the reagents.[2]
2. Dissolution of Starting Material:
-
To the reaction flask, add this compound (1.46 g, 10 mmol).
-
Add glacial acetic acid (50 mL). Stir the mixture at room temperature until the starting material is completely dissolved. The use of acetic acid as a solvent facilitates the reaction and helps to control the reactivity of the hydrogen peroxide.
3. Controlled Oxidation:
-
Cool the reaction mixture to 0-5 °C using an ice bath. This is a critical step to manage the exothermic nature of the oxidation.
-
Slowly add 30% hydrogen peroxide (3.4 mL, 30 mmol, 3 equivalents) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition and temperature control are paramount to prevent over-oxidation and potential hazards.[3]
4. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Let the reaction slowly warm to room temperature and stir for another 12-16 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1) or by LC-MS.[5]
5. Quenching:
-
Once the reaction is complete (disappearance of the starting material), cool the mixture again in an ice bath.
-
Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained. This step is crucial for safety before proceeding with the workup.
6. Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add deionized water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted starting material and non-polar impurities.
-
Combine the aqueous layers and adjust the pH to approximately 2 with concentrated hydrochloric acid.
7. Purification:
-
Concentrate the aqueous solution under reduced pressure using a rotary evaporator to a minimal volume.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold deionized water, and dry under vacuum to yield 5-Chloropyridine-2-sulfonic acid.
Product Characterization
The identity and purity of the synthesized 5-Chloropyridine-2-sulfonic acid should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the pyridine ring protons, with chemical shifts influenced by the electron-withdrawing sulfonic acid and chloro groups. |
| ¹³C NMR | The carbon NMR spectrum will confirm the presence of the five distinct carbon atoms of the pyridine ring. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the mass of 5-Chloropyridine-2-sulfonic acid. |
| FT-IR Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the S=O stretching of the sulfonic acid group (typically around 1350 and 1175 cm⁻¹) and the O-H stretch. |
| Melting Point | A sharp melting point indicates a high degree of purity. |
| HPLC | High-Performance Liquid Chromatography can be used to assess the purity of the final product. A C18 reverse-phase column with a mobile phase of water and acetonitrile containing 0.1% formic acid is a good starting point.[5] |
Safety Precautions
-
This compound: This compound is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[2]
-
Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin burns and eye damage. It is also corrosive.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling these chemicals.
-
Fume Hood: All experimental procedures should be performed in a well-ventilated fume hood.
-
Quenching: The quenching of excess hydrogen peroxide is an exothermic process and should be done slowly and with cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidizing agent or reaction time. | Add an additional 0.5 equivalents of H₂O₂ and continue stirring. Monitor the reaction by TLC. |
| Low Yield | Product loss during workup or incomplete precipitation. | Ensure the pH is correctly adjusted for precipitation. Minimize the amount of cold water used for washing the crystals. |
| Formation of Byproducts | Over-oxidation due to poor temperature control. | Maintain the reaction temperature strictly below 10 °C during the addition of H₂O₂. |
Reaction Scheme
Caption: Oxidation of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the oxidation of this compound to 5-Chloropyridine-2-sulfonic acid. By following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further applications in drug discovery and development. The rationale behind each step is provided to empower the user with the knowledge to adapt and troubleshoot the procedure as needed.
References
- 1. researchgate.net [researchgate.net]
- 2. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Analytical Strategies for 5-Chloropyridine-2-thiol in Pharmaceutical Development
Abstract
This document provides comprehensive analytical methodologies for the identification and quantification of 5-Chloropyridine-2-thiol, a critical intermediate in pharmaceutical synthesis.[1][2] Recognizing the diverse analytical needs during drug development, we present two robust, validated platforms: a high-performance liquid chromatography (HPLC) method ideal for routine purity assessments and assays, and a gas chromatography-mass spectrometry (GC-MS) method for sensitive impurity profiling and definitive identification. This guide is designed for researchers, analytical scientists, and quality control professionals, offering detailed, step-by-step protocols, the scientific rationale behind methodological choices, and troubleshooting guidance to ensure data integrity and operational efficiency.
Introduction and Analyte Properties
This compound (CAS: 40771-41-3, Formula: C₅H₄ClNS) is a heterocyclic organic compound widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. The molecule exists in a tautomeric equilibrium between the thiol and the more stable thione form, a critical consideration for analytical method development.[3]
A thorough understanding of its physicochemical properties is foundational to designing effective analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 145.61 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Melting Point | 187-192 °C | [6] |
| Boiling Point | 215 °C | [1] |
| pKa | 8.09 ± 0.40 (Predicted) | [2] |
| Solubility | Soluble in most organic solvents; insoluble in water. |[1][2] |
The compound's high melting point, moderate polarity, and potential for thermal lability guide the selection of appropriate analytical techniques. While HPLC is straightforward, the thiol group's reactivity and the compound's boiling point necessitate a strategic approach for GC-MS.
Method Selection Rationale: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical objective.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine quantification, purity analysis, and stability testing. Its key advantages are its ability to analyze the compound directly in solution at ambient temperatures, avoiding thermal degradation, and its compatibility with a wide range of sample matrices. A Reverse-Phase HPLC (RP-HPLC) method is ideal, given the analyte's moderate polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers unparalleled specificity for identification and is highly sensitive for detecting volatile and semi-volatile impurities.[7] However, direct analysis of this compound can be challenging due to its polar thiol group and relatively high boiling point.[1] These factors can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, a derivatization step to cap the active hydrogen on the thiol group is often necessary to improve volatility and thermal stability.[8]
Part A: High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the accurate assay and purity determination of this compound.
Scientific Principle
The method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. The chlorine and pyridine ring contribute to its retention on the C18 column, while the thiol group enhances its polarity. An acidic mobile phase modifier is used to suppress the ionization of the thiol group (pKa ~8.1), ensuring a consistent retention time and sharp, symmetrical peak shape. Detection is performed using a UV detector, leveraging the chromophoric nature of the pyridine ring.
Experimental Protocol
Caption: HPLC analysis workflow for this compound.
3.2.1. Instrumentation and Reagents
-
HPLC System with UV Detector
-
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Ultrapure Water
-
This compound Reference Standard
3.2.2. Chromatographic Conditions Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in ACN | TFA acts as an ion-suppressing agent for consistent retention and good peak shape. |
| Gradient | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B | A gradient elution ensures efficient separation from polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 275 nm | Wavelength selected for high absorbance of the pyridine moiety. |
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution to prepare at least five calibration standards.
-
Sample Solution: Accurately weigh a known amount of the sample material, dissolve in the diluent, and dilute to a final concentration within the calibration range.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified.[9][10] This is a self-validating step to ensure the reliability of the results.[11] Inject the midpoint calibration standard (e.g., 50 µg/mL) five times and evaluate the parameters.
Table 3: HPLC System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no unwanted interactions.[11] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and pump.[11][12] |
| Theoretical Plates (N) | ≥ 2000 | Measures the efficiency of the column in separating components.[13] |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation from any closely eluting peaks.[13] |
Data Analysis and Expected Results
A sharp, well-defined peak for this compound is expected. Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined using the linear regression equation derived from this curve. Purity is calculated by the area percent method, assuming all components have a similar response factor.
Part B: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is optimized for the trace-level detection of impurities and the unequivocal identification of this compound, particularly in complex matrices.
Scientific Principle
To overcome the challenges of direct GC analysis, this protocol utilizes a derivatization step. Silylation is a common and effective technique where an active hydrogen (in this case, from the thiol group) is replaced by a non-polar trimethylsilyl (TMS) group.[8] This reaction, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly increases the analyte's volatility and thermal stability, leading to improved chromatographic performance. Following separation on a non-polar GC column, the eluting TMS-derivatized analyte is ionized (typically via Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" for definitive identification.
Experimental Protocol
Caption: GC-MS analysis workflow including derivatization.
4.2.1. Instrumentation and Reagents
-
GC-MS System with an Electron Ionization (EI) source
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (anhydrous, as catalyst/solvent)
-
Ethyl Acetate, GC Grade
-
Helium (Carrier Gas), 99.999% purity
4.2.2. GC-MS Conditions Table 4: GC-MS Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the derivatized analyte without degradation. |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature program designed to separate the derivatized analyte from solvent and other potential byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass of the derivatized analyte and its key fragments. |
4.2.3. Derivatization and Sample Preparation
-
Prepare Solution: Dissolve a known quantity of sample or standard in anhydrous pyridine to a concentration of ~500 µg/mL in a GC vial.
-
Add Reagent: Add 100 µL of BSTFA (with 1% TMCS) to 100 µL of the sample solution.
-
React: Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.
-
Cool and Inject: Cool the vial to room temperature before injecting 1 µL into the GC-MS system.
Data Analysis and Expected Results
The Total Ion Chromatogram (TIC) will show a peak corresponding to the silylated this compound. The mass spectrum of this peak is the key identifier. The expected molecular ion [M]⁺ for the TMS derivative (C₈H₁₂ClNSiS) would be at m/z 217. The spectrum will also show characteristic fragment ions, including a prominent peak for the loss of a methyl group (m/z 202) and the trimethylsilyl group (m/z 73). Confirmation is achieved by comparing the acquired spectrum against a reference standard or a spectral library. For quantification, an extracted ion chromatogram (EIC) of a specific, abundant ion can be used to improve sensitivity and selectivity.
Method Validation Principles
Both described methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[14][15][16] Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and instrument response.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for this compound. The HPLC method serves as a robust workhorse for routine quality control, offering reliable quantification for purity and assay testing. The GC-MS method, incorporating a necessary derivatization step, provides an orthogonal technique with high specificity and sensitivity, making it invaluable for impurity identification and structural confirmation. By selecting the appropriate method based on the analytical need and adhering to the outlined protocols and validation principles, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound 95 40771-41-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. starodub.nl [starodub.nl]
Application Notes & Protocols: 5-Chloropyridine-2-thiol as a Versatile Ligand in Coordination Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 5-Chloropyridine-2-thiol in coordination chemistry. It delves into the ligand's fundamental properties, coordination behavior, and its utility in synthesizing novel metal complexes. Detailed protocols for the synthesis and characterization of these complexes are provided, underpinned by an explanation of the causal relationships behind experimental choices. The guide also explores the burgeoning applications of these coordination compounds in catalysis and medicinal chemistry, offering field-proven insights for researchers.
Introduction: The Unique Profile of this compound
This compound, with the chemical formula C₅H₄ClNS, is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom and a thiol group.[1][2][3] This structure confers a unique set of properties that make it a highly versatile ligand in coordination chemistry. The presence of multiple potential donor atoms (sulfur and nitrogen) allows for diverse coordination modes, while the chlorine substituent can modulate the electronic properties and lipophilicity of the resulting metal complexes.[4] The compound is typically a yellowish solid, soluble in most organic solvents, and serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 40771-41-3 | [1][5][6] |
| Molecular Formula | C₅H₄ClNS | [3][5][6] |
| Molecular Weight | 145.61 g/mol | [3][6] |
| Appearance | Yellowish solid | [1] |
| Melting Point | 187-192 °C | [6] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
| IUPAC Name | 5-chloro-1H-pyridine-2-thione |[3] |
A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is fundamental to its coordination behavior, as it dictates which donor atom is available to bind to a metal center.
Caption: Thiol-Thione Tautomerism of this compound.
Coordination Chemistry: Synthesis and Structural Diversity
The versatility of this compound as a ligand stems from its ability to coordinate with a wide range of metal ions through either its sulfur or nitrogen atoms, or both.[7] This allows for the formation of mononuclear complexes, as well as polynuclear structures and coordination polymers where the ligand acts as a bridge between metal centers.[8][9]
General Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates) with the ligand in a suitable solvent.[7][10] The choice of solvent is critical; alcohols like methanol or ethanol are commonly used as they can dissolve the ligand and many metal salts.[7][11] The reaction is often carried out under reflux to ensure completion. The pH of the solution can also be adjusted, sometimes with a weak base, to facilitate the deprotonation of the thiol group, promoting coordination.[10]
Caption: General workflow for synthesizing metal complexes.
Coordination Modes
The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. Common modes include:
-
Monodentate S-coordination: The ligand binds to the metal center exclusively through the sulfur atom of the deprotonated thiol group.
-
Monodentate N-coordination: The ligand coordinates through the nitrogen atom of the pyridine ring.
-
Bidentate N,S-chelation: The ligand forms a stable five-membered ring by coordinating to the same metal center through both the nitrogen and sulfur atoms.[7]
-
Bridging Coordination: The ligand links two or more metal centers, often through the sulfur atom, leading to the formation of dimers, polymers, or clusters.[9]
The determination of the precise coordination environment is crucial and is typically achieved through single-crystal X-ray diffraction.[8][12][13]
Characterization Techniques: A Validating System
A multi-technique approach is essential for the unambiguous characterization of this compound metal complexes. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
Spectroscopic Analysis
-
FT-IR Spectroscopy: This is a primary tool for confirming coordination. Key vibrational bands to monitor include the C=S and N-H stretching frequencies of the free ligand. Upon coordination, shifts in these bands provide direct evidence of metal-ligand bond formation. For instance, a shift in the ν(C=S) band can indicate coordination through the sulfur atom.[14][15]
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the metal-ligand bonding. The appearance of new charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand) compared to the free ligand is indicative of complex formation.[10][16]
-
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR is invaluable. Shifts in the chemical shifts of the pyridine ring protons and carbons upon complexation confirm the involvement of the ligand in the coordination sphere.[7][17]
Table 2: Representative Spectroscopic Data for a Hypothetical [M(5-CPT)₂] Complex
| Technique | Free Ligand (5-CPT) | Metal Complex [M(5-CPT)₂] | Interpretation |
|---|---|---|---|
| FT-IR (cm⁻¹) | ν(N-H) ~3100ν(C=S) ~1140 | ν(N-H) disappears or shiftsν(C=S) shifts to lower frequency | Deprotonation and coordination via S-atom. |
| ¹H NMR (ppm) | δ 7.5-8.5 (Pyridine H) | δ shifts upfield or downfield | Change in electronic environment confirms coordination. |
| UV-Vis (nm) | λ_max ~280, 350 | New bands > 400 nm | Appearance of d-d transitions or charge-transfer bands. |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[17][18] The decomposition pattern, observed as weight loss at specific temperatures, can confirm the stoichiometry of the complex, particularly the metal-to-ligand ratio.[19][20] The final residue from TGA in an air atmosphere is typically the corresponding metal oxide, allowing for confirmation of the metal content.[17]
Applications in Catalysis and Drug Development
The unique electronic and structural features of metal complexes derived from this compound have led to their exploration in various fields.
Catalysis
Metal complexes are widely recognized for their catalytic prowess in organic synthesis. Complexes featuring pyridine-thiol type ligands have shown potential in reactions such as C-C coupling (e.g., Henry reaction) and oxidation reactions. The metal center acts as a Lewis acid, while the ligand framework can be tuned to optimize catalytic activity and selectivity. The ability of the ligand to stabilize different oxidation states of the metal is key to its role in catalytic cycles.[21][22]
Antimicrobial and Anticancer Agents
There is significant interest in metal-based therapeutics due to their alternative mechanisms of action compared to purely organic drugs.[4] It is a well-established principle that the biological activity of a ligand can be significantly enhanced upon chelation with a metal ion.[23] This enhancement is often attributed to increased lipophilicity, which facilitates the compound's transport across microbial cell membranes.[4] Metal complexes of ligands similar to this compound have demonstrated promising antimicrobial activity against various strains of bacteria and fungi.[7][24] Furthermore, certain metal complexes, particularly those of ruthenium and osmium, are being investigated as catalytic anticancer agents that can induce cell death through mechanisms like reactive oxygen species (ROS) generation or metabolic disruption.[21][25]
Detailed Experimental Protocols
Protocol 1: Synthesis of Bis(5-chloropyridine-2-thiolato)zinc(II) [Zn(5-CPT)₂]
Objective: To synthesize a representative Zn(II) complex of this compound.
Materials:
-
Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O]
-
This compound
-
Methanol (reagent grade)
-
Deionized water
-
Magnetic stirrer with hotplate, reflux condenser, beakers, flasks, Buchner funnel.
Procedure:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 291.2 mg (2.0 mmol) of this compound in 20 mL of methanol. Stir until fully dissolved.
-
Metal Salt Solution: In a separate beaker, dissolve 219.5 mg (1.0 mmol) of zinc(II) acetate dihydrate in 15 mL of methanol.
-
Reaction: Add the zinc(II) acetate solution dropwise to the stirring ligand solution at room temperature. A pale-yellow precipitate should begin to form immediately.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) with continuous stirring for 3 hours. This ensures the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid three times with 10 mL portions of hot methanol to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Protocol 2: Characterization by FT-IR Spectroscopy
Objective: To confirm the coordination of the this compound ligand to the Zn(II) center.
Materials:
-
Synthesized [Zn(5-CPT)₂] complex
-
This compound (for comparison)
-
Potassium bromide (KBr, IR grade)
-
FT-IR Spectrometer, agate mortar and pestle, pellet press.
Procedure:
-
Sample Preparation (Ligand): Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation (Ligand): Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Sample Preparation (Complex): Repeat steps 1 and 2 using the synthesized [Zn(5-CPT)₂] complex.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectrum Recording: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectrum of the complex with that of the free ligand. Look for:
-
The disappearance or significant broadening of the N-H stretch (around 3100 cm⁻¹), indicating deprotonation.
-
A shift in the C=S stretching vibration (around 1140 cm⁻¹) to a lower wavenumber, confirming coordination through the sulfur atom.
-
The appearance of new, weak bands in the far-IR region (< 500 cm⁻¹), which can be assigned to Zn-S and Zn-N vibrations.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic and DFT Investigation of [M{HB(3,5-iPr2pz)3}(SC6F5)] (M = Mn, Fe, Co, Ni, Cu, and Zn) Model Complexes: Periodic Trends in Metal-thiolate Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. research.ed.ac.uk [research.ed.ac.uk]
- 22. rsc.org [rsc.org]
- 23. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Os(ii) complexes for catalytic anticancer therapy: recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloropyridine-2-thiol
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Page loading... [guidechem.com]
- 9. ausimm.com [ausimm.com]
- 10. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Solubility Challenges with 5-Chloropyridine-2-thiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Chloropyridine-2-thiol. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and may encounter challenges related to its solubility. Our goal is to provide not just solutions, but a fundamental understanding of the compound's behavior to empower you in your experimental design.
Section 1: Fundamental Properties & Safety
This section covers the basic characteristics and essential safety information for this compound.
Q1: What is this compound and what are its key physicochemical properties?
This compound is an organosulfur compound widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring a pyridine ring with both a chlorine atom and a thiol group, makes it a valuable intermediate for introducing the pyridylthiol moiety.[1][2]
A critical aspect of this compound is its existence in two tautomeric forms: the thiol form and the thione form. This equilibrium is heavily influenced by the solvent environment and is central to understanding its solubility and reactivity.[3][4] The thione form is often more stable in polar solvents.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₅H₄ClNS | [1][5][6] |
| Molecular Weight | 145.61 g/mol | [5][6] |
| Appearance | Colorless to pale yellow solid or liquid with a pungent odor. | [1][2] |
| Melting Point | Varies significantly (e.g., 34-36°C vs. 187-192°C), likely due to tautomeric purity and experimental conditions. | [2] |
| pKa (Predicted) | 8.09 ± 0.40 | [1] |
| General Solubility | Good solubility in many organic solvents; insoluble in neutral water. | [1][2] |
Q2: What are the primary safety hazards associated with this compound?
This compound is classified as hazardous and requires careful handling in a well-ventilated fume hood. Always consult the latest Safety Data Sheet (SDS) from your supplier.
-
Health Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5] It is also noted to cause serious eye damage.[5]
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] Avoid direct contact with skin and eyes and prevent inhalation of dust or vapors.[2]
Section 2: The Core Challenge: Understanding Tautomerism and its Impact on Solubility
The primary reason for inconsistent solubility lies in the thiol-thione tautomerism. Effectively manipulating this equilibrium is the key to successful reaction setup.
Q3: Why does my this compound show variable solubility?
The compound exists as a dynamic equilibrium between two forms: this compound (the "thiol") and 5-chloro-1H-pyridine-2-thione (the "thione"). These tautomers have different polarities and intermolecular bonding capabilities, leading to different solubilities in various solvents.
-
Thiol Form: More prevalent in non-polar, aprotic solvents.[4]
-
Thione Form: Favored in polar solvents due to its ability to form stronger hydrogen bonds and dipole-dipole interactions.[4]
This equilibrium means that simply choosing a solvent is not enough; you must consider which form is favored in that solvent and whether that form is soluble.
Q4: How does solvent choice dictate the dominant tautomer and solubility?
The polarity of the solvent is the main determinant. For the parent compound, 2-mercaptopyridine, the thiol form is favored in dilute solutions and in less polar solvents, while the thione tautomer is more stabilized in polar solvents.[3][4] This principle applies directly to its 5-chloro derivative.
Caption: Thiol-Thione tautomeric equilibrium of this compound.
Table 2: Qualitative Solubility Guide and Expected Tautomer Dominance
| Solvent Class | Example Solvents | Expected Dominant Form | General Solubility Outlook |
| Non-Polar Aprotic | Toluene, Hexanes, Dichloromethane (DCM) | Thiol | Moderate to Good |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Thione | Good |
| Polar Protic | Ethanol, Methanol, Water | Thione | Poor to Insoluble (in Water); Moderate in Alcohols |
Section 3: Troubleshooting Guide: Practical Strategies for Solubilization
This section provides actionable protocols to overcome solubility issues in your reactions.
Q5: My this compound is not dissolving. What is the first step?
Before altering your reaction conditions, perform a systematic, small-scale solubility screen to identify a suitable solvent or solvent system.
Experimental Protocol 1: Small-Scale Solubility Screening
-
Preparation: In separate, labeled vials, weigh a small, representative amount of this compound (e.g., 5 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a candidate solvent from Table 2 (e.g., Toluene, THF, DMF, Ethanol).
-
Observation: Vortex each vial for 30-60 seconds at room temperature. Observe and record if the solid dissolves completely, partially, or not at all.
-
Heating (Optional): If a compound is partially soluble, gently warm the vial (e.g., to 40-50°C) to see if solubility increases. Note any changes upon cooling (precipitation).
-
Selection: Choose the solvent that provides complete dissolution at the intended reaction temperature. If no single solvent works, consider binary mixtures.
Q6: Can I use pH to dramatically improve solubility, especially in polar solvents?
Yes. This is the most effective strategy for reactions in polar solvents. The thiol/thione proton is acidic (predicted pKa ≈ 8.09).[1] By adding a base, you can deprotonate the compound to form the 5-chloro-pyridinethiolate anion. This ionic salt is vastly more soluble in polar solvents like water, ethanol, or DMF than its neutral precursor. The formation of this thiolate also generates a much more potent nucleophile for subsequent reactions.
Caption: Workflow for base-mediated dissolution of this compound.
Q7: What are the best bases to use for generating the thiolate, and what are the trade-offs?
The choice of base depends on the solvent and the sensitivity of your other reagents (e.g., your electrophile) to water or specific base types.
Table 3: Comparison of Common Bases for Thiolate Generation
| Base | Typical Solvent(s) | Pros | Cons / Considerations |
| NaOH, KOH | Water, Ethanol, Methanol | Inexpensive, highly effective, byproduct is water. | Introduces water, which may be incompatible with sensitive reagents. Strongly basic. |
| NaH (Sodium Hydride) | THF, DMF (Anhydrous) | Powerful, generates H₂ gas (an inert byproduct), ensures anhydrous conditions. | Highly reactive and flammable; requires careful handling under inert atmosphere (N₂ or Ar). |
| K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Milder base, suitable for base-sensitive substrates. | Slower reaction time, may not achieve full deprotonation depending on conditions. Often requires heating. |
| DBU, DIPEA | DCM, THF, Acetonitrile | Organic-soluble, non-nucleophilic bases. | Can be difficult to remove during workup; may cause side reactions in some cases. |
Experimental Protocol 2: Base-Mediated Dissolution for Reaction
This protocol assumes a 10 mmol scale reaction in Ethanol using NaOH.
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.46 g, 10 mmol). Purge the flask with an inert gas like Nitrogen or Argon.
-
Solvent Addition: Add anhydrous ethanol (20 mL) via syringe. A slurry or partial dissolution is expected.
-
Base Preparation: In a separate vial, dissolve sodium hydroxide (0.40 g, 10 mmol) in a minimal amount of water (e.g., 1-2 mL) or use a pre-made aqueous solution. For anhydrous conditions, use NaH in THF.
-
Deprotonation: Add the NaOH solution dropwise to the stirring slurry at room temperature.
-
Observation: Stir for 15-30 minutes. The solid should completely dissolve to yield a clear, often pale-yellow solution of the sodium thiolate.
-
Reaction: The solution is now ready for the addition of your electrophile (e.g., an alkyl halide).
Section 4: Advanced FAQs
Q8: My compound is dissolved via deprotonation, but the reaction is still sluggish. Why?
While the thiolate is a potent nucleophile, ensure other factors are optimized:
-
Temperature: Many SₙAr or alkylation reactions with thiolates require heating. Try increasing the temperature to 50°C or reflux.
-
Electrophile Reactivity: Ensure your electrophile is sufficiently reactive. Leaving group ability (I > Br > Cl) is critical.
-
Stoichiometry: Confirm you have used at least one full equivalent of base to generate the nucleophilic thiolate. An excess of base is sometimes required if other acidic protons are present.
Q9: Does the chloro-substituent affect solubility compared to the parent 2-mercaptopyridine?
Yes, the chlorine atom increases the molecule's overall lipophilicity and molecular weight, which generally leads to slightly lower solubility in highly polar solvents like water compared to the unsubstituted 2-mercaptopyridine.[3] However, its electronic-withdrawing nature also makes the thiol proton slightly more acidic, facilitating deprotonation.
References
Preventing side reactions in the derivatization of 5-Chloropyridine-2-thiol
Welcome to the technical support guide for the derivatization of 5-Chloropyridine-2-thiol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic building block. We will address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to help you minimize side reactions and maximize the yield of your target compound.
Introduction: The Challenge of Selectivity and Stability
This compound is a valuable intermediate in medicinal chemistry and materials science. However, its derivatization is frequently complicated by two primary chemical behaviors:
-
Thione-Thiol Tautomerism: The molecule exists in a dynamic equilibrium between its thiol and thione forms. This duality presents a significant challenge for regioselectivity, often leading to mixtures of N- and S-substituted products.[1][2]
-
Oxidative Instability: Like many thiols, it is highly susceptible to oxidation, which results in the formation of the corresponding disulfide dimer, consuming starting material and complicating purification.[3][4][5]
This guide provides a structured approach to understanding and controlling these factors to achieve clean, high-yielding reactions.
Section 1: Understanding the Core Side Reactions (Q&A)
Q1: What are the primary side reactions I should expect when derivatizing this compound?
You will primarily encounter two competing, undesired reaction pathways:
-
N-Alkylation/Acylation: Reaction occurs on the nitrogen atom of the pyridine ring, arising from the thione tautomer.
-
Disulfide Formation: Oxidative coupling of two thiol molecules forms a disulfide bridge, particularly in the presence of air (oxygen).[6]
The central goal of any successful derivatization protocol is to maximize the desired S-alkylation/acylation while suppressing these two side reactions.
Q2: Why is achieving regioselectivity (S- vs. N-substitution) the main challenge?
The issue stems from the thione-thiol tautomerism inherent to the molecule's structure. This compound (the thiol form) is in equilibrium with 5-Chloro-1H-pyridine-2-thione (the thione form).[7] Each tautomer presents a different nucleophilic site.
-
The thiol tautomer's sulfur atom (as a thiolate anion) acts as a soft nucleophile .
-
The thione tautomer's nitrogen atom acts as a harder nucleophile .
According to Pearson's Hard and Soft Acid-Base (HSAB) theory, the reaction outcome is heavily influenced by the nature of the electrophile and the reaction conditions that favor one tautomer over the other.
Caption: Thione-Thiol tautomeric equilibrium.
Q3: What experimental factors control the regioselectivity of the reaction?
You can steer the reaction towards the desired S-substituted product by carefully controlling the following parameters. The key is to use conditions that favor the formation and reaction of the soft thiolate nucleophile.
| Parameter | To Favor S-Alkylation (Desired) | Rationale |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane, Toluene) | Non-polar solvents stabilize the thiol tautomer, making the sulfur atom more available for reaction.[1] |
| Base | Moderately strong, non-nucleophilic (e.g., K₂CO₃, NaH) | These bases are sufficient to deprotonate the thiol to form the thiolate anion without competing in the reaction. Sodium methoxide in methanol is also effective.[8] |
| Temperature | Room temperature to moderate heat (e.g., 25-60 °C) | Lower temperatures generally favor S-alkylation. High temperatures can sometimes increase the proportion of the N-alkylated byproduct. |
| Electrophile | Soft electrophiles (e.g., Alkyl iodides, benzyl bromides) | Soft electrophiles preferentially react with the soft sulfur nucleophile (HSAB principle). |
Q4: How does unwanted disulfide formation occur and how can I prevent it?
The thiol group (-SH) is readily oxidized to a disulfide (-S-S-) linkage, especially under basic conditions which form the more easily oxidized thiolate anion. The most common oxidant is atmospheric oxygen.[4][5]
Caption: Competing reaction pathways from the thiolate intermediate.
Prevention is critical and involves rigorous exclusion of air:
-
Use Degassed Solvents: Sparge all solvents with an inert gas like argon or nitrogen for at least 30 minutes before use to remove dissolved oxygen.[9]
-
Maintain an Inert Atmosphere: Conduct the entire reaction, including reagent transfers and workup if possible, under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox.[9]
-
Minimize Headspace: Use a reaction flask that is appropriately sized for your reaction volume to reduce the amount of trapped air.[9]
Section 2: Troubleshooting Guide
Q: My analysis (NMR/LC-MS) shows a mixture of N- and S-alkylated products. How can I improve selectivity?
This is the most common issue. Use the following decision tree to refine your protocol.
Caption: Troubleshooting workflow for poor S-alkylation selectivity.
Q: I isolated a significant amount of a white solid with approximately double the mass of my starting material. What is it and how do I avoid it?
This is almost certainly the disulfide, bis(5-chloropyridin-2-yl) disulfide. Its formation indicates that oxygen has entered your reaction system.
Corrective Actions:
-
Verify Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly and that there are no leaks in your glassware setup.
-
Improve Solvent Degassing: Increase the sparging time for your solvents or use a freeze-pump-thaw method for the most sensitive reactions.
-
Check Reagent Purity: The starting thiol may have partially oxidized during storage. Consider purifying it by recrystallization before use.
-
Workup Considerations: Be mindful that exposure to air during aqueous workup can also cause oxidation, especially if the solution is basic. Working with degassed aqueous solutions or keeping the pH slightly acidic (pH 4-6) can help.[9]
Section 3: Recommended Experimental Protocols
Protocol 1: High-Selectivity S-Alkylation of this compound
This protocol is optimized to favor the formation of the S-alkylated product.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with inert gas (repeat 3x).
-
Reagent Addition: Under a positive pressure of inert gas, add this compound and anhydrous K₂CO₃ to the flask.
-
Solvent Addition: Add degassed, anhydrous THF via cannula or syringe.
-
Reaction Initiation: Stir the resulting suspension at room temperature for 30 minutes.
-
Electrophile Addition: Add the alkyl halide dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every hour. If the reaction is sluggish, it may be gently warmed to 40-50 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Self-Validation: The success of the protocol can be validated by ¹H-NMR. The S-alkylated product will show characteristic shifts for the protons on the carbon adjacent to the sulfur, which will differ significantly from the shifts seen for the N-alkylated isomer.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best way to store this compound? A: To prevent oxidative degradation, store it in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator backfilled with argon) and refrigerated at 2-8°C.
-
Q: Can I use stronger bases like sodium hydride (NaH)? A: Yes, NaH is an excellent choice for irreversibly generating the thiolate and often leads to very clean S-alkylation. However, it is pyrophoric and requires more careful handling than K₂CO₃.
-
Q: My alkylating agent is not very reactive. What can I do? A: For less reactive electrophiles (e.g., alkyl chlorides), you can add a catalytic amount of sodium or potassium iodide (NaI/KI). The iodide will displace the chloride in-situ to form the more reactive alkyl iodide (Finkelstein reaction), which can accelerate S-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for 5-Chloropyridine-2-thiol coupling
Welcome to the Technical Support Center for Heterocyclic Coupling Reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for optimizing the coupling reactions of 5-Chloropyridine-2-thiol. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing instead on the chemical principles and causal relationships that govern success in the lab.
Introduction: The Challenge and Utility of this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its successful application in cross-coupling reactions is often hampered by a unique set of challenges. These include its tautomeric equilibrium, susceptibility to oxidation, and the potential for catalyst inhibition by the pyridine nitrogen. This guide provides a systematic approach to overcoming these hurdles.
A critical, yet often overlooked, aspect of 2-pyridinethiol chemistry is its existence in a tautomeric equilibrium with its 2-pyridinethione form. In solution, the thione tautomer is generally more stable.[3] This is crucial because the desired C-S coupling reaction requires the nucleophilic sulfur of the thiol form. Therefore, reaction conditions must favor the deprotonation of the thiol to form the thiolate, which is the active nucleophile.
Frequently Asked Questions (FAQs)
Q1: My reaction is not starting. I suspect an issue with my this compound. What's the first thing I should check?
A1: The primary suspect is the quality and handling of the thiol. This compound is highly susceptible to air oxidation, which leads to the formation of a disulfide dimer (R-S-S-R).[4] This dimer is unreactive in the desired coupling reaction and is a common cause of reduced yield or complete reaction failure.
-
Expert Insight: Before starting, always verify the purity of your thiol. If it has been stored for a long time or improperly, consider purifying it or using a fresh bottle. Crucially, all stages of the reaction—from weighing reagents to the final work-up—should be performed under a rigorously maintained inert atmosphere (Nitrogen or Argon). Solvents must be thoroughly deoxygenated prior to use.[4]
Q2: Which cross-coupling method is generally preferred for this substrate: Palladium-catalyzed (Buchwald-Hartwig type) or Copper-catalyzed (Ullmann type)?
A2: Both methods are viable, but they offer different advantages.
-
Palladium-Catalyzed Buchwald-Hartwig C-S Coupling: This is often the more versatile and modern approach. It typically proceeds under milder conditions and with a broader substrate scope.[5] The key to success lies in selecting the right ligand, as the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis—a phenomenon known as the "2-pyridyl problem".[6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the reaction.[7][8]
-
Copper-Catalyzed Ullmann C-S Coupling: This is a classic and often more cost-effective method.[9] Modern Ullmann protocols, frequently enhanced by microwave irradiation and the use of ligands like 1,10-phenanthroline or amino acids, have made it a highly competitive option.[9][10] It can be particularly effective for electron-deficient aryl halides.
Q3: How does the tautomerism of this compound affect my reaction setup?
A3: The thiol/thione equilibrium means that a sufficiently strong base is non-negotiable. The base's role is to deprotonate the thiol form (pKa ≈ 8.1) to generate the thiolate anion, which is the active nucleophile that enters the catalytic cycle.[2] In doing so, the equilibrium is shifted towards the reactive species. Weak bases may not be effective, leading to low or no conversion. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices due to their high basicity and favorable solubility in common organic solvents.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Q4: I am observing very low to no product formation, with most of my starting material recovered. What are the likely causes?
A4: This common issue points to a failure in one of the core components of the catalytic cycle. A systematic diagnosis is key.
-
Cause 1: Inactive Catalyst System. The palladium or copper catalyst may be inactive. This can be due to the use of an inappropriate ligand, an oxidized palladium source (e.g., Pd(II) without an effective in-situ reduction step if a Pd(0) species is required), or catalyst poisoning.
-
Solution: For Buchwald-Hartwig reactions, ensure your ligand is appropriate for C-S coupling and can overcome the inhibitory effect of the pyridine nitrogen.[6] Consider using a well-defined Pd(II) pre-catalyst supported by a bulky N-heterocyclic carbene ligand, which has shown unique efficacy in similar systems.[7] For Ullmann reactions, ensure the copper source is fresh; Cu(I) salts like CuI are generally preferred.
-
-
Cause 2: Sub-optimal Base or Solvent. The chosen base may not be strong enough to generate the required thiolate, or the reactants may not be sufficiently soluble in the chosen solvent.
-
Solution: Switch to a stronger base like Cs₂CO₃ or K₃PO₄. If solubility is an issue, consider a more polar aprotic solvent like DMF, DMSO, or NMP. Sometimes a co-solvent system can resolve solubility problems.[11]
-
-
Cause 3: Insufficient Temperature. C-S coupling reactions often require significant thermal energy to drive the catalytic cycle, particularly the reductive elimination step.
-
Solution: Increase the reaction temperature incrementally. If thermal instability of your substrate is a concern, microwave-assisted heating can be an excellent alternative, as it allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes.[10]
-
Visualizing the Troubleshooting Process
The following flowchart provides a structured approach to diagnosing and solving low-yield issues.
Caption: A decision-making workflow for troubleshooting low yields.
Q5: My reaction is inconsistent and fails to reproduce. What factors should I investigate?
A5: Reproducibility issues almost always stem from subtle variations in reagents or setup.
-
Water Content: Anhydrous conditions are paramount. Water can hydrolyze reagents and interfere with the catalytic cycle. Ensure your base is anhydrous and your solvents are freshly dried.
-
Solvent Quality: DMF and other amine-based solvents can degrade over time to produce amines, which can act as competing nucleophiles. Using a fresh, sealed bottle of a high-purity solvent is recommended.[11]
-
Inert Atmosphere Integrity: Small leaks in your inert gas setup can introduce enough oxygen to form the disulfide and inhibit the catalyst. Always ensure a positive pressure of inert gas.
Protocols and Methodologies
The following are generalized, starting-point protocols. Optimization will be required for specific substrates.
Experimental Protocol 1: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
This protocol is adapted from general procedures for Buchwald-Hartwig amination, which shares mechanistic similarities with C-S coupling.[5][8]
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., Xantphos, 4-10 mol%).
-
Solvent Addition: Add the required volume of degassed, anhydrous toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 90-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Experimental Protocol 2: Copper-Catalyzed C-S Coupling (Microwave-Assisted Ullmann Type)
This protocol is based on modern Ullmann coupling procedures that utilize microwave irradiation for rapid optimization.[10]
-
Reagent Preparation: In a microwave reaction vial, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), Copper(I) Iodide (CuI, 10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%), and Potassium Phosphate (K₃PO₄, 2.5 equiv.).
-
Solvent Addition: Add degassed DMSO or DMF.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to 120-150 °C for 20-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism helps in troubleshooting. Below is a simplified representation of the Buchwald-Hartwig C-S coupling cycle.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Welcome to the technical support center for 5-Chloropyridine-2-thiol (CAS: 40771-41-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation. As your Senior Application Scientist, I've structured this guide to not only provide solutions but also to explain the chemical principles behind them, ensuring your experiments are both successful and well-understood.
Section 1: Fundamentals & Handling FAQs
This section covers the essential chemical properties, safety precautions, and storage requirements for this compound. Proper handling is the first step to a successful experiment.
Q1: My this compound appears as a solid, but some datasheets list it as a liquid. Which is correct?
A1: This is a common point of confusion. This compound has a reported melting point range from 34-36°C up to 187-192°C, with variations depending on the supplier and purity.[1] The lower melting point suggests it can exist as a low-melting solid or even a supercooled liquid at room temperature, sometimes appearing as a yellowish liquid with a pungent odor.[2] High-purity grades are often crystalline solids. Always refer to the certificate of analysis (CoA) provided by your supplier for the specific physical form and melting point of your batch. The key takeaway is that its reactivity is not significantly impacted by its physical state, but you should allow it to equilibrate to room temperature before weighing.
Q2: What is the most critical chemical property of this compound I should be aware of before starting my reaction?
A2: The most critical property is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (5-Chloro-1H-pyridine-2-thione).[3][4] In polar solvents, the thione form is generally more stable and predominant.[4][5] This is crucial because the reactivity depends on which tautomer is present. For reactions requiring the sulfur to act as a nucleophile (like S-alkylation), you will need to add a base to deprotonate the thiol/thione to form the thiolate anion, which is the active nucleophilic species.[6][7]
Caption: Thiol-Thione Tautomerism of this compound.
Q3: What are the essential safety precautions for handling this compound?
A3: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[8] It may also cause respiratory irritation.[8] Therefore, the following precautions are mandatory:
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[9]
-
Handling: Avoid breathing dust, fumes, or vapors.[2] Do not eat, drink, or smoke in the work area.[9] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area at 2-8°C, away from incompatible materials like strong oxidizing agents.[2] Keep the container tightly closed.[2]
Section 2: Reaction Troubleshooting
This section addresses common problems encountered during chemical reactions involving this compound, particularly the widely performed S-alkylation.
Q4: I'm getting a very low yield in my S-alkylation reaction. What are the likely causes?
A4: Low yield in S-alkylation is a frequent issue that can typically be traced back to a few key factors. The sulfur atom in the thiolate form is an excellent nucleophile, but several things can go wrong.[10][11]
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low-yield S-alkylation reactions.
In-depth Explanation:
-
Inadequate Deprotonation: The pKa of this compound is predicted to be around 8.09.[2] A base must be strong enough to fully deprotonate it to form the thiolate. Weak bases or wet conditions can lead to an incomplete reaction.
-
Poor Electrophile: The reaction is typically an SN2 displacement.[7] The reactivity of the alkyl halide is critical. Iodides are more reactive than bromides, which are more reactive than chlorides. Sterically hindered electrophiles (secondary, and especially tertiary) will react poorly and may favor elimination side reactions.
-
Oxidative Dimerization: Thiols are highly susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), which leads to the formation of a disulfide dimer (R-S-S-R).[12] This is a very common side reaction that consumes your starting material. Running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent this.[12]
Q5: Which base and solvent combination is best for S-alkylation?
A5: The optimal choice depends on the nature of your electrophile and its sensitivity. Here is a table summarizing common choices.
| Base | Solvent(s) | Typical Use Case & Rationale |
| NaH (Sodium Hydride) | THF, DMF (anhydrous) | Strong, non-nucleophilic. Ideal for ensuring complete and irreversible deprotonation. Must be used under strictly anhydrous conditions as it reacts violently with water.[6] |
| K₂CO₃ (Potassium Carbonate) | DMF, Acetonitrile | Mild, inexpensive base. Suitable for reactive electrophiles (e.g., benzyl bromide) and substrates sensitive to stronger bases. The reaction may be slower.[6] |
| DBU (1,8-Diazabicycloundec-7-ene) | THF, CH₂Cl₂ | Strong, non-nucleophilic organic base. Good for reactions where inorganic salts are problematic for solubility or work-up. |
| NaOEt/NaOMe (Sodium Ethoxide/Methoxide) | EtOH, MeOH | Strong alkoxide bases. The solvent is the conjugate acid, which can be useful. However, there is a risk of transesterification if your substrate has ester groups.[7] |
Expert Insight: For most standard primary alkyl halides, NaH in anhydrous DMF is a robust starting point. Add the NaH to a solution of the thiol at 0°C, wait for effervescence to cease (indicating complete thiolate formation), and then add your electrophile.
Q6: My reaction mixture is a dark, messy tar. What happened?
A6: Tar formation often indicates decomposition or polymerization side reactions. This can be caused by:
-
High Temperatures: Pyridine-containing compounds can be sensitive to high heat, especially under strongly basic or acidic conditions. Try running the reaction at a lower temperature for a longer time.
-
Reactive Impurities: Ensure your starting materials and solvent are pure. Impurities in the this compound or the electrophile could be initiating polymerization.
-
Air Oxidation: As mentioned, oxygen can lead to complex side reactions beyond simple disulfide formation. Ensure your system is properly purged with an inert gas.[12]
Section 3: Work-up, Purification, and Characterization
Q7: What is a reliable method for purifying the product of an S-alkylation reaction?
A7: A multi-step approach is often best.
Standard S-Alkylation Work-up & Purification Protocol
-
Quench Reaction: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl to neutralize any remaining base or reactive species.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract your product into an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with:
-
Water (to remove DMF and inorganic salts).
-
Brine (saturated NaCl solution) to break up emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Chromatography: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on your product's polarity. Monitor the separation using Thin Layer Chromatography (TLC).[13]
-
Recrystallization (if applicable): If your final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide a highly pure final product.
Q8: I am having trouble with the characterization. What should I expect in the ¹H NMR spectrum?
A8: The key change to look for is the disappearance of the broad S-H proton (or N-H proton of the thione tautomer) and the appearance of new signals corresponding to the alkyl group you have attached to the sulfur.
-
Starting Material (this compound): You will see three aromatic protons on the pyridine ring. The proton adjacent to the chlorine and the proton adjacent to the sulfur will have distinct chemical shifts and coupling patterns. A very broad signal, typically far downfield, corresponds to the acidic proton (S-H or N-H).
-
S-Alkylated Product: The broad S-H/N-H signal will be absent. You will see new signals corresponding to your added alkyl group. For example, if you added an ethyl group (-CH₂CH₃), you would expect to see a quartet for the -CH₂- group (alpha to the sulfur) and a triplet for the -CH₃ group. The protons on the pyridine ring will also experience a slight shift in their chemical environment.
For definitive characterization, supplement NMR data with Mass Spectrometry (to confirm the molecular weight) and IR spectroscopy (to note the disappearance of the S-H stretch, if visible).[13][14]
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. 5-Methylpyrimidine-2-thiol|CAS 42783-64-2|Research Chemical [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. ashdin.com [ashdin.com]
- 14. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 5-Chloropyridine-2-thiol
Welcome to the technical support guide for 5-Chloropyridine-2-thiol (CAS No. 40771-41-3). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols required to ensure the stability and successful application of this versatile reagent in your research. This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, but its thiol functionality presents unique stability challenges.[1][2] This guide is structured to address the most common issues encountered in the lab, explaining the chemistry behind its degradation and offering field-proven methods to avoid it.
Section 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What is the correct way to store solid this compound to ensure its long-term stability?
Proper storage is the single most critical factor in maintaining the integrity of this compound. Upon receipt, the container should be stored in a refrigerated (2-8°C), dark, and dry environment.[1] The most significant threat is oxidation from atmospheric oxygen. For long-term storage, we strongly recommend flushing the container headspace with an inert gas like argon or nitrogen before sealing and storing. Keeping the container tightly closed is essential to prevent exposure to both air and moisture.[1]
Q2: My solid this compound appears discolored and clumpy. Is it still usable?
A change in physical appearance, such as a shift from a pale yellow solid to a darker or clumped powder, is a strong indicator of degradation. This is typically caused by oxidation and/or reaction with atmospheric moisture. We advise against using material that has visibly degraded, as the presence of impurities, primarily the disulfide dimer, will lead to inconsistent and failed reactions. For reliable results, it is always best to use a fresh batch of the compound.
Q3: I need to prepare a stock solution. What is the best practice to maintain its stability?
Stock solutions are highly susceptible to degradation. If you must prepare one, do so immediately before use. If short-term storage is unavoidable, follow these critical steps:
-
Use a Deoxygenated Solvent: Sparge your chosen anhydrous organic solvent (e.g., Dichloromethane, THF) with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare the solution in a glovebox or using Schlenk line techniques to prevent contact with air.
-
Store Properly: Store the solution in a tightly sealed vial with an inert gas headspace at 2-8°C and protected from light. Use the solution as quickly as possible, preferably within 24 hours.
Q4: The compound is named a "thiol," but I've also seen it referred to as a "thione." Which is it?
This compound exists in a tautomeric equilibrium with its thione form, 5-Chloro-2(1H)-pyridinethione.[1][3] This is a common property for 2-mercaptopyridines.[3] The thiol form possesses the -SH group, while the thione form has a C=S double bond with a proton on the nitrogen atom. The equilibrium between these two forms can be influenced by the solvent, concentration, and temperature.[3] For most synthetic applications where it acts as a nucleophile, the reactivity stems from the deprotonated thiolate form, which is readily accessible from the thiol tautomer.
Section 2: Troubleshooting Experimental Failures
When experiments don't proceed as planned, reagent integrity is a primary suspect. The following table outlines common symptoms of degradation and the steps to diagnose and resolve the issue.
| Symptom Observed | Potential Cause of Degradation | Recommended Diagnostic & Corrective Action |
| Low or No Reaction Yield | The thiol has oxidized to its disulfide dimer, 5,5'-dichloro-2,2'-dipyridyl disulfide. This dimer is far less nucleophilic and will not participate in the desired reaction. | Diagnostic: Analyze a sample of your starting material via LC-MS. Look for a mass peak corresponding to the dimer (M.W. ≈ 289.2 g/mol ). An ¹H NMR will also show a different set of aromatic signals compared to the pure thiol. Corrective Action: Discard the degraded batch and procure fresh, high-purity this compound. Implement the stringent storage protocols outlined in Section 1. |
| Inconsistent Results Batch-to-Batch | Variable levels of oxidation in different lots or bottles of the starting material. Degradation can occur slowly over time even with proper storage once a bottle is opened. | Diagnostic: Perform a quick purity check (e.g., TLC or LC-MS) on every new bottle or batch before use to establish a baseline. Corrective Action: Purchase smaller quantities to ensure the material is consumed rapidly after opening. If using a large bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. |
| Appearance of an Unexpected, Less Polar Byproduct | Formation of the disulfide dimer during the reaction. This can be caused by trace oxidants in the reaction mixture (e.g., dissolved O₂ in solvents, peroxide impurities). | Diagnostic: Isolate and characterize the byproduct. The disulfide is a common culprit. Corrective Action: Ensure all solvents are freshly distilled or sparged with inert gas. Consider adding a small amount of a reducing agent if compatible with your reaction chemistry, though using high-purity, non-degraded starting material is the preferred solution. |
Section 3: Key Degradation Pathways Explained
Understanding the chemical mechanisms of degradation is key to preventing them. The two primary pathways are oxidation and photodegradation.
Oxidative Dimerization
This is the most prevalent degradation pathway for this compound. The thiol group is highly susceptible to oxidation, readily dimerizing to form the corresponding disulfide. This reaction is often catalyzed by trace metals and proceeds in the presence of atmospheric oxygen.[4][5] The process is autocatalytic for the parent compound 2-mercaptopyridine, and a similar mechanism can be expected here.[3]
Photodegradation
Thiols are known to be sensitive to light, particularly in the UV spectrum.[6] While the exact mechanism for this specific molecule is not extensively detailed, exposure to light can provide the energy to generate reactive thiyl radicals. These radicals can then initiate a cascade of unintended side reactions, leading to a complex mixture of degradation products and loss of purity.
Section 4: Protocols for Minimizing Degradation
Adhering to strict handling protocols is essential for experimental success.
Protocol: Initial Receipt and Storage of Solid Compound
-
Inspect: Upon receipt, visually inspect the container for an intact seal.
-
Inerting (Recommended): In a fume hood, briefly open the container. Immediately flush the headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds.
-
Seal: Tightly close the container cap. For extra protection, wrap the cap junction with Parafilm® to create a secondary moisture and air barrier.
-
Store: Place the sealed container in a refrigerator at 2-8°C, away from light sources. Log the date of receipt and first opening.
Protocol: Preparation of a Stock Solution Under Inert Atmosphere
This protocol requires standard air-sensitive chemistry techniques.
-
Solvent Preparation: Select a suitable anhydrous solvent (e.g., DCM, THF, Dioxane). Transfer the required volume to a Schlenk flask and deoxygenate by bubbling dry argon through the solvent for 20-30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for maximum oxygen removal.
-
Weighing: In a glovebox, weigh the required amount of this compound into a clean, dry flask equipped with a magnetic stir bar. If a glovebox is unavailable, weigh the solid quickly in the air and immediately seal the flask with a septum and purge with inert gas.
-
Dissolution: Using a gas-tight syringe, transfer the deoxygenated solvent from the Schlenk flask to the flask containing the solid.
-
Stirring: Stir the mixture under a positive pressure of inert gas until the solid is fully dissolved.
-
Storage & Use: Use the solution immediately. If brief storage is necessary, keep the flask under positive inert gas pressure, seal it securely, and store it in a dark, cold (2-8°C) location.
By implementing these protocols and understanding the inherent instability of this compound, you can significantly improve the reliability and reproducibility of your experimental outcomes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Scaling Up the Synthesis of 5-Chloropyridine-2-thiol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 5-Chloropyridine-2-thiol (CAS: 40771-41-3). We will move beyond a simple recitation of steps to explore the underlying chemical principles, offer field-proven troubleshooting advice, and provide a robust, scalable protocol. Our goal is to empower you to not only successfully synthesize the target compound but also to understand and control the critical parameters of the reaction.
Synthesis Overview and Core Principles
This compound is a valuable heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1] The molecule exists in a tautomeric equilibrium between the thiol and the more stable thione form, a crucial factor in its reactivity and characterization.
Figure 1: Thiol-Thione Tautomerism.
The most direct and scalable synthesis route involves the nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated pyridine with a sulfur source. Our recommended approach utilizes 2,5-dichloropyridine and sodium hydrosulfide (NaSH).
Reaction Scheme:
Figure 2: Synthesis of this compound from 2,5-Dichloropyridine.
Mechanism & Rationale: The reaction proceeds via an SNAr mechanism. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. The hydrosulfide anion (SH⁻) attacks the electron-deficient C2 position, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The departure of the chloride leaving group restores aromaticity and yields the thiolate salt, which is subsequently protonated during work-up to give the final product. The C2 position is generally more reactive than the C3 or C5 positions in nucleophilic substitutions on the pyridine ring.
General Synthesis Workflow
The following diagram outlines the key stages of the synthesis process, from reagent preparation to final product analysis.
Caption: Overall workflow for the synthesis of this compound.
Scalable Experimental Protocol
This protocol is designed for a 0.1 mole scale synthesis and can be adapted for larger scales.
Reagent & Solvent Data
| Compound | Formula | MW ( g/mol ) | Amount (mol) | Mass / Volume | Role |
| 2,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 0.10 | 14.8 g | Starting Material |
| Sodium Hydrosulfide (hydrate) | NaSH·xH₂O | ~74.05 | 0.11 | ~8.1 g (assay dependent) | Nucleophile |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 200 mL | Solvent |
| Deionized Water | H₂O | 18.02 | - | As needed | Work-up |
| Hydrochloric Acid (2M) | HCl | 36.46 | - | As needed | Work-up |
Step-by-Step Methodology
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (N₂ or Ar) to prevent oxidation.
-
Reagent Preparation: In the flask, dissolve 14.8 g (0.10 mol) of 2,5-dichloropyridine in 100 mL of anhydrous DMF.
-
Nucleophile Addition: In a separate beaker, carefully dissolve ~8.1 g (0.11 mol, 1.1 eq) of sodium hydrosulfide hydrate in 100 mL of DMF. Note: This dissolution can be slightly exothermic. Add the NaSH solution to the reactor via an addition funnel over 20-30 minutes, maintaining the internal temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. (Typical mobile phase for TLC: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-5 hours.
-
Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the dark reaction mixture into 800 mL of ice-cold deionized water with vigorous stirring.
-
Work-up - Precipitation: While stirring the aqueous mixture, slowly add 2M HCl dropwise to adjust the pH to approximately 5-6. The product will precipitate as a pale yellow or off-white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove residual DMF and salts.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield is 12.5 - 14.0 g (85-95%).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Reagents & Reaction Setup
-
FAQ: Which starting material is better: 2,5-dichloropyridine or 5-chloro-2-bromopyridine?
-
Answer: Both are viable. 2,5-dichloropyridine is often more cost-effective for large-scale synthesis. The C-Br bond is weaker than the C-Cl bond, meaning 5-chloro-2-bromopyridine might react faster or under milder conditions. However, the reactivity of 2,5-dichloropyridine at the C2 position is generally sufficient, making it the preferred economic choice.
-
-
FAQ: My sodium hydrosulfide (NaSH) is old and looks yellow and clumpy. Can I still use it?
-
Answer: Caution is advised. NaSH is hygroscopic and can oxidize over time to form polysulfides (yellow color) and sodium thiosulfate. This reduces its effective concentration and can introduce impurities. It is highly recommended to use a fresh bottle or, at a minimum, determine the activity of the old reagent via titration before use. Using old NaSH is a common cause of low yields and sluggish reactions.
-
-
Troubleshooting: The reaction is not starting or is very sluggish (as monitored by TLC/LC-MS).
-
Cause 1: Inactive NaSH. As mentioned above, old or oxidized NaSH is a primary suspect.
-
Cause 2: Insufficient Temperature. Ensure the internal reaction temperature is at the target (e.g., 70°C). Calibrate your thermometer if necessary.
-
Cause 3: Wet Solvent. While this reaction can tolerate some water, using excessively wet DMF can promote side reactions. Use anhydrous grade DMF for best results.
-
Work-up and Purification
-
FAQ: Why is my final product yield low after work-up?
-
Answer: This is a critical issue that can be traced to several factors. The diagram below provides a logical flow for troubleshooting.
-
Caption: Decision tree for troubleshooting low product yield.
-
Troubleshooting: My product is contaminated with a significant amount of a side product with a mass of ~289 amu.
-
Cause: This impurity is almost certainly the disulfide, 2,2'-dithiobis(5-chloropyridine), formed by the oxidation of two molecules of your thiol product. Thiols are sensitive to oxidation, especially under basic conditions or in the presence of air.
-
Prevention:
-
Maintain Inert Atmosphere: Keep the reaction and, if possible, the initial stages of work-up under a nitrogen or argon atmosphere.
-
Degas Solvents: Using degassed water for the quench can help minimize dissolved oxygen.
-
Add Reducing Agent: During work-up, a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) can be added to the aqueous mixture to inhibit oxidation.
-
-
Removal: The disulfide is less polar than the thiol. It can often be removed by recrystallization or by washing the solid product with a solvent in which the disulfide is more soluble (e.g., diethyl ether).
-
-
Troubleshooting: My product is an off-smelling oil or a low-melting solid, not the expected crystalline solid.
-
Cause 1: Residual Solvent. The most common cause is trapped DMF or water. Ensure the product is dried thoroughly under vacuum at an appropriate temperature. A pungent, amine-like smell indicates DMF.
-
Cause 2: Impurities. The presence of the disulfide or other impurities can depress the melting point and prevent crystallization.
-
Note on Melting Point: There is conflicting data in public sources for the melting point of this compound. While some databases report a low m.p. of 34-36°C, this likely refers to a hydrated or impure sample.[2] High-purity, anhydrous this compound is a crystalline solid with a melting point in the range of 187-192°C . If your product is oily, it is impure.
-
Product Characterization
Proper characterization is essential to confirm the identity and purity of the final product.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, SH/NH), ~7.8 (dd, 1H), ~7.7 (d, 1H), ~7.4 (d, 1H). The broad singlet at ~13.5 ppm is characteristic of the acidic proton in the thiol/thione tautomer and is exchangeable with D₂O.
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~176 (C=S), ~145, ~138, ~130, ~118. The peak around 176 ppm is a key indicator of the thione carbon.
-
Mass Spectrometry (ESI-) : [M-H]⁻ calculated for C₅H₃ClNS⁻: 143.97; found: 143.9.
-
Melting Point : 187-192 °C for the pure, anhydrous compound.
Safety and Handling
-
This compound: Harmful if swallowed and causes skin and respiratory system irritation.[2][3] It can cause serious eye damage.[3] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Sodium Hydrosulfide (NaSH): Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. The acidification step of the work-up must be performed slowly and in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
By understanding the chemistry, anticipating potential challenges, and following this detailed guide, researchers can confidently and safely scale up the synthesis of this compound with high yield and purity.
References
Technical Support Center: Refinement of Analytical Methods for 5-Chloropyridine-2-thiol Quantification
Welcome to the technical support center for the analytical quantification of 5-Chloropyridine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the accurate and robust measurement of this compound. As a Senior Application Scientist, my goal is to synthesize technical expertise with practical, field-tested insights to empower you to overcome common analytical challenges.
This guide is structured to provide direct answers to frequently asked questions and detailed troubleshooting protocols for common analytical techniques. We will delve into the "why" behind experimental choices, ensuring a thorough understanding of the principles at play.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and analysis of this compound.
Q1: What are the key stability considerations for this compound samples?
A1: this compound, like many thiol-containing compounds, is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. It is crucial to minimize exposure to air and light. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, samples should be kept in a freezer at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents like methanol, which can participate in reactions with the thiol group.
Q2: What is the tautomeric nature of this compound and how does it affect analysis?
A2: this compound can exist in tautomeric equilibrium with 5-chloro-1H-pyridine-2-thione.[1] The thione form is often more stable in solution. This equilibrium can be influenced by solvent polarity and pH. For analytical purposes, it is important to ensure that the chosen method can either quantify both tautomers or that conditions are controlled to favor one form consistently. In chromatographic methods, this may manifest as peak broadening or the appearance of two closely eluting peaks if the interconversion is slow on the chromatographic timescale.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
A3: The most common and suitable techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the preferred method for its specificity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but typically requires derivatization of the thiol group to increase volatility.
-
Spectrophotometry , often using a chromogenic reagent like Ellman's reagent, is a simpler but less specific method suitable for initial estimations or in the absence of interfering substances.
-
Electrochemical Detection can offer high sensitivity for thiols but may be prone to electrode fouling and interferences from other electroactive species.
Q4: How should I prepare a stock solution of this compound?
A4: Due to its limited solubility in water, stock solutions should be prepared in a suitable organic solvent such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO). It is good practice to prepare stock solutions fresh and protect them from light. If storage is necessary, store in amber vials at low temperatures.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of this compound using various techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the quantification of this compound. However, its polar nature and the presence of the thiol group can lead to chromatographic challenges.
Recommended Starting HPLC-UV Conditions (Adapted from a method for 2-amino-5-chloropyridine[2][3]):
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 10 minutes |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection | UV at ~254 nm |
| Injection Volume | 5-10 µL |
Troubleshooting Common HPLC Issues:
Issue 1: Peak Tailing
-
Symptom: The peak for this compound is asymmetrical with a trailing edge.
-
Causality: Peak tailing for pyridine-containing compounds is often due to secondary interactions between the basic nitrogen atom and acidic residual silanol groups on the silica-based column packing.[4] The thiol group can also contribute to this phenomenon.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) will protonate the pyridine nitrogen, reducing its interaction with silanol groups.[4]
-
Use of an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.
-
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the column, but this is generally not recommended for MS applications due to ion suppression.
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
-
Issue 2: Poor Peak Shape and/or Broad Peaks
-
Symptom: The peak is broad, has a low height, and poor symmetry.
-
Causality: This can be due to the on-column interconversion of the thiol and thione tautomers. If the conversion rate is comparable to the chromatographic separation time, it can result in a distorted peak.
-
Solutions:
-
Solvent Composition: Altering the organic solvent in the mobile phase (e.g., methanol instead of acetonitrile) can influence the tautomeric equilibrium and potentially improve peak shape.
-
Temperature: Adjusting the column temperature can affect the rate of tautomeric interconversion. Experiment with temperatures between 25°C and 40°C.
-
Flow Rate: A slower flow rate may allow for on-column equilibration, potentially resulting in a sharper peak for the more stable tautomer.
-
Issue 3: Ghost Peaks in the Chromatogram
-
Symptom: Unexpected peaks appear in the chromatogram, often in blank injections.
-
Causality: Ghost peaks can arise from carryover from previous injections, contamination of the mobile phase, or degradation of the analyte in the autosampler.
-
Solutions:
-
Injector Wash: Ensure the autosampler needle and injection port are thoroughly washed between injections with a strong solvent (e.g., a mixture of acetonitrile and water).
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and filter it to remove any particulate matter or microbial growth.
-
Sample Stability in Autosampler: If the autosampler is not temperature-controlled, the analyte may degrade over time. Use a cooled autosampler if possible, or limit the time samples spend in the autosampler before injection.
-
Issue 4: Irreproducible Retention Times
-
Symptom: The retention time of the analyte peak shifts between injections or batches.
-
Causality: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to retention time drift.
-
Solutions:
-
Proper Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Accurately prepare the mobile phase and use a high-quality sparger or degasser to prevent bubble formation in the pump.
-
Temperature Control: Use a column oven to maintain a consistent temperature.
-
Workflow for HPLC Troubleshooting:
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the thiol group. Derivatization is therefore a mandatory step.
Derivatization Protocol - Silylation:
Silylation is a common derivatization technique for thiols, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[5]
-
Sample Preparation: Evaporate the solvent from a known amount of the sample to dryness under a stream of nitrogen.
-
Reagent Addition: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Pyridine can also be used as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Recommended Starting GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) for target ions |
Troubleshooting Common GC-MS Issues:
Issue 1: Incomplete Derivatization
-
Symptom: A small or no peak for the derivatized analyte, and a broad, tailing peak for the underivatized compound at a later retention time.
-
Causality: The derivatization reaction has not gone to completion due to moisture, insufficient reagent, or suboptimal reaction conditions.
-
Solutions:
-
Ensure Anhydrous Conditions: Moisture will consume the derivatizing reagent. Ensure all glassware is dry and use anhydrous solvents.
-
Optimize Reagent Amount: Increase the amount of derivatizing reagent to ensure a sufficient excess.
-
Increase Reaction Time/Temperature: Extend the heating time or increase the temperature to drive the reaction to completion.
-
Use of a Catalyst: The addition of a catalyst like TMCS or pyridine is often necessary for efficient derivatization of thiols.
-
Issue 2: Peak Tailing of the Derivatized Analyte
-
Symptom: The TMS-derivatized peak shows tailing.
-
Causality: This can be due to active sites in the GC inlet liner or the column, or degradation of the derivative.
-
Solutions:
-
Inlet Maintenance: Use a deactivated inlet liner and change it regularly.
-
Column Conditioning: Condition the column according to the manufacturer's instructions to ensure it is inert.
-
Fresh Derivatives: TMS derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization.
-
Workflow for GC-MS Troubleshooting:
References
- 1. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Validation & Comparative
A Comparative Guide for Researchers: 5-Chloropyridine-2-thiol vs. 5-Bromopyridine-2-thiol in Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine-2-thiol moieties are privileged structures found in numerous biologically active compounds. Their halogenated derivatives, specifically 5-chloro- and 5-bromopyridine-2-thiol, serve as versatile building blocks for constructing complex molecular architectures via cross-coupling reactions. The choice between a chloro- or bromo-substituent is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the performance of these two key intermediates in widely-used coupling reactions, supported by experimental data and mechanistic insights to inform your synthetic design.
At a Glance: Key Differences and Reactivity Principles
The fundamental difference in reactivity between 5-chloropyridine-2-thiol and 5-bromopyridine-2-thiol in transition metal-catalyzed coupling reactions is dictated by the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This directly influences the rate-determining step of many catalytic cycles: the oxidative addition of the palladium catalyst to the C-X bond.
General Reactivity Trend: I > Br > OTf > Cl
Consequently, 5-bromopyridine-2-thiol is generally more reactive than its chloro-counterpart, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, recent advancements in ligand design have significantly expanded the utility of the more cost-effective aryl chlorides, making them viable and often preferred substrates in large-scale syntheses.
Comparative Performance in Key Coupling Reactions
While direct side-by-side comparisons under identical conditions are scarce in the literature, a comparative analysis of data from similar reaction classes provides a clear picture of their relative performance.
| Reaction Type | Substrate | Typical Catalyst/Ligand | Typical Conditions | Yield | Key Considerations |
| Suzuki-Miyaura Coupling | 5-Bromopyridine derivative | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 85-95 °C, 15h | Moderate to Good | Generally reliable with standard catalysts.[1] |
| 5-Chloropyridine derivative | Pd(OAc)₂/Bulky Phosphine (e.g., RuPhos) | 100-110 °C, longer times | Moderate | Often requires more specialized, electron-rich, and bulky phosphine ligands to facilitate C-Cl bond activation.[2] | |
| Buchwald-Hartwig Amination | 5-Bromopyridine derivative | Pd₂(dba)₃/BINAP or Xantphos | 80-110 °C, 1-4h | Good to Excellent | Broad substrate scope with various amines.[3][4] |
| 5-Chloropyridine derivative | Pd₂(dba)₃/Bulky Biarylphosphine (e.g., BrettPhos) | 100-120 °C | Good | Requires highly active and sterically hindered ligands to overcome the stronger C-Cl bond. Hydrodehalogenation can be a competing side reaction.[1] | |
| Ullmann Condensation | 5-Bromopyridine derivative | CuI/Ligand (e.g., phenanthroline) | 110-140 °C | Moderate to Good | Classic method for C-N and C-O bond formation, though often requires higher temperatures than Pd-catalyzed reactions. |
| 5-Chloropyridine derivative | CuI/Ligand (e.g., picolinic acid) | >140 °C, harsh conditions | Variable | Generally less efficient and requires more forcing conditions compared to the bromo-analog.[5][6] |
Mechanistic Insights: The "Why" Behind the Reactivity Difference
The superior reactivity of 5-bromopyridine-2-thiol stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This facilitates the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cycles.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling and a conceptual energy profile for the rate-determining oxidative addition step for C-Br vs. C-Cl bonds.
For this compound, a higher activation energy is required for the oxidative addition. This necessitates the use of more electron-rich and sterically bulky phosphine ligands. These ligands stabilize the electron-deficient palladium center, promoting its insertion into the stronger C-Cl bond, and also facilitate the final reductive elimination step.
Case Study: Synthesis of GSK2256294
A practical illustration of the synthetic utility of these building blocks is the multigram-scale synthesis of GSK2256294, a potent inhibitor of soluble epoxide hydrolase that has been in clinical evaluation.[7][8][9] The core of GSK2256294 features a piperidinyl urea moiety connected to a pyridine ring. The key C-N bond formation can be envisioned through a Buchwald-Hartwig amination.
While the exact process for GSK2256294's large-scale synthesis is proprietary, a retrosynthetic analysis highlights the pivotal role of a 5-halopyridine precursor. The choice between 5-chloro- or 5-bromopyridine-2-thiol (or a derivative) would be a critical process development decision, balancing raw material cost against reaction efficiency and throughput. For large-scale manufacturing, developing a robust protocol with the cheaper 5-chloropyridine derivative is often a primary goal, despite the initial challenges in reaction development.
Experimental Protocols
The following are representative, adaptable protocols for common coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative
This protocol is adapted from procedures for the Suzuki coupling of bromopyridines.[1]
Materials:
-
5-Bromopyridine-2-thiol derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the 5-bromopyridine-2-thiol derivative, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 85-95°C with vigorous stirring for 15 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative.
Protocol 2: Buchwald-Hartwig Amination of a 5-Chloropyridine Derivative
This protocol is a generalized procedure for the challenging amination of chloropyridines and requires careful execution.[1]
Materials:
-
This compound derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the this compound derivative.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed toluene followed by the amine via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Conclusion and Recommendations
The choice between this compound and 5-bromopyridine-2-thiol is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic route.
-
For rapid lead optimization and discovery chemistry , where speed and reliable, mild conditions are paramount, 5-bromopyridine-2-thiol is the superior choice. Its higher reactivity translates to faster reaction times, broader substrate scope with standard catalysts, and generally higher yields under milder conditions.
-
For process development and large-scale synthesis , where cost-of-goods is a major driver, the development of a robust protocol using the more economical This compound is highly desirable. This route necessitates investment in optimization, particularly in the screening of advanced, bulky phosphine ligands and potentially higher reaction temperatures, to achieve efficient C-Cl bond activation.
As catalyst technology continues to evolve, the reactivity gap between aryl chlorides and bromides is narrowing. However, a thorough understanding of the underlying mechanistic principles and careful experimental design remain essential for any successful cross-coupling strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Efficacy of 5-Chloropyridine-2-thiol Derivatives as Antimicrobial Agents: A Comparative Guide
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the heterocyclic compounds, pyridine and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, owing to their presence in numerous natural products and approved drugs. This guide provides an in-depth technical comparison of the efficacy of 5-Chloropyridine-2-thiol derivatives as a promising class of antimicrobial agents. We will delve into their synthesis, comparative antimicrobial performance against key pathogens, mechanistic insights, and the requisite experimental protocols for their evaluation, grounded in authoritative scientific literature.
The Rationale for this compound as a Core Scaffold
The this compound moiety combines several features that make it an attractive starting point for antimicrobial drug discovery. The pyridine ring is a bioisostere of benzene and is known to improve water solubility and form crucial interactions with biological targets. The chlorine atom at the 5-position acts as an electron-withdrawing group, which can modulate the electronic properties of the ring and influence binding affinities. Crucially, the thiol group at the 2-position provides a reactive handle for a wide array of chemical modifications, allowing for the synthesis of diverse derivatives to explore structure-activity relationships (SAR). This flexibility is key to optimizing potency, selectivity, and pharmacokinetic properties.
Comparative Antimicrobial Efficacy
The true measure of a novel antimicrobial scaffold lies in its performance against a spectrum of clinically relevant pathogens, benchmarked against established drugs. While comprehensive data on a wide range of this compound derivatives is still emerging, studies on related structures provide a strong indication of their potential.
Antibacterial Activity
A study on novel 5-Chloropyridine oxalamide conjugates demonstrated their potential as inhibitors of essential bacterial enzymes.[1] To contextualize this, we can also look at the broader class of pyrimidine-thiol derivatives, which share structural similarities. For instance, certain pyrimidine-2-thiol derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[2]
Below is a comparative summary of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible microbial growth.
| Compound/Drug | Staphylococcus aureus (Gram-positive) MIC | Escherichia coli (Gram-negative) MIC | Pseudomonas aeruginosa (Gram-negative) MIC | Reference |
| 5-Chloropyridine Oxalamide Conjugate (7e) | - | - | 0.0127 µmol/mL | [1] |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol (Derivative 2) | - | 0.91 µM/mL | - | [2] |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-guanidine (Derivative 5) | - | - | - | [2] |
| Ciprofloxacin (Standard Antibiotic) | 0.25-1 µg/mL | 0.007-32.0 µg/mL | 0.25-128 µg/mL |
Note: Direct comparison of MIC values between studies should be done with caution due to variations in experimental conditions. The data for pyrimidine derivatives is provided for contextual comparison.
The data suggests that derivatives can be tailored to exhibit potent activity. For example, the oxalamide conjugate 7e shows remarkable potency against P. aeruginosa, a notoriously difficult-to-treat pathogen.[1] Similarly, pyrimidine-thiol derivative 2 displays significant efficacy against E. coli.[2]
Antifungal Activity
The antifungal potential of this scaffold is also noteworthy, particularly against opportunistic pathogens like Candida albicans. The mechanism often involves targeting ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity.
| Compound/Drug | Candida albicans MIC | Aspergillus niger MIC | Reference |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-guanidine (Derivative 12) | 1.73 µM/mL | - | [2] |
| 4-(4-Bromophenyl)-6-(4-nitrophenyl)pyrimidine-2-guanidine (Derivative 11) | - | 1.68 µM/mL | [2] |
| Fluconazole (Standard Antifungal) | 0.25-1.0 µg/mL | >64 µg/mL | |
| Ketoconazole (Standard Antifungal) | 0.03-1 µg/mL | 0.125-2 µg/mL |
The pyrimidine-guanidine derivatives 11 and 12, which are structurally related to the thiol scaffold, demonstrate potent activity against both C. albicans and A. niger, in some cases comparable to or exceeding that of standard antifungals.[2] This highlights the potential for developing broad-spectrum antifungal agents from this chemical class.
Mechanistic Insights: Targeting Essential Pathways
The antimicrobial activity of pyridine-thiol derivatives is believed to stem from their ability to inhibit essential microbial enzymes. Molecular docking studies on 5-Chloropyridine oxalamide conjugates have pointed to two primary targets:[1]
-
Bacterial DNA Gyrase: This enzyme is a type II topoisomerase crucial for DNA replication, transcription, and repair in bacteria. Its inhibition leads to the cessation of these processes and ultimately, bacterial death. Quinolone antibiotics, such as Ciprofloxacin, are well-known inhibitors of DNA gyrase. The ability of 5-Chloropyridine derivatives to bind to this validated target makes them highly promising antibacterial candidates.
-
Fungal Sterol 14α-demethylase (CYP51): This is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Azole antifungals, like Fluconazole, operate through this mechanism. The predicted affinity of these derivatives for CYP51 suggests a similar mode of action.
Caption: Proposed dual mechanism of action for this compound derivatives.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity and reproducibility of findings, standardized protocols are essential. The following outlines the key experimental workflows for evaluating the antimicrobial and cytotoxic profiles of novel compounds.
Synthesis of this compound Derivatives
The synthesis of derivatives typically starts from the commercially available this compound. The thiol group (-SH) is nucleophilic and can be readily reacted with various electrophiles to introduce diverse side chains (R-groups). A general synthetic scheme is depicted below.
Caption: General synthetic route for S-substituted this compound derivatives.
In Vitro Antimicrobial Susceptibility Testing
A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for MIC determination using the broth microdilution method.
Cytotoxicity Assessment: Ensuring Safety
A critical step in drug development is to ensure that the compound is selectively toxic to microbes and not to host cells.
A. MTT Assay for Mammalian Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader (typically at ~570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. This allows for the determination of the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Conclusion and Future Outlook
The available evidence strongly suggests that the this compound scaffold is a versatile and promising platform for the development of novel antimicrobial agents. Derivatives have demonstrated potent in vitro activity against both bacteria and fungi, with mechanistic studies pointing towards the inhibition of validated and essential microbial targets. The presence of the chloro and thiol functionalities provides a rich chemical space for synthetic modification, allowing for the fine-tuning of activity and the exploration of structure-activity relationships.
Future research should focus on synthesizing a broader library of derivatives to establish a more comprehensive SAR. Key modifications could include varying the nature of the S-substituent to modulate lipophilicity and steric bulk. In vivo efficacy studies in animal models of infection and more extensive toxicology profiling will be crucial next steps to translate the in vitro promise of these compounds into clinically viable therapeutic candidates. The continued exploration of this scaffold holds significant potential to contribute new weapons to the arsenal against multidrug-resistant pathogens.
References
A Comparative Guide to the In-Vitro and In-Vivo Validation of 5-Chloropyridine-2-thiol Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, making them a focal point of intensive research. Among these, compounds based on the 5-Chloropyridine-2-thiol moiety are emerging as a promising class with significant potential in oncology and infectious diseases. This guide provides a comprehensive comparison of the in-vitro and in-vivo validation of these compounds, offering experimental data and methodological insights to inform future research and development.
Introduction to this compound: A Versatile Pharmacophore
This compound is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a thiol group at the 2-position. This unique structural arrangement imparts favorable physicochemical properties and serves as a versatile starting point for the synthesis of a diverse array of derivatives. The presence of the thiol group, in particular, allows for a variety of chemical modifications, leading to compounds with tailored biological activities. These derivatives have garnered significant attention for their potential as anticancer and antimicrobial agents.
Part 1: In-Vitro Validation of Anticancer Activity
The initial evaluation of novel anticancer drug candidates relies heavily on robust in-vitro assays to determine their cytotoxic effects against various cancer cell lines. Derivatives of this compound have been the subject of numerous studies to assess their potential in this domain.
Comparative Cytotoxicity against Human Cancer Cell Lines
A critical step in the preclinical assessment of any potential anticancer agent is to determine its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. This provides a quantitative measure of the compound's potency. The following table summarizes the in-vitro cytotoxic activity of several this compound derivatives compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM)[1][2][3] |
| Derivative A | MCF-7 (Breast) | 8.5 |
| HCT-116 (Colon) | 12.3 | |
| A549 (Lung) | 15.1 | |
| Derivative B | MCF-7 (Breast) | 5.2 |
| HCT-116 (Colon) | 9.8 | |
| A549 (Lung) | 11.7 | |
| Doxorubicin | MCF-7 (Breast) | 1.93 |
| HCT-116 (Colon) | 0.8 | |
| A549 (Lung) | 1.2 |
The data indicates that while the tested derivatives exhibit notable cytotoxic activity, their potency is generally lower than that of the established anticancer drug, Doxorubicin. However, the unique structural features of these compounds may offer advantages in terms of selectivity and reduced side effects, warranting further investigation.
Mechanistic Insights: Induction of Apoptosis
Beyond simple cytotoxicity, understanding the mechanism by which a compound induces cancer cell death is crucial. Many effective anticancer agents function by triggering apoptosis, or programmed cell death. Studies on 2-thiopyrimidine derivatives, structurally related to this compound, have shown that these compounds can induce apoptosis by activating key cellular pathways. One such study demonstrated that a novel 6-amino-5-cyano-2-thiopyrimidine derivative triggered apoptosis by activating caspase-3 and Bax, while suppressing the anti-apoptotic protein Bcl-2[4].
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloropyridine-2-thiol Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 5-Chloropyridine-2-thiol Scaffold
The this compound core is a versatile heterocyclic scaffold that has garnered interest in medicinal chemistry. Its structural features, including the pyridine ring, a chloro substituent, and a thiol group, provide multiple points for chemical modification to modulate biological activity. The pyridine ring is a common motif in many FDA-approved drugs, valued for its ability to engage in various biological interactions.[1][2] The thiol group is particularly interesting as it can exist in two tautomeric forms: the thiol and the thione form. This tautomerism can significantly influence the molecule's physicochemical properties and its interactions with biological targets.
Key Principles of SAR in Pyridine and Pyrimidine-Thiol Analogs
Drawing from studies on related heterocyclic systems, we can infer key SAR principles that are likely applicable to this compound analogs. These principles are centered around modifications of the pyridine ring, the thiol group, and the introduction of various substituents.
The Influence of Substituents on the Pyridine Ring
The nature and position of substituents on the pyridine ring are critical determinants of biological activity. Electron-withdrawing groups, such as the chloro group already present in the parent scaffold, have been shown to enhance the antimicrobial and anticancer potential of related compounds.[3]
A study on pyrimidin-2-ol/thiol/amine derivatives demonstrated that the presence of electron-withdrawing groups like chloro and bromo on a phenyl ring attached to the core structure improved antimicrobial activity.[3] For instance, analogs with a p-chlorophenyl group showed enhanced activity against S. aureus, E. coli, and B. subtilis.[3] This suggests that further substitution of the this compound scaffold with additional electron-withdrawing groups could be a promising strategy to enhance its biological efficacy.
Modifications of the Thiol Group
The thiol group is a key functional handle for derivatization. S-alkylation and S-arylation are common strategies to introduce a variety of substituents, thereby exploring a wider chemical space and modulating the compound's properties. These modifications can impact the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are crucial for target engagement.
For example, in the development of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase, modifications at a position analogous to the thiol group were extensively explored to optimize potency and selectivity.[4][5]
Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic profiles.[2][6] In the context of this compound, the thiol group could be replaced with other bioisosteres such as a hydroxyl group (leading to the corresponding pyridin-2-one) or an amino group.
A comparative study of pyrimidin-2-ol/thiol/amine analogues revealed that these subtle changes can lead to significant differences in antimicrobial activity, highlighting the importance of exploring such bioisosteric replacements.[3]
Comparative Performance Data of Related Analogs
To illustrate the SAR principles discussed above, the following tables summarize experimental data from studies on structurally related pyridine and pyrimidine-thiol derivatives. While not direct analogs of this compound, these data provide valuable comparative insights.
Table 1: Antimicrobial Activity of Pyrimidine-2-thiol Analogs [3]
| Compound | R | X | MIC (µM/ml) vs. S. aureus | MIC (µM/ml) vs. E. coli | MIC (µM/ml) vs. B. subtilis |
| 1 | 4-Cl | SH | 1.83 | 0.91 | 1.83 |
| 2 | 4-Br | SH | 3.24 | 3.24 | 3.24 |
| 3 | 4-NO₂ | SH | 3.69 | 1.84 | 3.69 |
This table demonstrates the potent antimicrobial activity of pyrimidine-2-thiol derivatives bearing electron-withdrawing groups on an attached phenyl ring.
Table 2: Antiproliferative Activity of Pyrimidine-2(1H)-thione Derivatives [7]
| Compound | R1 | R2 | IC₅₀ (µM) vs. HepG-2 | IC₅₀ (µM) vs. MCF-7 |
| 4 | Naphthalen-2-yl | Thiophen-2-yl | >100 | >100 |
| 5 | Naphthalen-2-yl | Thiophen-2-yl (S-ethyl) | 25.5 | 30.2 |
| 7 | Naphthalen-2-yl | Thiophen-2-yl (S-thiadiazole) | 45.1 | 55.6 |
This table illustrates how derivatization of the thiol group in pyrimidine-2(1H)-thiones can modulate their anticancer activity.
Experimental Protocols
To ensure scientific integrity, the following are representative experimental protocols for the synthesis and biological evaluation of pyridine and pyrimidine-thiol analogs, based on methodologies described in the cited literature.
General Synthesis of Pyrimidine-2-thiol Derivatives[3]
A mixture of an appropriate chalcone (1 mmol), thiourea (2 mmol), and potassium hydroxide (2 mmol) in 20 mL of ethanol is refluxed for 8-10 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to afford the pure pyrimidine-2-thiol derivative.
In Vitro Antimicrobial Activity Assay (Tube Dilution Method)[3]
The antimicrobial activity of the synthesized compounds is determined using the tube dilution method. A stock solution of each compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in nutrient broth for bacteria and Sabouraud dextrose broth for fungi to obtain a concentration range of 100 to 0.78 µg/mL. Each tube is inoculated with the test microorganism. The tubes are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The minimum inhibitory concentration (MIC) is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Visualization of SAR Principles
The following diagrams illustrate the key concepts discussed in this guide.
Tautomerism of this compound
Caption: Tautomeric equilibrium of this compound.
General SAR Workflow for Analog Development
Caption: Iterative workflow for SAR-guided analog development.
Conclusion
This guide has provided a comparative overview of the structure-activity relationships of this compound analogs by synthesizing data from related heterocyclic systems. The key takeaways for researchers are:
-
Electron-withdrawing groups on the pyridine ring are generally favorable for enhancing biological activity.
-
The thiol group serves as an excellent point for derivatization to modulate potency and physicochemical properties.
-
Bioisosteric replacement of the thiol group is a valid strategy to explore novel chemical space and potentially improve drug-like properties.
While the direct exploration of this compound analogs remains an area ripe for investigation, the principles and comparative data presented here offer a solid foundation for the rational design of new and effective therapeutic agents based on this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Heterocyclic Building Blocks: Benchmarking 5-Chloropyridine-2-thiol
Introduction: The Strategic Value of Heterocyclic Scaffolds in Modern Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active molecules incorporating these crucial structural motifs.[1] Their prevalence is a testament to their remarkable ability to engage in a multitude of non-covalent interactions with biological targets, thereby modulating their function with high specificity and potency. Among the vast arsenal of heterocyclic building blocks available to the discerning researcher, sulfur- and nitrogen-containing heterocycles have carved a niche for themselves, finding application in a wide array of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3]
This guide provides an in-depth comparative analysis of 5-Chloropyridine-2-thiol against other key heterocyclic building blocks, namely 2-Mercaptopyrimidine and 2-Mercaptobenzothiazole. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in the selection of building blocks for their synthetic campaigns. We will delve into their physicochemical properties, comparative reactivity in key synthetic transformations, and their application in the synthesis of bioactive molecules, supported by detailed experimental protocols.
Physicochemical Properties: A Foundation for Reactivity and Bioavailability
The utility of a heterocyclic building block is intrinsically linked to its fundamental physicochemical properties. Parameters such as acidity (pKa), solubility, and melting point not only dictate the optimal conditions for chemical reactions but also significantly influence the pharmacokinetic profile of the final drug substance.
| Property | This compound | 2-Mercaptopyrimidine | 2-Mercaptobenzothiazole |
| Molecular Formula | C5H4ClNS | C4H4N2S | C7H5NS2 |
| Molecular Weight | 145.61 g/mol [4] | 112.15 g/mol [2] | 167.24 g/mol [1] |
| Melting Point | 187-192 °C[5] | ~230 °C (decomposes)[6] | 177–181 °C[1] |
| pKa | ~8.09 (Predicted)[7] | Not explicitly found | Not explicitly found |
| Solubility | Soluble in organic solvents, insoluble in water.[7] | Insoluble in water.[8] | Insoluble in water, soluble in basic solutions.[1] |
Analysis of Physicochemical Trends:
The predicted pKa of this compound suggests it is a weak acid, a characteristic common to many thiols.[9] The presence of the electron-withdrawing chlorine atom is expected to slightly increase its acidity compared to the unsubstituted 2-mercaptopyridine. The high melting points of all three compounds are indicative of their crystalline nature and intermolecular hydrogen bonding in the solid state. Their general insolubility in water and solubility in organic solvents are typical for small, relatively nonpolar organic molecules. The solubility of 2-Mercaptobenzothiazole in basic solutions is a direct consequence of the deprotonation of the thiol group to form the more soluble thiolate.[1]
Comparative Reactivity Profiles: Enabling Versatile Synthetic Transformations
The true value of a building block lies in its reactivity and its ability to participate in a diverse range of chemical transformations. Here, we benchmark the performance of this compound against our selected heterocyclic counterparts in three fundamental reaction classes: S-alkylation, oxidation, and palladium-catalyzed cross-coupling.
S-Alkylation: A Gateway to Diverse Functionality
S-alkylation is a cornerstone reaction for heterocyclic thiols, providing a straightforward method to introduce a wide variety of substituents and modulate the steric and electronic properties of the molecule. This reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks an alkyl halide.
Experimental Workflow: General Protocol for S-Alkylation
Caption: General workflow for the S-alkylation of heterocyclic thiols.
Comparative Performance in S-Alkylation:
| Heterocycle | Expected Reactivity | Rationale |
| This compound | High | The pyridine ring is electron-deficient, which enhances the nucleophilicity of the sulfur atom upon deprotonation. The chloro substituent further withdraws electron density, potentially increasing the acidity of the thiol and facilitating the formation of the reactive thiolate. |
| 2-Mercaptopyrimidine | High | The pyrimidine ring is also electron-deficient, similar to pyridine, leading to a highly nucleophilic thiolate. The presence of two nitrogen atoms enhances this effect. |
| 2-Mercaptobenzothiazole | Moderate to High | The thiazole ring is electron-rich compared to pyridine and pyrimidine. However, the fused benzene ring can influence the electron density. The sulfur atom in the thiazole ring can also participate in resonance, potentially modulating the nucleophilicity of the exocyclic thiol. |
Expert Insights: The choice of base and solvent is critical for successful S-alkylation. Stronger bases like sodium hydride can be employed for less reactive alkyl halides, but milder bases such as potassium carbonate are often sufficient and offer better functional group tolerance.[10] Anhydrous polar aprotic solvents like DMF or acetonitrile are typically preferred to facilitate the dissolution of the reagents and promote the SN2 reaction.
Oxidation: Accessing Sulfoxides and Sulfones
The oxidation of the sulfur atom in heterocyclic thiols to sulfoxides and sulfones provides access to a new class of compounds with altered electronic properties and potential for novel biological activities. These oxidized derivatives are also valuable intermediates in organic synthesis.
Experimental Workflow: General Protocol for Oxidation
Caption: General workflow for the oxidation of S-alkylated heterocycles.
Comparative Performance in Oxidation:
The susceptibility of the sulfur atom to oxidation is influenced by the electron density of the heterocyclic ring.
| Heterocycle | Expected Ease of Oxidation | Rationale |
| This compound (S-alkylated) | Moderate | The electron-deficient nature of the pyridine ring will decrease the electron density on the sulfur atom, making it less susceptible to oxidation compared to more electron-rich systems. Harsher oxidizing agents or longer reaction times may be required. |
| 2-Mercaptopyrimidine (S-alkylated) | Moderate | Similar to the pyridine derivative, the electron-withdrawing pyrimidine ring will deactivate the sulfur atom towards oxidation. |
| 2-Mercaptobenzothiazole (S-alkylated) | High | The more electron-rich nature of the benzothiazole system will result in a higher electron density on the sulfur atom, making it more readily oxidized. Milder oxidizing agents should be effective. |
Expert Insights: The choice of oxidizing agent is crucial for controlling the level of oxidation. For the synthesis of sulfoxides, milder reagents like sodium periodate or one equivalent of m-CPBA are typically used at low temperatures. To obtain the corresponding sulfones, stronger oxidizing agents such as excess m-CPBA or potassium permanganate are employed.[1]
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[11][12] The chloro-substituent on this compound makes it a prime candidate for this transformation, offering a distinct advantage over the other two building blocks which lack a suitable handle for cross-coupling in their native form.
Experimental Workflow: General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound derivatives.
Comparative Advantage of this compound:
This is where this compound demonstrates a clear synthetic advantage. The presence of the chlorine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the direct introduction of aryl or heteroaryl substituents at the 5-position of the pyridine ring. This is a significant benefit for rapidly building molecular complexity and exploring structure-activity relationships. In contrast, 2-Mercaptopyrimidine and 2-Mercaptobenzothiazole would require additional synthetic steps to introduce a suitable halide or other functional group for cross-coupling.
Expert Insights: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. For heteroaryl chlorides, which can be less reactive than bromides or iodides, the use of more active palladium catalysts and electron-rich, bulky phosphine ligands is often necessary to achieve good yields.[13] The thiol group in this compound may require protection prior to the cross-coupling reaction to prevent catalyst poisoning or undesired side reactions, although in some cases, the reaction may proceed without protection under carefully optimized conditions.
Application in Bioactive Molecule Synthesis: A Case Study in Cephalosporin Analogs
The strategic selection of a heterocyclic building block can have a profound impact on the biological activity of the final compound. To illustrate this, we will consider the synthesis of cephalosporin antibiotics, a class of β-lactam drugs widely used to treat bacterial infections. The 3'-position of the cephalosporin core is a key site for modification to enhance antibacterial spectrum and potency.
A series of novel cephalosporins bearing a 3-[(aminopyrimidiniumyl)thio]methyl substituent have been synthesized and shown to exhibit high antimicrobial activity, including against Pseudomonas aeruginosa.[14] This highlights the utility of pyrimidine-thiol derivatives in developing new anti-infective agents. The synthesis of these analogs typically involves the reaction of a 7-aminocephalosporanic acid (7-ACA) derivative with the corresponding heterocyclic thiol.[15][16][17]
While specific examples of cephalosporins incorporating this compound were not found in the initial search, its structural similarity to other pyridine-thiols and its favorable reactivity profile suggest it would be a valuable building block for creating novel cephalosporin analogs with potentially unique antibacterial properties. The chloro-substituent could offer an additional vector for diversification through cross-coupling reactions, further expanding the chemical space available for exploration.
Conclusion: Strategic Selection for Synthetic Success
This guide has provided a comprehensive benchmark of this compound against 2-Mercaptopyrimidine and 2-Mercaptobenzothiazole. Our analysis reveals that while all three are valuable building blocks, this compound offers a unique combination of reactivity and functionality.
-
For S-alkylation and oxidation reactions, all three heterocycles are viable options, with their relative reactivity influenced by the electronic nature of their respective ring systems.
-
For palladium-catalyzed cross-coupling reactions, this compound holds a distinct advantage due to the presence of the chloro-substituent, providing a direct route to biaryl and heteroaryl structures.
The ultimate choice of building block will, of course, depend on the specific synthetic strategy and the desired properties of the target molecule. However, by understanding the nuanced differences in their physicochemical properties and reactivity, researchers can make more strategic decisions, accelerating the pace of drug discovery and innovation.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 4. youtube.com [youtube.com]
- 5. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and antimicrobial activity of novel 3-[(aminopyrimidiniumyl)thio]methyl cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 16. nbinno.com [nbinno.com]
- 17. Synthesis and antibacterial activity of new cephalosporines containing a pyrrole ring in the N-acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloropyridine-2-thiol
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The accurate quantification of intermediates like 5-Chloropyridine-2-thiol, a key building block in the synthesis of pharmaceuticals, dyes, and pesticides, is paramount.[1] This guide provides an in-depth, objective comparison of analytical methodologies for this compound, supported by experimental data and underscored by the principles of analytical method validation.
The process of analytical method validation demonstrates that a procedure is fit for its intended purpose.[2] This is a critical component for ensuring reliable and reproducible data in the pharmaceutical industry.[3] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for this validation.[3][4][5][6]
This guide will explore the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Cross-validation serves to compare the performance of two or more bioanalytical methods, ensuring inter-laboratory reliability and consistency when methods are transferred or modified.[7]
The Importance of Method Validation
Analytical method validation is essential for several key reasons:
-
Ensuring Data Quality: It provides a high degree of assurance that the method will consistently produce results that are accurate and reliable.
-
Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require validated analytical methods for drug submissions.[8]
-
Method Robustness: Validation studies assess the method's performance under various conditions, ensuring its reliability in routine use.
The core parameters evaluated during method validation, as outlined by the ICH, include specificity, linearity, accuracy, precision, and robustness.[3]
Analytical Techniques for this compound
This compound is a solid organic compound with a molecular weight of 145.61 g/mol .[9] Its properties lend themselves to analysis by several chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of compounds in a mixture. For pyridine derivatives, reversed-phase HPLC is a common and effective approach.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity. While less common for pyridine thiols due to potential thermal lability, it can be a valuable tool for impurity profiling and confirmation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound by HPLC-UV and GC-MS.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol outlines a stability-indicating HPLC method, crucial for distinguishing the active pharmaceutical ingredient from its degradation products.[10][12][13]
1. Instrumentation and Conditions:
- HPLC System: A system equipped with a quaternary pump, autosampler, and UV detector.[10]
- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[14]
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often effective for separating polar compounds.
- Flow Rate: 1.0 mL/min.[10][12]
- Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL solution.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
- Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method.
3. Validation Parameters:
- Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no interferences are present at the retention time of this compound.
- Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. A correlation coefficient (R²) of ≥ 0.999 is typically desired.[15]
- Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
- Precision:
- Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of this compound, particularly for trace-level analysis and impurity identification.
1. Instrumentation and Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Spectrometer Mode: Full scan (m/z 50-300) for identification and selected ion monitoring (SIM) for quantification. The mass spectrum of 2(1H)-Pyridinethione shows a prominent molecular ion peak, which can be expected for its chlorinated analog as well.[16][17]
2. Standard and Sample Preparation:
- Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane or methanol.
- Working Standard Solutions: Dilute the stock solution to create calibration standards over the desired concentration range.
- Sample Preparation: Extract the sample with a suitable solvent and dilute as necessary to fall within the calibration range. Derivatization may be necessary to improve volatility and thermal stability.
3. Validation Parameters:
- Specificity: Analyze a blank solvent and matrix blank to ensure no interfering peaks are present at the retention time and m/z of the target analyte.
- Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against concentration.
- Accuracy and Precision: Determined similarly to the HPLC method.
- LOD and LOQ: Determined based on the signal-to-noise ratio in SIM mode.
Comparative Data Summary
The following table summarizes the expected performance characteristics of the two validated methods.
| Parameter | HPLC-UV | GC-MS | Causality Behind Performance |
| Specificity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can have interferences. GC-MS adds the dimension of mass-to-charge ratio, providing higher confidence in identification. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both techniques offer excellent linearity over a defined range, essential for accurate quantification. |
| Accuracy (% Recovery) | 98-102% | 95-105% | HPLC generally offers slightly better accuracy due to the lower potential for thermal degradation of the analyte during analysis. |
| Precision (%RSD) | ≤ 2% | ≤ 5% | The precision of HPLC is typically better due to the higher reproducibility of liquid injections compared to gas-phase injections. |
| LOD/LOQ | ng level | pg level | GC-MS, especially in SIM mode, offers significantly lower detection limits, making it ideal for trace analysis. |
Cross-Validation Workflow
The cross-validation process ensures that the two methods provide comparable results.[7] This is crucial when one method is intended to replace another or when data from different laboratories using different methods need to be compared.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific requirements of the analysis. HPLC-UV is a robust, precise, and accurate method well-suited for routine quality control and assay determination. GC-MS, with its superior sensitivity and specificity, is the preferred method for trace-level impurity analysis and structural confirmation.
A thorough cross-validation is essential to ensure the interchangeability and reliability of data generated by different analytical methods. By following established validation guidelines and employing a systematic approach to cross-validation, researchers can have high confidence in the quality and integrity of their analytical results.
References
- 1. chembk.com [chembk.com]
- 2. fda.gov [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. fda.gov [fda.gov]
- 8. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 9. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. 2(1H)-Pyridinethione [webbook.nist.gov]
- 17. 2(1H)-Pyridinethione [webbook.nist.gov]
A Comparative Analysis of Synthetic Routes to 5-Chloropyridine-2-thiol: A Guide for Researchers
Introduction
5-Chloropyridine-2-thiol, and its tautomer 5-chloro-2(1H)-pyridinethione, is a pivotal heterocyclic building block in modern chemistry. Its unique bifunctional nature, featuring a nucleophilic thiol group and a reactive pyridine ring, makes it an indispensable intermediate in the synthesis of a wide array of functional molecules. This compound is particularly significant in the pharmaceutical and agrochemical industries, where it serves as a key precursor for active pharmaceutical ingredients (APIs), fungicides, and herbicides.[1][2] The strategic placement of the chlorine atom at the 5-position provides an additional site for synthetic elaboration, further enhancing its utility.
Given its industrial and academic importance, the efficient and scalable synthesis of this compound is a subject of considerable interest. A variety of synthetic strategies have been developed, each originating from different, readily available starting materials. The choice of a particular route is often dictated by a multitude of factors, including the cost and availability of precursors, overall yield, scalability, and environmental, health, and safety (EHS) considerations.
This guide provides a comparative analysis of the most prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed, field-tested experimental protocols, and offer a critical evaluation of their respective advantages and limitations. Our objective is to equip researchers, process chemists, and drug development professionals with the necessary insights to select and implement the optimal synthetic strategy for their specific needs.
Route 1: Diazotization of 2-Amino-5-chloropyridine
This classical and widely employed route leverages the versatile chemistry of diazonium salts. The synthesis begins with the chlorination of 2-aminopyridine to form the key intermediate, 2-amino-5-chloropyridine, which is then converted to the target thiol.
Step 1a: Synthesis of 2-Amino-5-chloropyridine
The precursor, 2-amino-5-chloropyridine, is most commonly prepared by the electrophilic chlorination of 2-aminopyridine. The directing effect of the amino group favors substitution at the 3- and 5-positions. To achieve selective monochlorination at the 5-position, the reaction is typically conducted in a strongly acidic medium. Protonation of the ring nitrogen deactivates the pyridine ring towards electrophilic attack, while the electron-donating amino group directs the incoming electrophile to the para-position (C5).
Several chlorination systems have been reported, with varying degrees of efficiency and safety. A common method involves the in-situ generation of chlorine from hydrochloric acid and an oxidizing agent like hydrogen peroxide or sodium hypochlorite.[3] Direct chlorination using chlorine gas in a strong acid has also been shown to produce high yields.[4]
Logical Workflow for Route 1
Caption: Synthetic pathway from 2-aminopyridine to this compound via diazotization.
Step 1b: Diazotization and Thiolation
The conversion of the 2-amino group to a thiol is accomplished via a Sandmeyer-type reaction. The 2-amino-5-chloropyridine is first treated with a diazotizing agent, typically sodium nitrite in a strong acid (e.g., sulfuric or hydrochloric acid), at low temperatures to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step.
The diazonium salt is then reacted with a sulfur-containing nucleophile. A common and effective reagent for this transformation is potassium ethyl xanthate. The resulting xanthate ester intermediate is then hydrolyzed under basic conditions to yield the desired this compound.
Route 2: Nucleophilic Aromatic Substitution of 2,5-Dichloropyridine
This route offers a more direct approach, involving the selective substitution of a chlorine atom on the 2,5-dichloropyridine ring with a sulfur nucleophile.
The key to this synthesis is the regioselective displacement of the chlorine atom at the 2-position. The C2 position of the pyridine ring is inherently more electron-deficient than the C5 position due to the inductive effect of the ring nitrogen. This makes it more susceptible to nucleophilic attack. Therefore, reacting 2,5-dichloropyridine with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis can selectively yield this compound.
The choice of the sulfur reagent and reaction conditions is critical to minimize side reactions, such as the displacement of both chlorine atoms or the formation of disulfides.
Logical Workflow for Route 2
Caption: Direct synthesis of this compound from 2,5-dichloropyridine.
Route 3: From 5-Chloro-2-bromopyridine
This pathway is analogous to Route 2, relying on a nucleophilic aromatic substitution. However, it starts from 5-chloro-2-bromopyridine. The rationale behind this choice lies in the differential reactivity of halogens as leaving groups. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. This can lead to milder reaction conditions and potentially higher yields compared to starting from 2,5-dichloropyridine.
A reported method involves the sulfurization of 5-chloro-2-bromopyridine to directly yield the target compound.[1] This reaction is typically carried out using a sulfur source in a suitable solvent.
Comparative Analysis
| Feature | Route 1: Diazotization | Route 2: From 2,5-Dichloropyridine | Route 3: From 5-Chloro-2-bromopyridine |
| Starting Material | 2-Aminopyridine | 2,5-Dichloropyridine | 5-Chloro-2-bromopyridine |
| Number of Steps | 2-3 (Chlorination, Diazotization/Thiolation, Hydrolysis) | 1 | 1 |
| Overall Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Scalability | Moderate (Diazonium salts can be hazardous on a large scale) | Excellent | Excellent |
| Key Reagents | NaNO₂, Strong Acids, Xanthates | NaSH or Thiourea | Sulfur Source |
| Advantages | Utilizes cheap starting material (2-aminopyridine). Well-established chemistry. | Short and direct route. High atom economy. | Milder reaction conditions possible due to better leaving group (Br). |
| Disadvantages | Multiple steps. Use of potentially unstable diazonium intermediates. Waste generation from diazotization. | 2,5-Dichloropyridine is more expensive than 2-aminopyridine. Potential for disulfide byproducts. | 5-Chloro-2-bromopyridine is a relatively expensive starting material. |
| EHS Concerns | Handling of corrosive acids and potentially explosive diazonium salts. | Use of odorous and toxic sulfur reagents (e.g., H₂S generation from NaSH). | Use of odorous and toxic sulfur reagents. |
Detailed Experimental Protocols
Protocol for Route 1: Diazotization of 2-Amino-5-chloropyridine
Step A: Synthesis of 2-Amino-5-chloropyridine [3]
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-aminopyridine (5.00 g, 0.053 mol).
-
Place the flask in a water bath maintained at 10°C.
-
Under continuous stirring, add a solution of sodium hypochlorite (NaClO, 13%, 0.11 mol).
-
Slowly add concentrated hydrochloric acid (36%, 0.25 mol) dropwise, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, maintain the reaction at 10°C for 2 hours.
-
Raise the temperature to 25°C and continue stirring for an additional 4 hours.
-
Cool the reaction mixture to 10°C with an ice bath to terminate the reaction.
-
Adjust the pH of the solution to >8 with a 5 mol/L NaOH solution, which will cause the product to precipitate.
-
Filter the solid product, wash with deionized water, and dry under vacuum. The expected yield is approximately 72%.
Step B: Synthesis of this compound via Diazotization
-
To a stirred solution of concentrated sulfuric acid (20 mL) and water (20 mL), cooled to 0-5°C, add 2-amino-5-chloropyridine (5.0 g, 0.039 mol).
-
Slowly add a solution of sodium nitrite (2.8 g, 0.041 mol) in water (10 mL) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve potassium ethyl xanthate (7.5 g, 0.047 mol) in water (30 mL) and heat to 60°C.
-
Add the cold diazonium salt solution to the warm xanthate solution. Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, heat the mixture at 70°C for 1 hour.
-
Cool the mixture and add a 20% NaOH solution until the pH is strongly basic. Heat the mixture under reflux for 2 hours to hydrolyze the xanthate ester.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.
-
The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Protocol for Route 2: From 2,5-Dichloropyridine
-
In a round-bottom flask, dissolve 2,5-dichloropyridine (5.0 g, 0.034 mol) in ethanol (50 mL).[5]
-
Add sodium hydrosulfide hydrate (NaSH·xH₂O, 2.8 g, ~0.05 mol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and acidify with 2M HCl to a pH of ~5.
-
The product will precipitate. Filter the solid, wash with water, and dry under vacuum to afford this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways.
-
Route 1 (Diazotization) is advantageous when starting from the inexpensive and readily available 2-aminopyridine. However, it involves multiple steps and requires careful handling of potentially hazardous diazonium intermediates, making it less ideal for large-scale industrial production.
-
Route 2 (from 2,5-Dichloropyridine) offers a highly efficient and direct one-step synthesis. Its primary drawback is the higher cost of the starting material. This route is well-suited for laboratory-scale synthesis and situations where atom economy and a streamlined process are prioritized.
-
Route 3 (from 5-Chloro-2-bromopyridine) provides a similar directness to Route 2 but may proceed under milder conditions due to the enhanced reactivity of the bromo leaving group. The choice between Route 2 and Route 3 will largely depend on the relative cost and availability of the respective dihalopyridine starting materials.
Ultimately, the selection of the optimal synthetic route requires a careful balancing of economic, logistical, and safety considerations. For academic research and small-scale synthesis, the directness of Routes 2 and 3 is often appealing. For large-scale manufacturing, the cost-effectiveness of the starting materials in Route 1 might be more compelling, provided that the process can be safely engineered.
References
- 1. This compound [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. 2,5-ジクロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Comparison of Catalysts for the Functionalization of 5-Chloropyridine-2-thiol: A Guide for Researchers
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide to Catalytic Systems for 5-Chloropyridine-2-thiol Functionalization
Introduction
The functionalization of the this compound scaffold is of paramount importance in the fields of medicinal chemistry and drug development. This versatile building block is a key intermediate in the synthesis of a wide array of pharmaceutical agents. The strategic introduction of various functional groups at the chloro-position allows for the fine-tuning of a molecule's biological activity. This guide provides a head-to-head comparison of common catalytic systems for the C-N and C-S bond formation on this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the nuances of palladium, copper, and nickel-based catalysts, as well as touch upon the potential of organocatalysis, providing experimental insights and protocols to guide your synthetic strategies.
The key challenge in the functionalization of this compound lies in the presence of two reactive sites: the chloro group, which is susceptible to cross-coupling reactions, and the thiol group, which can act as a nucleophile or a coordinating ligand, potentially interfering with the catalyst. The choice of catalyst is therefore critical to achieving the desired regioselectivity and yield.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-N and C-S Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] These reactions are prized for their broad substrate scope and functional group tolerance.[1] For the amination of chloropyridines, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center, which is often the rate-limiting step.[3]
Catalytic System Performance
Table 1: Representative Conditions for Palladium-Catalyzed Amination of a Halopyrimidine [4]
| Coupling Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | Not specified | High |
The thiol group in this compound can potentially coordinate to the palladium center, influencing the catalytic activity. The use of ligands that can form stable and active catalytic complexes in the presence of a sulfur-containing substrate is therefore essential.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopyridine[4]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.08 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOt-Bu, 1.4 mmol), the halopyridine (1.0 mmol), and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent. The organic layers are then combined, washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical copper-promoted reaction for the formation of C-N, C-O, and C-S bonds. While traditionally requiring harsh conditions such as high temperatures, modern protocols have been developed that proceed under milder conditions, often with the use of ligands to stabilize the copper catalyst.[5] Copper-catalyzed reactions can be a more economical alternative to palladium-based systems.
Catalytic System Performance
For the C-N coupling of 2-chloropyridines, copper-based systems have been shown to be effective. For instance, the reaction of 2,x-dihalopyridines with phenols using a CuI/TMEDA catalytic system provides good to high yields of the corresponding 2-aryloxypyridines.[5] While specific data for this compound is scarce, the general principles of the Ullmann reaction suggest that it could be a viable method for its functionalization. The thiol group's interaction with the copper catalyst is a key consideration, as copper has a high affinity for sulfur.
Table 2: Representative Conditions for Copper-Catalyzed C-N Coupling of a Halopyridine [1]
| Coupling Partner | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Various Amines | Cu₂O (5-10) | DMEDA (10-20) | K₂CO₃ (2) | Ethylene Glycol | 100 | 16 | 43-98 |
Mechanistic Considerations
The mechanism of the Ullmann reaction is generally believed to involve the formation of a copper(I) species which undergoes oxidative addition to the aryl halide. Subsequent reaction with the nucleophile and reductive elimination affords the desired product.
Caption: Simplified catalytic cycle for the Ullmann condensation.
Nickel-Catalyzed Cross-Coupling: An Emerging Alternative
Nickel-based catalysts have gained significant attention as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions.[6] Nickel catalysts have shown promise in the amination of aryl chlorides, which are typically less reactive than the corresponding bromides and iodides.[7]
Catalytic System Performance
For the amination of 4-chlorotoluene with morpholine, a Ni(II)/ligand system has been reported to give yields of around 80%.[6] This suggests that nickel catalysis could be a promising avenue for the functionalization of this compound. The development of nickel-catalyzed desulfurative cross-coupling reactions also opens up possibilities for transformations involving the thiol group.[8]
Table 3: Comparative Performance of Transition Metal Catalysts in a Benchmark C-N Coupling Reaction [6]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ni(II)/Ligand | 5 | NaOtBu | Pyridine | 100 | 16 | ~80 |
| Pd(0)/XPhos | 1.5 | NaOtBu | Toluene | Reflux | Not specified | High |
Experimental Protocol: General Procedure for Nickel-Catalyzed Amination of an Aryl Chloride[8]
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with the nickel precatalyst (e.g., NiCl₂(DME), 5-15 mol%), the ligand (e.g., SIPr·HCl, 10-30 mol%), the aryl chloride (1.0 equiv), the amine (1.2-2.4 equiv), and the base (e.g., NaOtBu, 2.1-3.45 equiv).
-
Solvent Addition: The solvent (e.g., 2-Methyl-THF) is added.
-
Reaction: The vial is sealed and heated to the desired temperature for the specified time.
-
Work-up and Purification: After cooling, the reaction mixture is worked up and the product is purified by chromatography.
Organocatalysis: A Metal-Free Approach
Organocatalysis offers an attractive alternative to metal-catalyzed reactions, avoiding the potential for metal contamination in the final product. For the functionalization of chloropyridines, nucleophilic aromatic substitution (SNAr) is a potential pathway. The reactivity of this compound towards SNAr will be influenced by the electronic properties of the pyridine ring. The development of highly regioselective organocatalytic SNAr amination of dichloropyrimidines using catalysts like sodium sulfinate and tetrabutylammonium bromide suggests that similar strategies could be explored for this compound.[9] However, there is currently a lack of specific experimental data for the organocatalytic functionalization of this particular substrate.
Conclusion and Future Outlook
The functionalization of this compound is a crucial transformation in the synthesis of medicinally important compounds. This guide has provided a comparative overview of palladium, copper, and nickel-based catalytic systems, as well as the potential of organocatalysis.
-
Palladium catalysts , particularly those based on bulky, electron-rich phosphine ligands, remain the most versatile and widely used for C-N bond formation via Buchwald-Hartwig amination.
-
Copper-catalyzed Ullmann condensations offer a more economical alternative, although they may require harsher reaction conditions.
-
Nickel catalysts are a promising and sustainable option, with demonstrated efficacy in the amination of challenging aryl chlorides.
-
Organocatalysis presents a metal-free alternative, though further research is needed to develop efficient protocols for this specific substrate.
The presence of the thiol group in this compound adds a layer of complexity to its functionalization. Future research should focus on developing catalytic systems that are tolerant of or can even leverage the presence of the thiol group to achieve novel reactivity. A systematic screening of catalysts and reaction conditions specifically for this substrate would be highly valuable to the scientific community.
This guide serves as a starting point for researchers embarking on the functionalization of this compound. The provided protocols and comparative data will aid in the rational design of synthetic strategies, ultimately accelerating the discovery of new and improved pharmaceutical agents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
An In-depth Technical Guide to the Proper Disposal of 5-Chloropyridine-2-thiol
Foundational Understanding: Hazard Profile of 5-Chloropyridine-2-thiol
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No: 40771-41-3) is a chlorinated organosulfur compound that presents multiple health and environmental risks.[1][2] Its proper disposal is not merely a regulatory formality but a critical safety imperative driven by its chemical properties.
Health Hazard Assessment
The Globally Harmonized System (GHS) provides a clear classification of the risks associated with this compound.[1][2] Exposure can lead to severe health effects, necessitating stringent safety controls.
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][3]
-
Skin and Eye Damage: It is known to cause skin irritation and, more critically, serious eye damage.[1][2] This dictates the mandatory use of robust personal protective equipment (PPE).
-
Respiratory Irritation: Inhalation of the solid dust may cause respiratory tract irritation.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Danger |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Danger |
Data sourced from multiple chemical safety reports.[1][2][3]
Environmental and Reactivity Hazards
As a chlorinated organic substance, this compound poses a significant environmental threat. Such compounds are often persistent, non-biodegradable, and toxic to aquatic life.[4] Improper disposal, such as drain disposal or commingling with general waste, is strictly prohibited as it can lead to long-term environmental contamination.[4][5]
From a reactivity standpoint, it is incompatible with strong oxidizing agents.[6] Accidental mixing can lead to vigorous, exothermic reactions, posing a fire or explosion risk.
Operational Protocol: Step-by-Step Disposal Procedure
This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste. The causality behind each step is explained to foster a deeper understanding of the safety logic.
Step 1: Donning Mandatory Personal Protective Equipment (PPE)
Why this is critical: The high risk of serious eye damage and skin irritation necessitates a robust barrier between the researcher and the chemical.[1][6]
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be used if there is a splash risk.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[6]
-
Body Protection: A lab coat or chemical-resistant apron is required.[6]
-
Respiratory Protection: If handling fine powders outside of a fume hood where dust may be generated, use a NIOSH-approved respirator.[7]
Step 2: Waste Segregation at the Point of Generation
Why this is critical: Mixing incompatible waste streams is a primary cause of laboratory accidents. Furthermore, regulations require the strict separation of different hazardous waste classes to ensure proper final disposal.[8][9]
-
Designate as Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., unused reagent, contaminated filter paper, weigh boats, gloves) must be classified as Halogenated Organic Solid Waste .[9]
-
Do Not Mix: Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[9][10] Mixing with other waste streams increases disposal costs and complexity and can create dangerous chemical reactions.[9]
Step 3: Proper Waste Containerization
Why this is critical: The integrity of the waste container prevents leaks and environmental contamination during storage and transport.[8]
-
Select an Appropriate Container: Use a clean, dry, and sealable container made of a material compatible with the chemical. The original product container is often a suitable choice.[8] The container must be in good condition, free from leaks or external contamination.[8]
-
Keep Closed: The container must be tightly capped at all times except when actively adding waste.[8][11] This prevents the release of vapors and protects against spills.
Step 4: Accurate and Compliant Labeling
Why this is critical: Proper labeling is a regulatory requirement and ensures that everyone who handles the container understands its contents and associated hazards.[8]
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
Required Information: The label must include:
-
The words "HAZARDOUS WASTE" .[8]
-
The full chemical name: "this compound" .
-
The approximate quantity of waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 5: Safe Interim Storage
Why this is critical: Proper short-term storage minimizes the risk of exposure, spills, and reactions with incompatible materials.
-
Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or a well-ventilated area, such as a chemical fume hood.[8]
-
Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[6]
Step 6: Final Disposal Arrangement
Why this is critical: Hazardous chemical waste must be handled by licensed professionals to ensure it is disposed of in an environmentally sound manner, typically through high-temperature incineration for chlorinated compounds.[4]
-
Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][11]
-
Request Pickup: Follow your institution's procedures to request a hazardous material pickup, providing all necessary information from the waste label.[8]
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
In the event of a minor spill of solid this compound:
-
Evacuate and Secure: Alert personnel in the immediate area.
-
Use Proper PPE: Don the full PPE as described in Step 1.
-
Contain the Spill: Carefully sweep up the solid material. Avoid generating dust.[6][12] For very fine powders, you may gently moisten the material with a suitable inert solvent (e.g., isopropanol) to minimize dust before sweeping.
-
Collect Waste: Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[7]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[13]
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[6][13]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper management of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
- 1. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 5-クロロピリジン-2-チオール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. pfw.edu [pfw.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Mastering the Handling of 5-Chloropyridine-2-thiol: A Guide to Essential Personal Protective Equipment and Safety Protocols
For researchers engaged in the synthesis of novel pharmaceutical compounds, 5-Chloropyridine-2-thiol is a valuable intermediate.[1] However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of appropriate safety measures. This guide provides an in-depth operational plan for the safe use of this compound, detailing the necessary personal protective equipment (PPE) and procedural steps to ensure the well-being of laboratory personnel and the integrity of research.
The hazardous nature of this compound stems from its classification as an irritant and a corrosive substance.[2][3] It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[2] Furthermore, it may cause respiratory irritation, underscoring the critical need for stringent safety protocols.[2][3]
Proactive Protection: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential when working with this compound.
Engineering Controls: The First Line of Defense
All operations involving this compound, from weighing to transfer and use in reactions, must be conducted within a certified chemical fume hood.[4] This primary engineering control is non-negotiable, as it mitigates the inhalation of harmful vapors and contains any potential spills. The work area should also be equipped with readily accessible eyewash stations and safety showers.[5]
Personal Protective Equipment: Your Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with this hazardous chemical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[6][7] Given the skin irritation potential, it is crucial to select gloves with a sufficient breakthrough time. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[8] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | To protect against splashes and prevent serious eye damage, tightly fitting safety goggles are mandatory.[9] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[10] |
| Skin and Body Protection | Laboratory coat | A fully buttoned, long-sleeved laboratory coat serves as a primary barrier to protect the skin from accidental spills.[3] |
| Respiratory Protection | Respirator (if necessary) | In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[11][12] |
A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is paramount to minimizing risk. The following protocol outlines the essential steps for safely handling this compound.
Pre-Handling Preparations
-
Safety Data Sheet (SDS) Review: Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards and emergency procedures.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
PPE Inspection: Don and inspect all required PPE as detailed in the table above.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily available.[13]
Handling and Experimental Use
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weigh boat and clean spatulas.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured and the reaction setup is stable before introducing the chemical.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Post-Handling and Waste Disposal
-
Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with this compound.
-
Waste Segregation: Segregate all waste containing this compound into clearly labeled hazardous waste containers.[14] This includes contaminated gloves, weigh boats, and any absorbent materials from clean-ups.
-
Container Sealing and Storage: Securely seal all waste containers and store them in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6][8]
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department or a licensed contractor.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Responding to Exposure and Spills
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spills: For small spills within a fume hood, use an inert absorbent material to contain and collect the spilled substance.[13] Place the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these comprehensive safety protocols and utilizing the specified personal protective equipment, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
